molecular formula C10H14N2O7S B1288601 DL-Kynurenine sulfate CAS No. 2126-91-2

DL-Kynurenine sulfate

Cat. No.: B1288601
CAS No.: 2126-91-2
M. Wt: 306.29 g/mol
InChI Key: KAXRWMOLNJZCEW-UHFFFAOYSA-N
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Description

DL-Kynurenine Sulfate Salt is a key chemical reagent in the study of the kynurenine pathway, the major route of tryptophan metabolism in mammals. As a stable salt form of the central metabolite kynurenine, this compound is a critical precursor to a range of neuroactive metabolites. Research using this compound is pivotal for investigating neurological function and disease, as kynurenine pathway metabolites exhibit diverse and often opposing biological roles, including neuroprotection and neurotoxicity. Kynurenine itself is a known agonist of the aryl hydrocarbon receptor, playing a role in immune regulation. Systemically administered kynurenine sulfate is a established method to elevate brain levels of its downstream metabolite, kynurenic acid (KYNA), an endogenous broad-spectrum antagonist of excitatory amino acid receptors. This mechanism underpins its application in studies of neuroprotection, such as in models of cerebral ischemia where it has been shown to reduce infarct size. Conversely, administration also influences the levels of other metabolites like the neurotoxic quinolinic acid, allowing researchers to model pathway imbalances linked to anxiety-like behaviors, memory deficits, and altered neuronal activity, as evidenced by changes in c-Fos expression in brain regions like the hippocampus and striatum. The compound is offered with high purity and should be stored sealed in a dry environment at 2-8°C. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Properties

IUPAC Name

2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXRWMOLNJZCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610905
Record name 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid--sulfuric acid (1/1)
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Molecular Weight

306.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2126-91-2, 66866-42-0, 13535-93-8
Record name Benzenebutanoic acid, α,2-diamino-γ-oxo-, sulfate (1:1)
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Record name Benzenebutanoic acid, α,2-diamino-γ-oxo-, sulfate (1:?)
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Record name Kynurenine sulfate, DL-
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Record name 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid--sulfuric acid (1/1)
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Record name (±)-α,2-diamino-γ-oxobenzenebutyric acid, sulphate (1:1)
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Record name KYNURENINE SULFATE, DL-
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of DL-Kynurenine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of DL-kynurenine sulfate. The following sections detail the chemical synthesis of DL-kynurenine from DL-tryptophan, its subsequent conversion to the sulfate salt, and the purification techniques required to achieve high-purity material suitable for research and drug development applications. Quantitative data is summarized in tables for easy comparison, and detailed experimental protocols are provided.

Synthesis of DL-Kynurenine via Ozonolysis of DL-Tryptophan

The primary and most established method for the synthesis of DL-kynurenine is through the ozonolysis of DL-tryptophan. This reaction cleaves the indole ring of the tryptophan molecule to form N-formylkynurenine, which is then hydrolyzed to yield kynurenine. The foundational work for this method was established by Warnell and Berg.

Reaction Pathway

The synthesis proceeds in two main steps:

  • Ozonolysis: Ozone gas is bubbled through a solution of DL-tryptophan, leading to the oxidative cleavage of the indole ring's double bond.

  • Hydrolysis: The intermediate N-formylkynurenine is hydrolyzed, typically under acidic or basic conditions, to remove the formyl group and yield DL-kynurenine.

Synthesis_Pathway Tryptophan DL-Tryptophan Formylkynurenine N-Formyl-DL-kynurenine Tryptophan->Formylkynurenine Ozonolysis Ozone Ozone (O3) Kynurenine DL-Kynurenine Formylkynurenine->Kynurenine Deformylation Hydrolysis Hydrolysis (H+ or OH-) Purification_Workflow Crude Crude DL-Kynurenine Dissolve Dissolve in Hot Solvent Crude->Dissolve Cool Slow Cooling & Crystallization Dissolve->Cool Filter Vacuum Filtration Cool->Filter Pure Pure DL-Kynurenine Crystals Filter->Pure

A Comprehensive Technical Guide to the Physicochemical Properties of DL-Kynurenine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the core physicochemical properties of DL-Kynurenine sulfate, a pivotal intermediate in the tryptophan metabolic pathway. The information herein is intended to support research, development, and formulation activities by providing essential data on its chemical and physical characteristics, standardized experimental protocols for its analysis, and a contextual understanding of its biological significance.

Physicochemical Properties

This compound is the sulfate salt of the racemic mixture of kynurenine. A comprehensive summary of its key physicochemical properties is presented below.

The quantitative physicochemical data for DL-Kynurenine and its sulfate salt are summarized in the table below. It is crucial to distinguish between the free form (DL-Kynurenine) and its various salts or isomers, as these differences can significantly impact properties like melting point and solubility.

PropertyValueNotes and References
IUPAC Name 2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid[1]
Molecular Formula C₁₀H₁₄N₂O₇S[1]
Molecular Weight 306.29 g/mol [1]
Melting Point ~196 °CFor L-Kynurenine sulfate. The free form, DL-Kynurenine, decomposes at ~235 °C.
Solubility Aqueous: Slightly soluble in acidic water. L-Kynurenine is soluble in water at 20 mg/mL with sonication[2].Organic Solvents: L-Kynurenine is soluble in DMSO at ~20.8 mg/mL with warming[2].Solubility is highly dependent on the specific salt and the pH of the medium.
pKa Not experimentally determined in literature.As an amino acid derivative, it possesses at least three ionizable groups: an α-carboxyl group (typically pKa ~2-3), an α-amino group (typically pKa ~9-10), and an aromatic amino group whose pKa would be influenced by the molecular structure.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of active pharmaceutical ingredients (APIs) like this compound are critical for reproducible and accurate characterization.

The saturation shake-flask method is considered the gold standard for determining equilibrium solubility due to its ability to achieve true thermodynamic equilibrium.[3]

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a controlled temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., purified water, buffers of various pH, or organic solvents) in a sealed, inert container (e.g., a glass vial). The presence of visible excess solid is necessary to ensure saturation.[3][4]

  • Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator. Equilibrium is typically reached within 24 to 48 hours, but the exact time should be determined empirically by sampling at various time points until the concentration plateaus.[3][5]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation at a high speed, followed by careful withdrawal of the supernatant, or by filtration through a low-binding, inert filter (e.g., 0.22 µm PVDF).[3]

  • Analysis: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

  • Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[6][7][8] A calibration curve prepared with known concentrations of the compound is used for quantification.

G cluster_workflow Workflow for Shake-Flask Solubility Measurement A Add excess this compound to solvent B Agitate at constant temperature (e.g., 24-48 hours) A->B C Separate solid and liquid phases (Centrifuge / Filter) B->C D Sample and dilute supernatant C->D E Quantify concentration (e.g., HPLC, UV-Vis) D->E

Shake-Flask Solubility Experimental Workflow.

The capillary method is a standard pharmacopeial technique for determining the melting point of a crystalline solid.[9][10]

Principle: A small, compact column of the substance is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting range. A sharp, narrow melting range is indicative of high purity.[11]

Detailed Protocol:

  • Sample Preparation: Ensure the this compound sample is finely powdered and completely dry.

  • Capillary Loading: Introduce a small amount of the powdered sample into a thin-walled capillary tube, tapping gently to form a compact column of 2-3 mm in height.[10]

  • Measurement:

    • Place the loaded capillary into the heating block of a melting point apparatus.

    • For an unknown sample, a rapid initial heating can be performed to determine an approximate melting point.[11]

    • For a precise measurement, heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

    • Then, decrease the heating rate to a slow, controlled rate (e.g., 1-2 °C per minute) to allow for thermal equilibrium.

  • Observation and Recording: Record two temperatures:

    • T1: The temperature at which the first drop of liquid appears (collapse point).[10]

    • T2: The temperature at which the entire solid mass has completely liquefied (clear point).[10]

    • The melting point is reported as the range T1-T2.

G cluster_workflow Workflow for Capillary Melting Point Determination A Prepare dry, powdered sample B Pack sample into capillary tube (2-3 mm) A->B C Place in melting point apparatus B->C D Heat at a controlled rate (1-2 °C/min) C->D E Observe and record melting range (T1-T2) D->E

Capillary Melting Point Determination Workflow.

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of ionizable groups in a molecule.

Principle: A solution of the compound is titrated with a standardized strong acid or base. The pH of the solution is monitored continuously as a function of the volume of titrant added. The pKa value corresponds to the pH at the midpoint of each buffering region on the titration curve.[12]

Detailed Protocol:

  • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of carbon dioxide-free deionized water.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with an electrode immersed in the solution.

  • Titration:

    • To determine the pKa of the acidic groups (e.g., α-carboxyl), titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • To determine the pKa of the basic groups (e.g., α-amino), the sample can first be acidified with a strong acid (e.g., HCl) and then back-titrated with the strong base.

  • Data Collection: Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the midpoints of the flat "buffering" regions of the resulting titration curve. The first derivative of the curve can be used to accurately identify the equivalence points.

Stability testing provides evidence of how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light.[13] The protocol should be designed based on international guidelines (e.g., ICH, WHO).[14][15]

Principle: The API is stored under defined conditions for specific durations. Samples are withdrawn at predetermined intervals and tested for any changes in their physical, chemical, and microbiological attributes.

Detailed Protocol:

  • Batch Selection: Use at least two or three primary batches of this compound for the study. The material should be packaged in a container closure system that simulates the proposed packaging for storage and distribution.[14]

  • Storage Conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH for a minimum of 12 months.[13]

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.[13]

    • Stress Testing: Expose a single batch to more extreme conditions to identify potential degradation products. This includes high heat (e.g., 50°C, 60°C), high humidity (>75% RH), photolysis (exposure to light), and hydrolysis across a range of pH values.[14]

  • Testing Frequency:

    • Long-Term: Samples are typically tested every 3 months for the first year, every 6 months for the second year, and annually thereafter.[14][15][16]

    • Accelerated: A minimum of three time points, including initial (0), middle (e.g., 3 months), and final (6 months).[14][15][16]

  • Analytical Tests: At each time point, samples should be tested for attributes susceptible to change, which may include:

    • Appearance (color, physical state)

    • Assay (potency)

    • Degradation products/impurities

    • Water content

    • Solubility

G cluster_workflow Workflow for API Stability Testing A Select API batches and container closure system B Store samples under defined conditions (Long-Term, Accelerated, Stress) A->B C Withdraw samples at predetermined intervals B->C D Perform analytical tests (Assay, Impurities, Appearance) C->D E Evaluate data to establish re-test period and storage conditions D->E

General API Stability Testing Workflow.

Biological Context: The Kynurenine Pathway

DL-Kynurenine is a central metabolite in the kynurenine pathway, which is responsible for over 95% of tryptophan catabolism in mammals.[17][18][19] This pathway is critical for generating nicotinamide adenine dinucleotide (NAD+) and produces several neuroactive and immuno-modulatory metabolites.[18][19]

The pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO), primarily in peripheral tissues, and tryptophan 2,3-dioxygenase (TDO), primarily in the liver.[18][20] These enzymes convert L-tryptophan into N-formylkynurenine, which is rapidly converted to kynurenine.

Kynurenine stands at a crucial metabolic branch point. It can be metabolized into:

  • Kynurenic Acid (KYNA): An antagonist of glutamate receptors (including NMDA and AMPA receptors), generally considered to be neuroprotective.[17][21] This conversion is catalyzed by kynurenine aminotransferases (KATs).[18]

  • 3-Hydroxykynurenine (3-HK): Produced via the enzyme kynurenine 3-monooxygenase (KMO). 3-HK can generate reactive oxygen species and is considered neurotoxic.[18]

  • Anthranilic Acid: Produced via the enzyme kynureninase.[18]

Further metabolism of 3-HK leads to the production of Quinolinic Acid (QUIN) , an NMDA receptor agonist that is a potent excitotoxin, and ultimately to the synthesis of NAD+.[21] An imbalance between the neuroprotective KYNA and the neurotoxic QUIN has been implicated in the pathophysiology of numerous neurological and psychiatric disorders.[17][21]

G TRP L-Tryptophan KYN L-Kynurenine TRP->KYN TRP->KYN IDO / TDO KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KYN->KYNA KATs AA Anthranilic Acid KYN->AA KYN->AA Kynureninase HK3 3-Hydroxykynurenine KYN->HK3 KYN->HK3 KMO QUIN Quinolinic Acid (Neurotoxic) HK3->QUIN HK3->QUIN Kynureninase, HAAO NAD NAD+ QUIN->NAD IDO_TDO IDO / TDO KAT KATs KMO KMO KYNU1 Kynureninase KYNU2 Kynureninase HAAO HAAO

Simplified diagram of the Kynurenine Pathway.

References

The Neuroinhibitory Mechanisms of DL-Kynurenine Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Kynurenine sulfate serves as a prodrug to the neuroactive metabolite, kynurenic acid (KYNA). This technical guide provides an in-depth exploration of the mechanism of action of this compound in neurons, focusing on the multifaceted roles of its active form, KYNA. By acting as an antagonist at key excitatory neurotransmitter receptors, KYNA plays a crucial role in modulating neuronal excitability and synaptic transmission. This document details the conversion of DL-Kynurenine to KYNA, its interaction with NMDA and α7 nicotinic acetylcholine receptors, its impact on glutamate release, and the downstream signaling consequences of its receptor binding. Furthermore, this guide presents quantitative data on receptor affinities and enzyme kinetics, alongside detailed experimental protocols for the investigation of these mechanisms. Visualizations of key pathways and experimental workflows are provided to facilitate a comprehensive understanding of the neuropharmacology of this compound.

Introduction

DL-Kynurenine is a metabolite of the essential amino acid L-tryptophan. When administered systemically, this compound crosses the blood-brain barrier and is subsequently converted into kynurenic acid (KYNA), its neuroactive form.[1] KYNA is a broad-spectrum antagonist of excitatory amino acid receptors, and its endogenous levels in the brain are implicated in various neurological and psychiatric conditions.[2] Understanding the precise mechanisms by which this compound, through its conversion to KYNA, exerts its effects on neurons is critical for the development of novel therapeutic strategies targeting the kynurenine pathway.

Mechanism of Action

The primary mechanism of action of this compound in the central nervous system is indirect, mediated by its conversion to KYNA. This conversion is a critical step, as KYNA itself has poor permeability across the blood-brain barrier.[3][4]

Conversion of DL-Kynurenine to Kynurenic Acid

Once in the brain, L-kynurenine, one of the enantiomers of the administered DL-kynurenine, is converted to KYNA through a transamination reaction catalyzed by kynurenine aminotransferases (KATs).[5] Several isoforms of KAT exist, with KAT II being the predominant enzyme responsible for KYNA synthesis in the brain under physiological conditions.[6]

DL_Kyn_Sulfate This compound (Systemic) BBB Blood-Brain Barrier DL_Kyn_Sulfate->BBB L_Kyn L-Kynurenine (in brain) BBB->L_Kyn KAT_II Kynurenine Aminotransferase II (KAT II) L_Kyn->KAT_II Transamination KYNA Kynurenic Acid (KYNA) KAT_II->KYNA

Figure 1: Conversion of this compound to Kynurenic Acid in the Brain.
Neuronal Targets of Kynurenic Acid

KYNA exerts its neuroinhibitory effects by targeting several key receptors involved in excitatory neurotransmission.

KYNA is a potent antagonist of the NMDA receptor, a critical component of glutamatergic signaling and synaptic plasticity.[7] It acts as a non-competitive antagonist at the glycine co-agonist site of the NMDA receptor.[8] The binding of KYNA to this site prevents the conformational changes necessary for channel opening, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions that mediate the receptor's excitatory effects.

KYNA also functions as a non-competitive antagonist of the α7 nicotinic acetylcholine receptor (α7nAChR).[6][9] This receptor is a ligand-gated ion channel that plays a significant role in cognitive function and inflammation. By blocking α7nAChRs, KYNA can modulate cholinergic signaling and reduce presynaptic glutamate release.

In addition to its antagonist activity, KYNA has been identified as an agonist for the orphan G-protein coupled receptor 35 (GPR35).[10][11] The activation of GPR35 by KYNA can initiate downstream signaling cascades that may contribute to its overall neuroprotective and immunomodulatory effects.[12][13]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal a7nAChR_pre α7nAChR Glutamate_Vesicle Glutamate Vesicles a7nAChR_pre->Glutamate_Vesicle Inhibits Release NMDA_R NMDA Receptor GPR35 GPR35 Signaling Downstream Signaling GPR35->Signaling KYNA Kynurenic Acid (KYNA) KYNA->a7nAChR_pre Antagonism KYNA->NMDA_R Antagonism (Glycine Site) KYNA->GPR35 Agonism

Figure 2: Neuronal Targets of Kynurenic Acid.
Modulation of Glutamate Release

A significant consequence of KYNA's action on presynaptic α7nAChRs is the inhibition of glutamate release.[14] In vivo microdialysis studies have demonstrated that local administration of KYNA significantly reduces extracellular glutamate levels.[15] This reduction in presynaptic glutamate release contributes to the overall neuroinhibitory profile of this compound.

Downstream Signaling Pathways

The activation of GPR35 by KYNA can trigger several downstream signaling cascades. These include the mobilization of intracellular calcium and the modulation of cyclic AMP (cAMP) levels.[10] Furthermore, GPR35 activation has been linked to the recruitment of β-arrestin 2 and the modulation of the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.[12] These pathways are involved in a wide range of cellular processes, including cell survival, inflammation, and synaptic plasticity.

KYNA Kynurenic Acid GPR35 GPR35 KYNA->GPR35 Agonism G_protein Gαi/o / Gαq GPR35->G_protein Activation beta_arrestin β-arrestin 2 Recruitment GPR35->beta_arrestin Ca_mobilization Ca²⁺ Mobilization G_protein->Ca_mobilization cAMP_inhibition ↓ cAMP G_protein->cAMP_inhibition Cellular_Response Cellular Response (e.g., Anti-inflammatory effects, Modulation of cell survival) Ca_mobilization->Cellular_Response cAMP_inhibition->Cellular_Response PI3K_Akt PI3K/Akt Pathway beta_arrestin->PI3K_Akt MAPK MAPK Pathway beta_arrestin->MAPK PI3K_Akt->Cellular_Response MAPK->Cellular_Response

Figure 3: GPR35 Downstream Signaling Pathway.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of KYNA with its neuronal targets and the kinetics of its synthesis and transport.

ReceptorLigandParameterValueSpeciesReference
NMDA Receptor Kynurenic AcidIC₅₀ (no added glycine)~15 µMRat[6][9][13]
Kynurenic AcidIC₅₀ (with 10 µM glycine)~235 µMRat[6][9][13]
Kynurenic AcidIC₅₀8 µM-[8]
α7 nACh Receptor Kynurenic AcidIC₅₀~7 µMRat[6][9][13]
GPR35 Kynurenic AcidEC₅₀7.4 µMRat[8]
Kynurenic AcidEC₅₀10.7 µMMouse[8]
Kynurenic AcidEC₅₀39.2 µMHuman[8]

Table 1: Receptor Binding Affinities of Kynurenic Acid

Transporter/EnzymeSubstrateParameterValueUnitsReference
Blood-Brain Barrier L-system transporter L-KynurenineKₘ0.16µmol/ml[16][17]
L-KynurenineVₘₐₓ4.5 x 10⁻⁴µmol/s/g[16][17]
Kynurenine Aminotransferase II (KAT II) L-KynurenineKₘData not consistently available in searched literature--
L-KynurenineVₘₐₓData not consistently available in searched literature--

Table 2: Kinetic Parameters for L-Kynurenine Transport and Metabolism

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound and its active metabolite, KYNA.

In Vivo Microdialysis for Measuring Extracellular KYNA and Glutamate

start Stereotaxic Surgery: Implant guide cannula in target brain region (e.g., hippocampus) recovery Animal Recovery start->recovery probe_insertion Insert microdialysis probe through guide cannula recovery->probe_insertion perfusion Perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) probe_insertion->perfusion baseline Collect baseline dialysate samples perfusion->baseline drug_admin Administer this compound (i.p.) or infuse KYNA directly via reverse dialysis baseline->drug_admin sample_collection Collect dialysate samples at regular intervals drug_admin->sample_collection analysis Analyze samples for KYNA and glutamate concentrations using HPLC sample_collection->analysis

Figure 4: Workflow for In Vivo Microdialysis Experiment.

Protocol:

  • Surgical Implantation: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. Implant a guide cannula into the brain region of interest (e.g., hippocampus, prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for a specified period.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.5 µL/min).

  • Baseline Collection: Allow the system to equilibrate and collect baseline dialysate samples for a set duration (e.g., 2.5 hours).

  • Drug Administration: Administer this compound via intraperitoneal (i.p.) injection or introduce KYNA directly into the brain region via the microdialysis probe (reverse dialysis).

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 30 minutes) for the duration of the experiment.

  • Sample Analysis: Analyze the collected dialysate samples for KYNA and glutamate concentrations using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.[18][19][20][21]

Patch-Clamp Electrophysiology for Studying Receptor Antagonism

Protocol for Whole-Cell Recordings:

  • Cell Preparation: Prepare primary neuronal cultures or use a cell line expressing the receptor of interest (e.g., NMDA or α7nACh receptors) on glass coverslips.

  • Recording Setup: Place the coverslip in a recording chamber on the stage of a microscope and perfuse with an external solution.

  • Pipette Preparation: Fabricate patch pipettes from borosilicate glass with a resistance of 3-7 MΩ when filled with the internal solution.

  • Establishing a Recording: Approach a target neuron with the patch pipette and form a high-resistance seal (GΩ seal). Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition: Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Agonist Application and Antagonist Testing: Apply a specific agonist for the receptor of interest (e.g., NMDA and glycine for NMDA receptors; acetylcholine or choline for α7nAChRs) to evoke a current. Once a stable baseline current is established, co-apply the agonist with increasing concentrations of KYNA to determine the inhibitory effect and calculate the IC₅₀.[2][15][22][23][24]

Preparation of Synaptosomes to Study Presynaptic Glutamate Release

Protocol:

  • Tissue Homogenization: Euthanize the animal and rapidly dissect the brain region of interest. Homogenize the tissue in an ice-cold isotonic sucrose solution.

  • Differential Centrifugation: Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

  • Synaptosome Pelletting: Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosome fraction.

  • Purification (Optional): For higher purity, resuspend the pellet and perform density gradient centrifugation using Percoll or Ficoll.

  • Functional Assays: Resuspend the final synaptosome pellet in a physiological buffer. Depolarize the synaptosomes with a high concentration of KCl in the presence or absence of KYNA. Measure the amount of released glutamate using HPLC or a fluorometric assay.[14][17][22][23]

Kynurenine Aminotransferase (KAT) Enzyme Kinetics Assay

Protocol:

  • Enzyme Preparation: Prepare a homogenate of the brain tissue of interest in a suitable buffer.

  • Reaction Mixture: In a cuvette or microplate well, combine the buffer, a specific concentration of L-kynurenine (the substrate), and pyridoxal 5'-phosphate (a cofactor).

  • Initiate Reaction: Add the brain homogenate (containing KAT) to the reaction mixture to start the enzymatic reaction.

  • Spectrophotometric Measurement: Monitor the formation of KYNA over time by measuring the increase in absorbance at a specific wavelength (e.g., 344 nm).

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. Repeat the assay with varying concentrations of L-kynurenine to determine the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ).[24]

Conclusion

This compound, through its metabolic conversion to kynurenic acid, acts as a significant modulator of neuronal activity. Its primary mechanism of action involves the antagonism of NMDA and α7 nicotinic acetylcholine receptors, leading to a reduction in excitatory neurotransmission and presynaptic glutamate release. Furthermore, its agonistic activity at GPR35 receptors opens up additional avenues for its neuroprotective and immunomodulatory effects. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the kynurenine pathway for the treatment of a range of neurological and psychiatric disorders.

References

The Kynurenine Pathway: A Double-Edged Sword in Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The kynurenine pathway (KP), the principal route of tryptophan catabolism, has emerged as a critical player in the landscape of neurodegenerative diseases. Its metabolites, a diverse cast of neuroactive compounds, can exert both neurotoxic and neuroprotective effects, creating a delicate balance that, when disrupted, can contribute to the pathogenesis of Alzheimer's disease, Parkinson's disease, and Huntington's disease. This guide provides a comprehensive overview of the KP's biological role in neurodegeneration, detailing its core mechanisms, summarizing key quantitative data, and providing in-depth experimental protocols for its study.

The Core Signaling Pathway: A Balance of Neurotoxicity and Neuroprotection

The kynurenine pathway is a cascade of enzymatic reactions that begins with the conversion of the essential amino acid tryptophan into N-formylkynurenine. This initial step is catalyzed by two rate-limiting enzymes: indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). From kynurenine, the pathway bifurcates into two main branches with opposing effects on neuronal health.[1][2]

The neurotoxic branch is primarily driven by the enzyme kynurenine 3-monooxygenase (KMO), which converts kynurenine to 3-hydroxykynurenine (3-HK).[3] 3-HK is a potent free radical generator, and its downstream product, quinolinic acid (QUIN), is an NMDA receptor agonist that can induce excitotoxicity.[4][5] Elevated levels of 3-HK and QUIN have been implicated in the neuronal damage observed in several neurodegenerative disorders.[4][6]

In contrast, the neuroprotective branch leads to the formation of kynurenic acid (KYNA) from kynurenine, a reaction catalyzed by kynurenine aminotransferases (KATs).[3] KYNA is an antagonist of ionotropic glutamate receptors, including the NMDA receptor, thereby counteracting the excitotoxic effects of QUIN.[7][8]

The balance between these two branches is crucial for maintaining neuronal homeostasis. In neurodegenerative conditions, a shift towards the neurotoxic branch is often observed, leading to an accumulation of harmful metabolites and a deficit in neuroprotective ones.[9]

Kynurenine_Pathway_Neurodegeneration cluster_main Kynurenine Pathway cluster_neurotoxic Neurotoxic Metabolites cluster_neuroprotective Neuroprotective Metabolites cluster_disease Neurodegenerative Diseases Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO1 / TDO Neurotoxic_Branch Neurotoxic Branch Kynurenine->Neurotoxic_Branch KMO Neuroprotective_Branch Neuroprotective Branch Kynurenine->Neuroprotective_Branch KATs 3-Hydroxykynurenine 3-Hydroxykynurenine (3-HK) Neurotoxic_Branch->3-Hydroxykynurenine Alzheimer's Disease Alzheimer's Disease Neurotoxic_Branch->Alzheimer's Disease Parkinson's Disease Parkinson's Disease Neurotoxic_Branch->Parkinson's Disease Huntington's Disease Huntington's Disease Neurotoxic_Branch->Huntington's Disease Kynurenic Acid Kynurenic Acid (KYNA) Neuroprotective_Branch->Kynurenic Acid Quinolinic Acid Quinolinic Acid (QUIN) 3-Hydroxykynurenine->Quinolinic Acid 3-HK_Effect Free Radical Generation 3-Hydroxykynurenine->3-HK_Effect QUIN_Effect NMDA Receptor Agonist (Excitotoxicity) Quinolinic Acid->QUIN_Effect KYNA_Effect NMDA Receptor Antagonist (Neuroprotection) Kynurenic Acid->KYNA_Effect Alzheimer's Disease->Neuroprotective_Branch Compensatory?

Figure 1: The Kynurenine Pathway in Neurodegeneration.

Quantitative Alterations of Kynurenine Pathway Metabolites in Neurodegenerative Diseases

Numerous studies have quantified the levels of KP metabolites in patient samples, revealing disease-specific alterations. The following tables summarize key findings in Alzheimer's, Parkinson's, and Huntington's diseases.

Table 1: Kynurenine Pathway Metabolite Levels in Alzheimer's Disease

MetaboliteSample TypeChange in AD vs. ControlsReference
TryptophanPeripheral BloodDecreased[10]
Kynurenine/Tryptophan RatioPeripheral BloodIncreased[10]
3-HydroxykynurenineCSFDecreased[10]
Kynurenic AcidCSFIncreased[10][11]
Kynurenic AcidPeripheral BloodDecreased[10]
Quinolinic AcidCSFNo significant change[10]
Quinolinic AcidPeripheral BloodNo significant change[10]

Table 2: Kynurenine Pathway Metabolite Levels in Parkinson's Disease

MetaboliteSample TypeChange in PD vs. ControlsReference
3-HydroxykynureninePlasma>100% higher[12][13]
3-Hydroxyanthranilic AcidPlasma14% lower[12][13]
Kynurenic AcidCSF23% lower[12][13]
3-HydroxykynureninePutamen & Substantia NigraIncreased[14]
Kynurenine/3-Hydroxykynurenine RatioPutamen & Substantia NigraSignificantly reduced[14]

Table 3: Kynurenine Pathway Metabolite Levels in Huntington's Disease

MetaboliteSample TypeChange in HD vs. ControlsReference
3-HydroxykynurenineNeocortex & Neostriatum (Grade 0/1)3-4 fold increase[4]
Quinolinic AcidNeocortex & Neostriatum (Grade 0/1)3-4 fold increase[4]
3-HydroxykynurenineStriatum, Cortex, Cerebellum (R6/2 mice)Significantly elevated[6]
Quinolinic AcidStriatum & Cortex (YAC128, Hdh(Q92/Q111) mice)Increased[6]
Kynurenine/Kynurenic Acid RatioPutamenTwofold increase[7]
Kynurenic AcidCSFSignificantly reduced[7]

Key Experimental Protocols

A variety of experimental techniques are employed to investigate the role of the kynurenine pathway in neurodegeneration. Below are detailed protocols for some of the most critical assays.

Quantification of Kynurenine Pathway Metabolites by HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the sensitive and specific quantification of KP metabolites in biological samples.

Sample Preparation (Serum/Plasma)

  • To 300 µL of serum or plasma, add 100 µL of an appropriate internal standard (e.g., donepezil at 100 ng/mL).

  • Add 1000 µL of acetonitrile containing 0.1% (v/v) formic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas at 37°C.

  • Reconstitute the residue in 200 µL of acetonitrile:water (25:75, v/v) with 0.1% formic acid.[15]

Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 50 mm x 4.6 mm).

  • Mobile Phase A: 100% HPLC-grade water with 0.1% formic acid.

  • Mobile Phase B: 100% acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-0.1 min: 25% B

    • 1-2 min: 50% B

    • 2-4 min: 100% B

    • 4-5 min: 25% B[15]

  • Injection Volume: 30 µL.

  • Detection: Tandem mass spectrometry (MS/MS) is often used for its high selectivity and sensitivity.

Kynurenine 3-Monooxygenase (KMO) Enzyme Activity Assay

This assay measures the activity of KMO, a key enzyme in the neurotoxic branch of the KP.

Principle: KMO activity is determined by measuring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.[16]

Procedure (using a commercial kit)

  • Thaw recombinant human KMO enzyme on ice.

  • Dilute the KMO enzyme to a working concentration (e.g., 20 µg/mL) in 1X KMO Assay Buffer.

  • In a UV-transparent 96-well plate, add in the following order:

    • 50 µL of 1X KMO Assay Buffer (for positive control and blank) or 50 µL of diluted KMO enzyme (for test inhibitor and positive control).

    • 10 µL of test inhibitor or diluent solution.

  • Prepare the Substrate Mixture by adding NADPH and L-Kynurenine to 1X KMO Assay Buffer.

  • Initiate the reaction by adding 40 µL of the Substrate Mixture to all wells.

  • Incubate at room temperature for 90 minutes.

  • Measure the absorbance at 340 nm. The signal is inversely proportional to KMO activity.[16]

Primary Neuronal Culture for Neurotoxicity Studies

Primary neuronal cultures are essential for investigating the direct effects of KP metabolites on neuronal viability and function.

Isolation and Culture of Rat Cortical Neurons (from E17-E18 embryos)

  • Dissect cortices from embryonic rat brains in ice-cold dissection medium.

  • Treat the tissue with 0.25% trypsin for 15 minutes at 37°C.

  • Wash the tissue three times with dissection medium.

  • Resuspend the cells in plating medium (e.g., DMEM with 10% horse serum).

  • Gently triturate the tissue with fire-polished Pasteur pipettes until a single-cell suspension is obtained.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Count the viable cells using a hemocytometer and Trypan blue exclusion.

  • Plate the neurons onto poly-D-lysine coated culture plates at the desired density.

  • After allowing the cells to attach for a few hours, replace the plating medium with a serum-free neuronal culture medium (e.g., Neurobasal medium supplemented with B27).

  • Maintain the cultures in a humidified incubator at 37°C and 5% CO2.[17][18]

Assessment of Neuronal Viability after Quinolinic Acid Treatment

  • Culture primary neurons as described above.

  • After a desired number of days in vitro (e.g., 7-10 days), treat the neurons with varying concentrations of quinolinic acid.

  • After the desired treatment period (e.g., 24 hours), assess neuronal viability using standard assays such as:

    • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.[19]

    • Annexin V/Propidium Iodide Staining: Differentiates between viable, apoptotic, and necrotic cells via flow cytometry or fluorescence microscopy.[19]

    • Immunocytochemistry: Stain for neuronal markers like MAP2 or βIII-tubulin to visualize neuronal morphology and neurite integrity.[19]

Western Blot Analysis of IDO1 and TDO2

Western blotting allows for the detection and quantification of key KP enzymes like IDO1 and TDO2 in cell or tissue lysates.

Sample Preparation (from cell culture)

  • Wash cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sonicate the lysate briefly to shear DNA.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.[3]

Electrophoresis and Transfer

  • Mix the protein lysate with SDS-PAGE sample buffer and boil for 5-10 minutes.

  • Load equal amounts of protein per lane onto a polyacrylamide gel.

  • Run the gel to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]

Immunodetection

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for IDO1 or TDO2 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[20]

Visualizing Workflows and Logical Relationships

Understanding the experimental workflows for studying the kynurenine pathway is crucial for designing and interpreting research.

Figure 2: Experimental Workflow for Studying KP Inhibitors.

Conclusion and Future Directions

The kynurenine pathway represents a pivotal and complex signaling cascade in the context of neurodegeneration. The dual nature of its metabolites, with both neurotoxic and neuroprotective arms, highlights the importance of maintaining a delicate balance for neuronal health. The accumulation of quantitative data from patient samples and animal models has solidified the link between KP dysregulation and the pathogenesis of Alzheimer's, Parkinson's, and Huntington's diseases.

The detailed experimental protocols provided in this guide offer a robust framework for researchers to further unravel the intricate mechanisms of the KP in these disorders. Future research should focus on:

  • Identifying novel therapeutic targets within the pathway, such as specific kynurenine aminotransferase isoforms.

  • Developing more potent and selective inhibitors of key enzymes like KMO and IDO1 with improved blood-brain barrier permeability.

  • Elucidating the precise interplay between the KP, neuroinflammation, and other pathogenic mechanisms in neurodegeneration.

  • Validating KP metabolites as biomarkers for early diagnosis, disease progression, and therapeutic response in clinical trials.

By continuing to explore the multifaceted role of the kynurenine pathway, the scientific community can pave the way for innovative therapeutic strategies to combat the devastating impact of neurodegenerative diseases.

References

The Kynurenine Pathway: A Comprehensive Technical Guide to its Discovery and Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kynurenine pathway (KP) is the principal route of tryptophan (Trp) catabolism in mammals, accounting for the degradation of over 95% of this essential amino acid.[1][2][3] Far from being a simple metabolic waste route, the KP has emerged as a critical regulator of a vast array of physiological and pathological processes, including neurodegeneration, inflammation, and immunology. Its intricate network of enzymes and neuroactive metabolites has captured the attention of researchers for over a century and a half, leading to a rich history of scientific discovery. This technical guide provides an in-depth exploration of the discovery and history of kynurenine pathway research, offering a valuable resource for seasoned investigators and newcomers to the field alike. We will delve into the key milestones of its discovery, present quantitative data on its components, detail seminal experimental protocols, and provide visual representations of its complex signaling cascades and workflows.

A Journey Through Time: The Discovery of the Kynurenine Pathway

The story of the kynurenine pathway unfolds over more than a century of scientific inquiry, with each discovery building upon the last to reveal the pathway's profound biological significance.

Early Glimpses (19th Century):

The first hint of the pathway's existence came in 1853 when the German chemist Justus von Liebig isolated a yellow compound from the urine of dogs, which he named "kynurenic acid" (KYNA).[4][5][6] However, its metabolic origin remained a mystery for nearly half a century.

The Tryptophan Connection (Early 20th Century):

The turn of the 20th century brought pivotal discoveries that began to connect the dots. In 1901 , Frederick Hopkins identified tryptophan as an essential amino acid.[4] A few years later, in 1904 , Alexander Ellinger demonstrated that feeding tryptophan to rabbits led to the excretion of kynurenic acid, establishing for the first time a direct link between this essential amino acid and the previously isolated urinary metabolite.[4] The term "kynurenine" (KYN) itself was coined in the 1930s by Kotake and colleagues, who identified it as an intermediate in the conversion of tryptophan to kynurenic acid.[4]

Elucidating the Pathway (Mid-20th Century):

The mid-20th century was a period of intense research that saw the elucidation of the major enzymatic steps of the kynurenine pathway. Through the laborious work of numerous scientists, the component enzymes were extracted from mammalian tissues and their activities were characterized.[2] A significant breakthrough came in 1949 when Heidelberger and colleagues used radiolabeled tryptophan to definitively confirm its conversion to kynurenate.[4] The enzymes responsible for the conversion of kynurenine to nicotinamide adenine dinucleotide (NAD+) were characterized by researchers like Saito, Soda, Long, and Nishizuka between 1954 and 1979 .[4] By the 1960s , the core components and sequence of the kynurenine pathway had been largely established.[2]

The Neuroactive Era (Late 20th Century to Present):

The latter half of the 20th century marked a paradigm shift in our understanding of the kynurenine pathway, moving from a purely metabolic route to a critical player in neurotransmission and neuropathology. A landmark discovery in 1981 by Stone and Perkins revealed that quinolinic acid (QUIN), a downstream metabolite of the pathway, is a potent excitotoxin that acts as an agonist at N-methyl-D-aspartate (NMDA) receptors.[7] This finding implicated the kynurenine pathway in the pathogenesis of neurodegenerative diseases. Soon after, it was discovered that kynurenic acid, in contrast, acts as an antagonist at ionotropic glutamate receptors, positioning it as a neuroprotective agent.[8] This duality of neurotoxic and neuroprotective branches of the pathway has since become a central theme in kynurenine research.

The discovery of the rate-limiting enzymes, indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), and their induction by inflammatory stimuli, particularly interferon-gamma (IFN-γ), provided a crucial link between the immune system and the nervous system via the kynurenine pathway.[2] This connection has profound implications for understanding the pathophysiology of a wide range of disorders, including depression, schizophrenia, and various neuroinflammatory conditions.

Core Components of the Kynurenine Pathway

The kynurenine pathway is a cascade of enzymatic reactions that convert tryptophan into a variety of bioactive metabolites. The initial and rate-limiting step is the oxidative cleavage of the indole ring of tryptophan, a reaction catalyzed by two distinct enzymes:

  • Tryptophan 2,3-dioxygenase (TDO): Primarily found in the liver, TDO is a heme-containing enzyme that regulates systemic tryptophan levels.[2][9]

  • Indoleamine 2,3-dioxygenase (IDO): This heme-containing enzyme is more widely distributed in extrahepatic tissues and is induced by pro-inflammatory cytokines, playing a key role in immune modulation.[2][9] A second isoform, IDO2, has also been identified.[10]

From this initial step, the pathway branches into several arms, each producing metabolites with distinct biological activities.

Kynurenine_Pathway_Overview Trp Tryptophan TDO_IDO TDO / IDO Trp->TDO_IDO NFK N-Formylkynurenine KF Kynurenine Formamidase NFK->KF Kyn Kynurenine KAT KATs Kyn->KAT KMO KMO Kyn->KMO KYNU1 Kynureninase Kyn->KYNU1 KYNA Kynurenic Acid (Neuroprotective) AA Anthranilic Acid ThreeHK 3-Hydroxykynurenine XA Xanthurenic Acid ThreeHK->XA KYNU2 Kynureninase ThreeHK->KYNU2 ThreeHAA 3-Hydroxyanthranilic Acid HAAO HAAO ThreeHAA->HAAO ACMSD ACMSD ThreeHAA->ACMSD PIC Picolinic Acid QUIN Quinolinic Acid (Neurotoxic) QPRT QPRT QUIN->QPRT NAD NAD+ TDO_IDO->NFK KF->Kyn KAT->KYNA KMO->ThreeHK KYNU1->AA KYNU2->ThreeHAA HAAO->QUIN ACMSD->PIC QPRT->NAD

Figure 1: Overview of the Kynurenine Pathway.

Quantitative Data on the Kynurenine Pathway

A thorough understanding of the kynurenine pathway requires quantitative data on its various components. The following tables summarize key kinetic parameters of the primary human enzymes in the pathway and the typical concentrations of its metabolites in human plasma and cerebrospinal fluid (CSF).

Table 1: Kinetic Properties of Key Human Kynurenine Pathway Enzymes

EnzymeSubstrateKm (µM)Vmax or kcatReference(s)
Indoleamine 2,3-dioxygenase 1 (IDO1)L-Tryptophan19 ± 28.2 ± 0.3 s-1 (kcat)[10][11][12][13]
Indoleamine 2,3-dioxygenase 2 (IDO2)L-Tryptophan>500-[10]
Kynurenine 3-monooxygenase (KMO)L-Kynurenine24.1 / 148.6 ± 20.58.5 µmol/min/mg (Vmax) / -[14][15]
Kynureninase (KYNU)3-Hydroxy-DL-kynurenine28.3 ± 1.91.75 µmol/min/mg (Specific Activity)[16]
3-Hydroxyanthranilate 3,4-dioxygenase (HAAO)3-Hydroxyanthranilic acid---

Experimental Protocols

The study of the kynurenine pathway relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for two key experimental procedures: the quantification of kynurenine pathway metabolites by HPLC-MS/MS and the determination of IDO1 enzyme activity.

Quantification of Kynurenine Pathway Metabolites by UHPLC-MS/MS

This protocol is adapted from established methods for the simultaneous analysis of tryptophan and its metabolites in biological fluids.[17][18][19][20]

1. Sample Preparation (Plasma/Serum): a. Thaw frozen plasma or serum samples on ice. b. To 100 µL of sample, add 200 µL of ice-cold methanol containing internal standards (e.g., deuterated analogs of the metabolites). c. Vortex for 30 seconds to precipitate proteins. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the dried extract in 100 µL of the initial mobile phase. g. Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining debris. h. Transfer the supernatant to an autosampler vial for analysis.

2. UHPLC-MS/MS Analysis: a. Chromatographic Separation: i. Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is typically used. ii. Mobile Phase A: 0.1% formic acid in water. iii. Mobile Phase B: 0.1% formic acid in acetonitrile. iv. Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the metabolites based on their polarity. v. Flow Rate: 0.3 - 0.5 mL/min. vi. Column Temperature: 40°C. b. Mass Spectrometry Detection: i. Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used. ii. Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. iii. Data Analysis: The concentration of each metabolite is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in a surrogate matrix.

HPLC_MS_Workflow cluster_0 Sample Preparation cluster_1 UHPLC-MS/MS Analysis Sample Plasma/Serum Sample Add_IS Add Internal Standards & Methanol Sample->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge1 Centrifuge Vortex->Centrifuge1 Evaporate Evaporate Supernatant Centrifuge1->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Centrifuge2 Centrifuge Reconstitute->Centrifuge2 Transfer Transfer to Vial Centrifuge2->Transfer Injection Inject into UHPLC Transfer->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry (MRM Detection) Ionization->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Figure 2: Experimental workflow for UHPLC-MS/MS analysis.
Determination of IDO1 Enzyme Activity

This protocol describes a common method for measuring IDO1 activity in cell lysates or with purified enzyme, based on the colorimetric detection of kynurenine.[1][21][22][23]

1. Reagent Preparation: a. Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase. b. Substrate Solution: L-tryptophan solution in water (e.g., 400 µM). c. Stop Solution: 30% (w/v) Trichloroacetic acid (TCA). d. Colorimetric Reagent (Ehrlich's Reagent): 2% (w/v) p-dimethylaminobenzaldehyde in glacial acetic acid. e. Kynurenine Standard Curve: Prepare a series of kynurenine standards of known concentrations in the assay buffer.

2. Enzymatic Reaction: a. In a 96-well plate, add 50 µL of the enzyme sample (cell lysate or purified IDO1). b. Add 50 µL of the substrate solution to initiate the reaction. c. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). d. To stop the reaction, add 25 µL of the stop solution to each well. e. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. f. Centrifuge the plate at 2500 x g for 10 minutes to pellet the precipitated protein.

3. Colorimetric Detection: a. Transfer 100 µL of the supernatant from each well to a new 96-well plate. b. Add 100 µL of the colorimetric reagent to each well. c. Incubate at room temperature for 10 minutes to allow color development. d. Measure the absorbance at 480 nm using a microplate reader.

4. Data Analysis: a. Subtract the absorbance of the blank (no enzyme) from all readings. b. Use the kynurenine standard curve to determine the concentration of kynurenine produced in each sample. c. Calculate the IDO1 activity, typically expressed as nmol of kynurenine produced per hour per mg of protein.

IDO_Activity_Assay_Workflow cluster_0 Enzymatic Reaction cluster_1 Colorimetric Detection cluster_2 Data Analysis Add_Enzyme Add Enzyme Sample Add_Substrate Add Tryptophan Add_Enzyme->Add_Substrate Incubate1 Incubate at 37°C Add_Substrate->Incubate1 Stop_Reaction Add TCA (Stop Solution) Incubate1->Stop_Reaction Incubate2 Incubate at 50°C Stop_Reaction->Incubate2 Centrifuge Centrifuge Incubate2->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Add_Reagent Add Ehrlich's Reagent Transfer_Supernatant->Add_Reagent Incubate3 Incubate at RT Add_Reagent->Incubate3 Read_Absorbance Read Absorbance at 480 nm Incubate3->Read_Absorbance Calculate_Conc Calculate Kynurenine Concentration Read_Absorbance->Calculate_Conc Standard_Curve Generate Kynurenine Standard Curve Standard_Curve->Calculate_Conc Calculate_Activity Calculate IDO1 Activity Calculate_Conc->Calculate_Activity

Figure 3: Workflow for the IDO1 enzyme activity assay.

Conclusion and Future Directions

The journey of kynurenine pathway research, from the initial discovery of a curious urinary metabolite to its current status as a central player in health and disease, is a testament to the power of persistent scientific inquiry. The elucidation of its intricate enzymatic steps, the identification of its neuroactive metabolites, and the appreciation of its intimate connection with the immune system have opened up exciting new avenues for therapeutic intervention in a wide range of disorders.

As we move forward, the focus of kynurenine pathway research will likely be on several key areas. The development of more specific and potent inhibitors for key enzymes like IDO1 and KMO holds great promise for the treatment of cancer and neurodegenerative diseases. A deeper understanding of the complex interplay between the gut microbiome and kynurenine pathway metabolism is another burgeoning area of research with significant therapeutic potential. Furthermore, the use of kynurenine pathway metabolites as biomarkers for disease diagnosis, prognosis, and treatment response is an area of active investigation.

This technical guide has provided a comprehensive overview of the discovery and history of kynurenine pathway research. By understanding the foundations of this fascinating field, researchers, scientists, and drug development professionals are better equipped to contribute to its future and unlock the full therapeutic potential of modulating this critical metabolic pathway.

References

DL-Kynurenine Sulfate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Aspects of DL-Kynurenine Sulfate as a Tryptophan Metabolite.

Introduction

This compound is a synthetically available racemic mixture of the L- and D-enantiomers of kynurenine, a pivotal metabolite in the tryptophan degradation pathway, known as the kynurenine pathway (KP).[1] This pathway is responsible for over 95% of tryptophan catabolism and plays a crucial role in cellular energy production, immune regulation, and neuronal function.[2] Dysregulation of the kynurenine pathway has been implicated in a wide array of pathologies, including neurodegenerative diseases, psychiatric disorders, cancer, and autoimmune conditions.[3][4] This guide provides a comprehensive technical overview of this compound, focusing on its metabolism, analytical determination, and key signaling-pathway interactions, to support its use in preclinical research and drug development.

Physicochemical Properties

This compound is the sulfate salt of a racemic mixture of L-kynurenine and D-kynurenine. The sulfate salt form generally enhances the stability and solubility of the compound in aqueous solutions compared to its free base form.

Table 1: Physicochemical Properties of Kynurenine Derivatives

PropertyDL-KynurenineL-Kynurenine3-hydroxy-DL-Kynurenine
Molecular Formula C₁₀H₁₂N₂O₃C₁₀H₁₂N₂O₃C₁₀H₁₂N₂O₄
Molecular Weight 208.22 g/mol 208.22 g/mol 224.21 g/mol
Solubility Slightly soluble in acidic water. A suggested method for dissolution is in 1M HCl with sonication and gentle warming.[5]Soluble in PBS (pH 7.2) at approximately 7.14 mg/mL with sonication and warming.[6][7]Soluble in PBS (pH 7.2) at approximately 0.5 mg/mL.[8] Soluble in ethanol (~2 mg/mL), DMSO (~1 mg/mL), and dimethyl formamide (~0.5 mg/mL).[8]
Stability Kynurenine in solution can lose activity over time and should be protected from light. It is recommended to store solutions at 15-25°C for up to 6 months. Aqueous solutions of 3-hydroxy-DL-kynurenine are not recommended for storage for more than one day.[8]Not explicitly stated, but similar stability to DL-kynurenine is expected.Stock solutions in organic solvents can be stored, but aqueous solutions are less stable.[8]

Metabolism of DL-Kynurenine

Upon administration, DL-kynurenine is metabolized via the kynurenine pathway, with the L- and D-enantiomers following distinct metabolic routes. This differential metabolism is a critical consideration for researchers using the racemic mixture.

The kynurenine pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which convert tryptophan to N-formylkynurenine, which is then rapidly converted to L-kynurenine.[2] Exogenously administered kynurenine enters the pathway at this central point.

Metabolic Fates of L-Kynurenine and D-Kynurenine
  • L-Kynurenine: This is the endogenous enantiomer and can be metabolized down two primary branches:

    • Kynurenine 3-monooxygenase (KMO) pathway: KMO hydroxylates L-kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxic NMDA receptor agonist, quinolinic acid (QUIN).[9] This branch is often upregulated during inflammatory conditions.

    • Kynurenine aminotransferase (KAT) pathway: KATs convert L-kynurenine to kynurenic acid (KYNA), a neuroprotective antagonist of ionotropic glutamate receptors and α7 nicotinic acetylcholine receptors.[10]

  • D-Kynurenine: While not the primary endogenous form, D-kynurenine can be metabolized, primarily to the neuroprotective KYNA.[11] This conversion can be catalyzed by both KATs and, in the cerebellum, by D-amino acid oxidase (DAAO).[11] The metabolism of D-kynurenine to 3-HK is significantly less efficient than that of L-kynurenine.

The differential metabolism of the enantiomers means that administration of this compound will lead to the production of both neuroprotective (from both D- and L-kynurenine) and neurotoxic (primarily from L-kynurenine) metabolites.

Kynurenine_Metabolism Tryptophan Tryptophan IDO_TDO IDO_TDO Tryptophan->IDO_TDO L_Kynurenine L_Kynurenine KMO KMO L_Kynurenine->KMO KAT KAT L_Kynurenine->KAT D_Kynurenine D_Kynurenine D_Kynurenine->KAT DAAO DAAO (Cerebellum) D_Kynurenine->DAAO DL_Kynurenine_Sulfate DL_Kynurenine_Sulfate DL_Kynurenine_Sulfate->L_Kynurenine DL_Kynurenine_Sulfate->D_Kynurenine KYNA Kynurenic Acid (Neuroprotective) Three_HK 3-Hydroxykynurenine QUIN Quinolinic Acid (Neurotoxic) Three_HK->QUIN IDO_TDO->L_Kynurenine KMO->Three_HK KAT->KYNA DAAO->KYNA

Metabolism of this compound.

Key Signaling Pathways

Kynurenine and its metabolites are not merely metabolic intermediates; they are bioactive molecules that modulate critical signaling pathways, primarily impacting the immune and nervous systems.

Aryl Hydrocarbon Receptor (AhR) Signaling

L-kynurenine is an endogenous agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[6] Upon binding of L-kynurenine, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes. This can lead to the modulation of immune responses, including the differentiation of regulatory T cells (Tregs) and the production of cytokines.

AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L_Kynurenine L_Kynurenine AhR_complex AhR-Hsp90 complex L_Kynurenine->AhR_complex binds AhR_ARNT AhR-ARNT complex AhR_complex->AhR_ARNT translocates and dimerizes with ARNT XRE XRE AhR_ARNT->XRE binds Gene_Expression Target Gene Expression XRE->Gene_Expression NMDA_Receptor_Modulation cluster_synapse Synaptic Cleft Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds to glutamate site Glycine Glycine Glycine->NMDA_Receptor binds to glycine site KYNA Kynurenic Acid KYNA->NMDA_Receptor antagonizes glycine site Ion_Channel Ion Channel (Closed) NMDA_Receptor->Ion_Channel prevents opening Excitotoxicity Excitotoxicity Experimental_Workflow Start Start: Plasma Sample Add_IS Add Internal Standards Start->Add_IS Precipitate Protein Precipitation (Cold Acetonitrile/Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LC_MS_MS LC-MS/MS Analysis Reconstitute->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis End End: Metabolite Concentrations Data_Analysis->End

References

An In-depth Technical Guide to the Endogenous and Exogenous Sources of DL-Kynurenine and its Potential Sulfated Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophan is an essential amino acid that the human body cannot synthesize and must be obtained from external sources.[1][2] While it is a fundamental component for protein synthesis, the vast majority of dietary tryptophan (>95%) is catabolized through the kynurenine pathway.[2][3][4][5] This complex metabolic route is initiated by the rate-limiting enzymes Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO), which convert L-tryptophan into N-formylkynurenine.[1][6][7][8] This intermediate is then rapidly hydrolyzed to form L-kynurenine, the first stable product of the pathway.[1]

The metabolites of the kynurenine pathway, collectively known as kynurenines, are biologically active molecules that play critical roles in regulating neurotransmission and immune responses.[1][7] The body's total pool of kynurenine is derived from two primary origins: endogenous synthesis from tryptophan and exogenous sources, which include direct dietary intake and production by the gut microbiota.[2][9] This guide provides a detailed examination of these sources, the methods to quantify and differentiate them, and the signaling pathways involved. While the direct sulfation of kynurenine is not extensively documented, this paper will also explore the plausible mechanism for the formation of kynurenine sulfate via sulfotransferase (SULT) enzymes, which are known to metabolize a wide range of xenobiotic and endogenous compounds.[10][11]

Endogenous Synthesis of Kynurenine

Endogenous kynurenine is produced systemically from the catabolism of L-tryptophan. This process is tightly regulated and responsive to both metabolic and inflammatory signals.

The Tryptophan-to-Kynurenine Pathway

The synthesis begins with the uptake of free tryptophan from the circulation into cells.[1] The first and rate-limiting step is the oxidative cleavage of tryptophan's indole ring to produce N-formylkynurenine.[5][6][8] This reaction is catalyzed by two distinct enzymes:

  • Tryptophan 2,3-dioxygenase (TDO): Primarily located in the liver, TDO activity is induced by its substrate, tryptophan, and by corticosteroids. It plays a key role in maintaining tryptophan homeostasis.[1]

  • Indoleamine 2,3-dioxygenase (IDO1 and IDO2): Found in numerous extra-hepatic tissues and cell types, including immune cells like macrophages and microglia, IDO is a critical regulator of immune responses.[1] Its expression is potently induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[1][12]

Following its formation, N-formylkynurenine is immediately converted to L-kynurenine by the action of kynurenine formamidase.[5][6] While the L-isomer is the primary product, the presence of D-kynurenine has been noted, which can be metabolized by D-amino acid oxidase (D-AAO) to form kynurenic acid, another key neuroactive metabolite.[13]

Postulated Sulfation of Kynurenine

The formation of kynurenine sulfate is a plausible subsequent metabolic step. Sulfation is a common phase II detoxification reaction catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). These enzymes transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. Although a specific "kynurenine sulfotransferase" has not been characterized, SULTs exhibit broad substrate specificity, and it is conceivable that kynurenine could be sulfated by an existing SULT isoform, such as SULT1A1.[10]

Endogenous_Pathway Endogenous Production of L-Kynurenine and Postulated Sulfation Tryptophan L-Tryptophan NFK N-Formyl-kynurenine Kynurenine L-Kynurenine KynSulfate L-Kynurenine Sulfate (Postulated) enzyme1 IDO1/2 (Extra-hepatic) TDO (Liver) enzyme1->NFK enzyme2 Formamidase enzyme2->Kynurenine enzyme3 SULT Enzymes enzyme3->KynSulfate

Caption: Endogenous pathway from L-Tryptophan to L-Kynurenine.

Exogenous Sources of Kynurenine

The body's kynurenine pool is also supplied by sources originating outside of endogenous metabolism, primarily from the diet and the metabolic activity of the gut microbiome.

Dietary Intake

As an essential amino acid, tryptophan must be obtained from the diet.[2][14] Foods rich in protein, such as cheese, chicken, fish, eggs, and soy, are significant sources of tryptophan.[14][15] Furthermore, recent research has highlighted that kynurenine pathway metabolites, including kynurenine itself, can be present in various foods, providing a direct exogenous source that can be absorbed in the digestive tract.[2][16]

Gut Microbiota Contribution

The gut microbiota is a key modulator of tryptophan metabolism and significantly influences the host's kynurenine pathway.[9][17][18] This influence is exerted through both direct and indirect mechanisms:

  • Direct Production: Certain bacterial species possess the enzymatic machinery to metabolize tryptophan and can directly produce kynurenine within the gut lumen.[19]

  • Indirect Modulation: The microbiota can profoundly impact the host's immune system.[20] Microbial components can stimulate immune cells to release IFN-γ, leading to the upregulation of IDO1 expression in intestinal and peripheral tissues, thereby increasing the conversion of host tryptophan to kynurenine.[18][19][21] Studies in germ-free mice confirm this relationship, as these animals exhibit significantly lower circulating levels of kynurenine compared to conventional mice.[18]

Exogenous_Sources Interplay of Exogenous and Endogenous Kynurenine Sources cluster_gut Gut Lumen cluster_host Host System Diet_Trp Dietary Tryptophan Microbiota Gut Microbiota Diet_Trp->Microbiota Metabolism Host_Trp Host Tryptophan Pool Diet_Trp->Host_Trp Absorption Diet_Kyn Dietary Kynurenine Circ_Kyn Circulating Kynurenine Pool Diet_Kyn->Circ_Kyn Absorption Microbiota->Circ_Kyn Direct Production IDO IDO1 Upregulation (Immune Cells) Microbiota->IDO Immune Stimulation (e.g., via IFN-γ) Host_Trp->Circ_Kyn Endogenous Synthesis (IDO/TDO) IDO->Circ_Kyn Increased Synthesis

Caption: Exogenous and endogenous contributions to the kynurenine pool.

Quantitative Analysis of Kynurenine

The concentration of kynurenine in biological fluids is a key biomarker for assessing the activity of the kynurenine pathway. While data for kynurenine sulfate is scarce, baseline levels for kynurenine have been established.

AnalyteMatrixConcentration Range (Healthy Adults)MethodReference
L-KynurenineHuman PlasmaLLOQ: 62.5 ng/mL (~0.3 µM)LC-MS/MS[22]
L-KynurenineHuman Plasma~3 µM (Low QC)UPLC-MS/MS[23]
L-KynurenineHuman Plasma~1.5 µM (High QC)UPLC-MS/MS[23]
L-KynurenineHuman PlasmaRange: 12 - 192 µM (Calibration)CEC-MS/MS[24]

LLOQ: Lower Limit of Quantification. Note that concentration ranges can vary significantly based on the analytical method, calibration standards, and study population.

Experimental Methodologies

Differentiating and quantifying kynurenine from its various sources requires robust analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, and its combination with stable isotope tracers allows for the precise determination of metabolic flux.

Protocol: Quantification of Kynurenine in Plasma by LC-MS/MS

This protocol is a composite based on established methods for quantifying kynurenine pathway metabolites.[22][25][26][27]

1. Sample Preparation (Protein Precipitation): a. Aliquot 100 µL of human plasma into a microcentrifuge tube. b. Add 10 µL of an internal standard (IS) solution containing a stable isotope-labeled analog (e.g., Kynurenine-d4) to each sample, calibrator, and quality control (QC). c. Add 20 µL of trifluoroacetic acid (TFA) or 150 µL of ice-cold methanol to precipitate proteins.[22][26] d. Vortex vigorously for 1 minute. e. Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C. f. Carefully transfer the supernatant to a new tube or 96-well plate. g. Evaporate the supernatant to dryness under a gentle stream of nitrogen. h. Reconstitute the dried extract in 40-50 µL of the initial mobile phase (e.g., water with 0.1% formic acid).

2. Chromatographic Separation (LC): a. Column: A reversed-phase C18 or Biphenyl column is typically used for separation.[25][28] b. Mobile Phase A: Water with 0.1% Formic Acid. c. Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid. d. Gradient: Employ a gradient elution starting with a low percentage of Mobile Phase B, ramping up to elute kynurenine, followed by a re-equilibration step. A typical run time is 5-10 minutes.[25][29] e. Injection Volume: 5-20 µL.

3. Mass Spectrometric Detection (MS/MS): a. Ionization Mode: Electrospray Ionization (ESI) in positive mode. b. Detection Mode: Multiple Reaction Monitoring (MRM). c. MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and internal standard.

  • Kynurenine: m/z 209.0 → 192.1[22]
  • Kynurenine-d4 (IS): m/z 213.0 → 196.0[22] d. Data Analysis: Quantify by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.

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// Nodes Plasma [label="1. Plasma Sample\n+ Labeled IS"]; Precipitate [label="2. Protein Precipitation\n(TFA / Methanol)"]; Centrifuge [label="3. Centrifugation"]; Supernatant [label="4. Supernatant Transfer"]; Dry [label="5. Evaporation"]; Reconstitute [label="6. Reconstitution"]; Inject [label="7. LC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="8. Data Processing\n(Peak Area Ratio vs. Cal Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Plasma -> Precipitate; Precipitate -> Centrifuge; Centrifuge -> Supernatant; Supernatant -> Dry; Dry -> Reconstitute; Reconstitute -> Inject; Inject -> Data; }

Caption: General workflow for quantifying kynurenine in plasma.

Protocol: Differentiating Sources with Stable Isotope Tracing

This experimental approach allows for the measurement of endogenous kynurenine synthesis flux, distinguishing it from the pre-existing or exogenously absorbed pool.[30][31]

1. Study Design: a. Administer a known quantity of stable isotope-labeled L-Tryptophan (e.g., ¹³C₁₁, ¹⁵N₂, or d₅-Tryptophan) to the subject, typically orally.[30][32] b. Collect biological samples (e.g., blood) at multiple time points post-administration.

2. Sample Analysis: a. Process the plasma samples as described in the LC-MS/MS protocol (Section 5.1). b. Modify the MS/MS method to include MRM transitions for both the unlabeled (endogenous) and the newly synthesized labeled metabolites.

  • Unlabeled Kynurenine: e.g., m/z 209.0 → 192.1
  • Labeled Kynurenine (from ¹⁵N₂-Trp): e.g., m/z 211.0 → 194.1 (mass shift of +2 Da)

3. Data Interpretation: a. At time zero (pre-administration), only the unlabeled kynurenine will be detected. b. In subsequent time points, the appearance and increase of the labeled kynurenine peak area indicate the rate of de novo synthesis from the administered labeled tryptophan.[30] c. The ratio of labeled to unlabeled kynurenine provides a measure of the metabolic flux through the pathway, representing the contribution of endogenous synthesis over the measurement period.[32]

Isotope_Tracing Logic of Stable Isotope Tracing Experiment cluster_pools Admin Administer Labeled Tryptophan (Trp*) Host Host System Admin->Host Unlabeled Unlabeled Kynurenine Pool (Existing Endogenous + Exogenous) Host->Unlabeled Endogenous Metabolism of Unlabeled Trp Labeled Labeled Kynurenine (Kyn*) (Newly Synthesized) Host->Labeled Endogenous Metabolism of Labeled Trp* Analysis LC-MS/MS Analysis of Plasma Samples Unlabeled->Analysis Labeled->Analysis

Caption: Differentiating metabolite sources with stable isotopes.

Conclusion

The systemic pool of DL-kynurenine is a composite of continuous endogenous production from tryptophan and contributions from external sources, including diet and the gut microbiota. Endogenous synthesis is dynamically regulated by metabolic and immune signals, primarily through the enzymes IDO and TDO. Exogenous factors, especially the gut microbiome, can significantly influence kynurenine levels both directly, through bacterial production, and indirectly, by modulating host enzyme activity.

Understanding the distinct contributions of these sources is paramount for researchers and drug development professionals. Pathological alterations in kynurenine levels, which are implicated in neurological and inflammatory diseases, may stem from dysregulation in host enzymes, shifts in the gut microbiome, or dietary factors. The robust analytical methods detailed herein, particularly stable isotope tracing combined with LC-MS/MS, provide the necessary tools to dissect these complex interactions, paving the way for targeted therapeutic strategies that can modulate the kynurenine pathway for clinical benefit.

References

The Immunomodulatory Role of DL-Kynurenine Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catabolism of the essential amino acid L-tryptophan along the kynurenine pathway is a critical regulator of immune responses. Kynurenine and its downstream metabolites, collectively known as kynurenines, are not merely metabolic intermediates but potent signaling molecules that sculpt the immune landscape. This technical guide provides an in-depth exploration of the role of DL-kynurenine sulfate, a common experimental source of kynurenine, in the modulation of immune responses. We delve into the core mechanisms of action, focusing on the engagement of the Aryl Hydrocarbon Receptor (AHR), and detail its impact on key immune cell populations. This document consolidates quantitative data on the immunomodulatory effects of kynurenine, provides detailed experimental protocols for its study, and visualizes complex signaling and experimental workflows to support researchers and professionals in the fields of immunology and drug development.

Introduction: The Kynurenine Pathway and Immune Tolerance

The kynurenine pathway (KP) is the principal metabolic route for tryptophan degradation in mammals, accounting for over 95% of its catabolism.[1] The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, catalyzed by the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) or tryptophan 2,3-dioxygenase (TDO).[2][3] N-formylkynurenine is then rapidly converted to kynurenine. The KP is now recognized as a pivotal regulator of immune homeostasis, promoting an immunosuppressive environment.[4][5] This is achieved through two primary mechanisms: the depletion of tryptophan, an essential amino acid for T cell proliferation, and the generation of immunologically active metabolites, with kynurenine itself playing a central role.[6][7]

Inflammatory stimuli, particularly interferon-gamma (IFN-γ), are potent inducers of IDO1 expression in various cell types, including antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages.[8] This upregulation of the KP in inflammatory contexts establishes a negative feedback loop that dampens excessive immune reactions and promotes tolerance.[5] Dysregulation of this pathway has been implicated in a range of pathologies, from autoimmune diseases and chronic infections to cancer immune evasion.[9]

This compound is a frequently used chemical reagent in experimental settings to investigate the biological effects of kynurenine. It serves as a stable, water-soluble source of kynurenine. While L-kynurenine is the natural product of tryptophan metabolism, studies have shown that both L- and D-kynurenine can exert immunomodulatory effects, often through similar mechanisms such as the induction of T cell apoptosis.[10] However, their downstream metabolic fates can differ, with D-kynurenine being less prone to conversion into neurotoxic metabolites.[11]

Mechanism of Action: The Aryl Hydrocarbon Receptor (AHR)

A primary mechanism through which kynurenine exerts its immunomodulatory effects is by acting as an endogenous ligand for the Aryl Hydrocarbon Receptor (AHR).[3][12][13] The AHR is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family. Classically known for mediating the toxicity of environmental pollutants like dioxin, the AHR is now appreciated as a crucial regulator of immune responses.[13]

Upon binding to kynurenine in the cytoplasm, the AHR translocates to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of the AHR by kynurenine in immune cells initiates a cascade of events that collectively contribute to an immunosuppressive phenotype. Notably, AHR activation has been shown to:

  • Promote the differentiation of regulatory T cells (Tregs): Kynurenine-mediated AHR activation can drive the expression of FoxP3, the master transcription factor for Tregs, leading to the generation of immunosuppressive Treg populations.[11][13]

  • Inhibit the differentiation of pro-inflammatory T helper 17 (Th17) cells: By influencing the balance of transcription factors, AHR activation can skew T cell differentiation away from the pro-inflammatory Th17 lineage.[3]

  • Suppress the function of effector T cells and Natural Killer (NK) cells: Kynurenine can inhibit the proliferation and cytotoxic activity of these key anti-tumor and anti-pathogen immune cells.[7]

  • Modulate Dendritic Cell (DC) function: AHR signaling in DCs can lead to a more tolerogenic phenotype, characterized by reduced expression of co-stimulatory molecules and altered cytokine production, which in turn promotes T cell anergy and Treg differentiation.[4]

  • Establish a positive feedback loop: Kynurenine-activated AHR can induce the expression of IDO1, the enzyme responsible for kynurenine production, thereby amplifying the immunosuppressive environment.[2]

Signaling Pathway Diagram

AHR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L-Tryptophan_ext L-Tryptophan L-Tryptophan_int L-Tryptophan L-Tryptophan_ext->L-Tryptophan_int Amino Acid Transporter DL-Kynurenine_Sulfate_ext This compound Kynurenine Kynurenine DL-Kynurenine_Sulfate_ext->Kynurenine Dissociation & Transport L-Tryptophan_int->Kynurenine Catalysis IDO1/TDO IDO1 / TDO AHR_Kyn_complex Kyn-AHR-HSP90-p23 Kynurenine->AHR_Kyn_complex Binds AHR_complex AHR-HSP90-AIP-p23 AHR_Kyn_ARNT Kyn-AHR-ARNT Heterodimer AHR_Kyn_complex->AHR_Kyn_ARNT Translocation & Dimerization with ARNT DRE Dioxin-Responsive Element (DRE) AHR_Kyn_ARNT->DRE Binds Target_Genes Target Gene Transcription DRE->Target_Genes IDO1_gene IDO1 Gene Target_Genes->IDO1_gene Positive Feedback FoxP3_gene FoxP3 Gene Target_Genes->FoxP3_gene Treg Differentiation Cytokine_genes Cytokine Genes (e.g., IL-10) Target_Genes->Cytokine_genes Immunosuppression IDO1_gene->IDO1/TDO Increased Expression

Caption: Kynurenine-AHR Signaling Pathway.

Effects on Immune Cells

This compound, as a source of kynurenine, impacts a wide array of immune cells, contributing to a generalized state of immunosuppression.

T Lymphocytes

T cells are major targets of kynurenine-mediated immune modulation. The effects are multifaceted and include:

  • Inhibition of Proliferation: Kynurenine can arrest T cell proliferation, in part due to tryptophan depletion by IDO1, but also through direct signaling effects.[6][7]

  • Induction of Apoptosis: Kynurenine and its downstream metabolites can induce apoptosis in activated T cells, particularly Th1 cells.[9][10]

  • Promotion of Regulatory T cell (Treg) Differentiation: As mentioned, kynurenine, via AHR, promotes the differentiation of naïve CD4+ T cells into immunosuppressive FoxP3+ Tregs.[11][13]

  • Suppression of Effector Functions: Kynurenine can inhibit the production of pro-inflammatory cytokines such as IFN-γ and IL-2 by effector T cells.[8]

Dendritic Cells (DCs)

Dendritic cells, as key APCs, are pivotal in orchestrating adaptive immune responses. Kynurenine can modulate DC function to promote a tolerogenic state. This includes:

  • Altered Maturation and Activation: Kynurenine can interfere with the maturation of DCs, leading to reduced expression of co-stimulatory molecules like CD80 and CD86.

  • Modified Cytokine Profile: Tolerogenic DCs influenced by kynurenine often exhibit decreased production of the pro-inflammatory cytokine IL-12 and increased production of the anti-inflammatory cytokine IL-10.

Other Immune Cells

The immunomodulatory effects of kynurenine extend beyond T cells and DCs to other immune cell populations, including:

  • Natural Killer (NK) Cells: Kynurenine can suppress the proliferation and cytotoxic activity of NK cells.[7]

  • Macrophages: Kynurenine can skew macrophage polarization towards an anti-inflammatory M2 phenotype and suppress the production of pro-inflammatory mediators.[4]

  • Eosinophils and Neutrophils: IDO1 expression and kynurenine production in these cells can contribute to the resolution of inflammation.[4][8]

Quantitative Data on Immunomodulatory Effects

The following tables summarize quantitative data from various studies on the effects of kynurenine on immune cell functions.

Table 1: Effect of Kynurenine on T Cell Proliferation and Viability

Cell TypeKynurenine ConcentrationEffectReference
Human CD4+ T cells1 mM (D-kynurenine)Inhibition of proliferation through apoptosis[1][10]
Murine CD4+ T cells1 mM (L- and D-kynurenine)Induction of apoptosis[10]
PHA-activated PBLs500 µM - 1 mM (L-kynurenine)Inhibition of [3H]thymidine incorporation
Memory CD4+ T cells5 µM (Kynurenine)23% reduction in IL-2-induced pSTAT5 levels

Table 2: Effect of Kynurenine on Cytokine Production

| Cell Type | Kynurenine Concentration | Cytokine | Effect | Reference | | :--- | :--- | :--- | :--- | | LPS-stimulated murine splenocytes | 50-250 µM (Kynurenic Acid) | IL-6 | Inhibition of synthesis | | | LPS-stimulated murine splenocytes | 250 µM (Kynurenic Acid) | IL-1β, TNF-α | Reduced levels | | | Human Dendritic Cells | Not specified | IL-12p70 | Reduced expression after IDO inhibition | | | Human Dendritic Cells | Not specified | IL-10 | Reduced expression after IDO inhibition | |

Table 3: Kynurenine as an AHR Agonist

Assay SystemKynurenine ConcentrationEffectReference
Mouse Hepa1 cells (luciferase reporter)50 µMActivation of AHR[11]
COS-1 cells (luciferase reporter)EC50 ~13 µMActivation of mouse AHR

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the immunomodulatory effects of this compound.

Preparation of this compound Solution

This compound is typically dissolved in sterile phosphate-buffered saline (PBS) or cell culture medium to prepare a stock solution. The pH should be adjusted to neutral (7.2-7.4) as the solution can be acidic. The stock solution should be sterile-filtered (0.22 µm filter) before use in cell culture experiments.

T Cell Proliferation Assay (CFSE-based)

This protocol describes a common method to assess the effect of kynurenine on T cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Experimental Workflow Diagram

T_Cell_Proliferation_Assay cluster_workflow T Cell Proliferation Assay Workflow Isolate_PBMCs 1. Isolate PBMCs from whole blood Isolate_T_cells 2. Isolate CD4+ or CD8+ T cells (e.g., magnetic beads) Isolate_PBMCs->Isolate_T_cells CFSE_stain 3. Stain T cells with CFSE Isolate_T_cells->CFSE_stain Plate_cells 4. Plate CFSE-labeled T cells in 96-well plate CFSE_stain->Plate_cells Add_stimuli 5. Add T cell stimuli (e.g., anti-CD3/CD28 beads) Plate_cells->Add_stimuli Add_kynurenine 6. Add this compound (various concentrations) Add_stimuli->Add_kynurenine Incubate 7. Incubate for 3-5 days at 37°C, 5% CO2 Add_kynurenine->Incubate Harvest_cells 8. Harvest cells and stain with viability dye Incubate->Harvest_cells Flow_cytometry 9. Analyze CFSE dilution by flow cytometry Harvest_cells->Flow_cytometry

Caption: Workflow for CFSE-based T cell proliferation assay.

Methodology:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Isolate T cells: Enrich for CD4+ or CD8+ T cells using negative selection magnetic beads.

  • CFSE Staining: Resuspend T cells at 1-10 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.

  • Cell Plating: Wash the cells and resuspend in complete RPMI medium. Plate the cells in a 96-well round-bottom plate at a density of 1-2 x 10^5 cells/well.

  • Stimulation and Treatment: Add T cell activation stimuli (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio). Add serial dilutions of this compound to the appropriate wells. Include vehicle control wells.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells, wash with PBS, and stain with a viability dye (e.g., 7-AAD or propidium iodide) to exclude dead cells. Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

IDO1 Enzyme Activity Assay (Colorimetric)

This assay measures the enzymatic activity of IDO1 by quantifying the production of kynurenine from tryptophan.

Methodology:

  • Prepare Cell Lysates (for intracellular IDO1 activity): Culture cells (e.g., IFN-γ-stimulated HeLa cells or monocyte-derived DCs) under conditions that induce IDO1 expression. Lyse the cells and collect the supernatant containing the enzyme.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer (50 mM, pH 6.5), L-tryptophan (substrate), ascorbic acid (cofactor), and methylene blue.

  • Enzyme Reaction: Add the cell lysate or purified recombinant IDO1 enzyme to the reaction mixture. Incubate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA).

  • Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Color Development: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid). A yellow color will develop.

  • Measurement: Read the absorbance at 492 nm using a microplate reader. The amount of kynurenine produced is proportional to the absorbance and can be quantified using a kynurenine standard curve.

AHR Reporter Assay

This assay measures the activation of the AHR by kynurenine using a cell line engineered to express a reporter gene (e.g., luciferase) under the control of DREs.

Methodology:

  • Cell Culture: Culture an AHR reporter cell line (e.g., Hepa1 cells transfected with a DRE-luciferase construct) in appropriate growth medium.

  • Cell Plating: Seed the cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control and a positive control AHR agonist (e.g., TCDD or FICZ).

  • Incubation: Incubate the plate for 4-24 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: The increase in luciferase activity corresponds to the level of AHR activation.

Logical Relationships in Kynurenine-Mediated Immunomodulation

The following diagram illustrates the logical flow of events from the induction of tryptophan catabolism to the resulting immunomodulatory outcomes.

Logical_Relationships Inflammatory_Stimuli Inflammatory Stimuli (e.g., IFN-γ) IDO1_Upregulation Upregulation of IDO1 in APCs Inflammatory_Stimuli->IDO1_Upregulation Tryptophan_Catabolism Increased Tryptophan Catabolism IDO1_Upregulation->Tryptophan_Catabolism Trp_Depletion Tryptophan Depletion Tryptophan_Catabolism->Trp_Depletion Kyn_Production Kynurenine Production Tryptophan_Catabolism->Kyn_Production T_Cell_Starvation T Cell Starvation Trp_Depletion->T_Cell_Starvation AHR_Activation AHR Activation in Immune Cells Kyn_Production->AHR_Activation T_Cell_Inhibition T Cell Proliferation Inhibition & Apoptosis T_Cell_Starvation->T_Cell_Inhibition AHR_Activation->T_Cell_Inhibition Treg_Differentiation Treg Differentiation AHR_Activation->Treg_Differentiation Tolerogenic_DCs Generation of Tolerogenic DCs AHR_Activation->Tolerogenic_DCs Immunosuppression Immunosuppression & Immune Tolerance T_Cell_Inhibition->Immunosuppression Treg_Differentiation->Immunosuppression Tolerogenic_DCs->Immunosuppression

Caption: Logical flow of kynurenine's immunomodulatory effects.

Conclusion and Future Directions

This compound, as a readily available source of the immunomodulatory metabolite kynurenine, is an invaluable tool for dissecting the intricate mechanisms of immune regulation. The activation of the AHR by kynurenine represents a central node in a complex signaling network that promotes immune tolerance and suppresses inflammation. A thorough understanding of this pathway is paramount for the development of novel therapeutic strategies for a wide range of diseases, including autoimmune disorders, where enhancing kynurenine signaling may be beneficial, and cancer, where inhibiting this pathway is a promising approach to restore anti-tumor immunity.

Future research should continue to explore the specific roles of different kynurenine pathway metabolites and their interactions with various immune receptors. Furthermore, elucidating the precise downstream targets of AHR activation in different immune cell subsets will provide a more detailed map of this regulatory network. The development of more specific and potent modulators of the kynurenine pathway holds great promise for the future of immunotherapy.

References

The Impact of DL-Kynurenine Sulfate on Cellular Energetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Kynurenine sulfate, a racemic mixture of the L- and D-enantiomers of kynurenine, is a key metabolite in the tryptophan degradation pathway. This pathway, known as the kynurenine pathway, is a critical regulator of cellular energy, influencing everything from NAD+ synthesis to mitochondrial function and oxidative stress. Dysregulation of the kynurenine pathway has been implicated in a range of pathologies, making its components, including this compound, significant targets for therapeutic investigation. This technical guide provides a comprehensive overview of the impact of kynurenine and its metabolites on cellular energetics, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows. While specific quantitative data for this compound is limited, this guide synthesizes findings from studies on L-kynurenine to provide a foundational understanding for researchers in the field.

Introduction: The Kynurenine Pathway and Cellular Energy

The kynurenine pathway is the primary route for tryptophan catabolism, accounting for over 95% of its degradation.[1] A crucial output of this pathway is the de novo synthesis of nicotinamide adenine dinucleotide (NAD+), an essential cofactor for mitochondrial energy production and numerous redox reactions.[2][3] The pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which convert tryptophan to N-formylkynurenine, which is then rapidly converted to L-kynurenine.[4]

L-kynurenine stands at a metabolic crossroads, from which the pathway diverges into two main branches: one leading to the production of neuroprotective kynurenic acid (KYNA), and another leading to the pro-oxidant 3-hydroxykynurenine (3-HK) and the excitotoxin quinolinic acid (QUIN), which is a precursor for NAD+ synthesis.[5][6] The balance between these branches is critical, as an overabundance of certain metabolites can lead to cellular dysfunction, including impaired mitochondrial function and increased oxidative stress.[6][7]

Quantitative Data on the Impact of Kynurenine on Cellular Energetics

Table 1: Effect of L-Kynurenine on Mitochondrial Respiration in Murine Skeletal Muscle

ParameterControl (Chow Diet)L-Kynurenine (150 mg/kg diet for 10 weeks)Percentage Changep-valueReference
Maximal ADP-stimulated Respiration (pmol O₂/s/mg protein) ~150~102~32% decreasep = 0.0498[5]
OXPHOS Conductance (slope of JO₂ vs. ΔGATP) HigherSignificantly Lower-p < 0.05[5]

Table 2: Effect of L-Kynurenine on Bioenergetics of Bone Marrow Stromal Cell-derived Osteoblasts

Cell TypeTreatmentBaseline OCR (pmol/min)Stressed OCR (pmol/min)Baseline ECAR (mpH/min)Stressed ECAR (mpH/min)Reference
Female BMSC-OB Vehicle~150~200~20~40[4]
L-Kynurenine~130~170~20~30[4]
Male BMSC-OB Vehicle~180~250~25~45[4]
L-Kynurenine~165~220~25~45[4]

Note: The values in Table 2 are estimations based on graphical data presented in the cited reference. The study reported a 9.7% reduction in baseline OCR and an 11.7% reduction in stressed OCR in male BMSC-OB treated with kynurenine (p=0.084 and p=0.056, respectively). ECAR was not significantly affected under baseline conditions in either sex. Under stressed conditions, ECAR tended to be lower in kynurenine-treated female cells (p=0.079).

Signaling Pathways and Logical Relationships

The interplay between the kynurenine pathway and cellular energetics involves a complex network of interactions. The following diagrams, generated using the DOT language, illustrate these relationships.

Kynurenine_Pathway_Energetics cluster_kynurenine Kynurenine Pathway cluster_energetics Cellular Energetics Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO L_Kynurenine L-Kynurenine IDO_TDO->L_Kynurenine KAT KAT L_Kynurenine->KAT KMO KMO L_Kynurenine->KMO Mitochondria Mitochondrial Function L_Kynurenine->Mitochondria Impairs Respiration Kynurenic_Acid Kynurenic Acid (Neuroprotective) KAT->Kynurenic_Acid _3HK 3-Hydroxykynurenine (Pro-oxidant) KMO->_3HK QUIN Quinolinic Acid (Excitotoxic) _3HK->QUIN Oxidative_Stress Oxidative Stress _3HK->Oxidative_Stress Increases NAD NAD+ QUIN->NAD QUIN->Oxidative_Stress Increases NAD->Mitochondria Supports OXPHOS ATP_Production ATP Production Mitochondria->ATP_Production Drives Oxidative_Stress->Mitochondria Damages AHR_Signaling L_Kynurenine L-Kynurenine AhR Aryl Hydrocarbon Receptor (AhR) L_Kynurenine->AhR Binds ARNT ARNT AhR->ARNT Dimerizes with Nucleus Nucleus AhR->Nucleus Translocates XRE Xenobiotic Response Element (XRE) ARNT->XRE Binds to Gene_Expression Target Gene Expression XRE->Gene_Expression Regulates Immune_Modulation Immune Modulation Gene_Expression->Immune_Modulation Cell_Metabolism Cellular Metabolism Gene_Expression->Cell_Metabolism Seahorse_Workflow Day1 Day 1: Seed Cells Hydrate Hydrate Sensor Cartridge (Overnight) Day1->Hydrate Day2 Day 2: Assay Day1->Day2 Prepare_Plate Prepare Cell Plate (Add Kynurenine) Day2->Prepare_Plate Load_Cartridge Load Inhibitors into Sensor Cartridge Day2->Load_Cartridge Run_Assay Run Seahorse Assay (Measure OCR & ECAR) Prepare_Plate->Run_Assay Load_Cartridge->Run_Assay Analyze Data Analysis Run_Assay->Analyze

References

Structural Analysis of DL-Kynurenine Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Kynurenine sulfate is a salt of the tryptophan metabolite, kynurenine. As a component of the kynurenine pathway, it is of significant interest to researchers in neuroscience, immunology, and oncology. A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for elucidating its biological role and for the rational design of therapeutic agents that target this pathway. This technical guide provides a comprehensive overview of the methodologies employed in the structural analysis of this compound, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). While a definitive crystal structure for this compound is not publicly available at the time of this writing, this guide details the experimental protocols to obtain and analyze such data. Furthermore, it presents existing spectroscopic data for the closely related L-kynurenine to serve as a reference and guide for future research.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is primarily derived from computational models and publicly available databases.[1]

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₇SPubChem[1]
Molecular Weight 306.29 g/mol PubChem[1]
IUPAC Name 2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acidPubChem[1]
CAS Number 2126-91-2PubChem[1]
Solubility Slightly soluble in acidic water. A suggested solvent is 1M hydrochloric acid with sonication and gentle warming.Sigma-Aldrich

Table 1: Physicochemical properties of this compound.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[2][3] The process involves growing a single, high-quality crystal of the compound and then diffracting a beam of X-rays off the crystal lattice.[2] The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions and bonding information can be derived.[2]

Experimental Protocol: Single Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional atomic arrangement of this compound.

Materials:

  • This compound powder

  • A selection of high-purity solvents (e.g., water, ethanol, methanol, acetonitrile)

  • Crystallization plates (e.g., 24- or 96-well) or small vials

  • Microscope

  • Single-crystal X-ray diffractometer

Methodology:

  • Crystal Growth:

    • Solvent Screening: The initial and most critical step is to find a suitable solvent or solvent system in which this compound has moderate solubility.

    • Supersaturation: Prepare a saturated or near-saturated solution of this compound at an elevated temperature.

    • Slow Evaporation: Filter the solution into a clean crystallization vessel, cover it loosely to allow for slow solvent evaporation over several days to weeks. The vessel should be kept in a vibration-free environment.

    • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the this compound in a "reservoir" solution. A small drop of this solution is then allowed to equilibrate with a larger volume of a "precipitant" solution (a solvent in which the compound is less soluble) in a sealed chamber. The gradual diffusion of the precipitant vapor into the drop will slowly increase the concentration of the this compound, leading to crystallization.

    • Crystal Selection: Once crystals have formed, they should be inspected under a microscope for size (ideally >0.1 mm in all dimensions), clarity, and regular morphology.

  • Data Collection:

    • Mounting: A suitable single crystal is carefully mounted on a goniometer head. For air-sensitive samples, this is done under a layer of cryo-protectant oil and then flash-cooled in a stream of liquid nitrogen.

    • Diffraction: The mounted crystal is placed in the X-ray beam of the diffractometer. The instrument rotates the crystal while irradiating it with monochromatic X-rays. A detector records the positions and intensities of the diffracted X-ray reflections.

  • Structure Solution and Refinement:

    • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of each reflection.

    • Phase Determination: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

    • Model Building: An initial atomic model is built into the electron density map.

    • Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Expected Data Presentation

The results of a successful X-ray crystallographic analysis would be presented in a series of tables summarizing the crystal data and key structural parameters.

ParameterValue
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
a (Å) Numerical Value
b (Å) Numerical Value
c (Å) Numerical Value
α (°) Numerical Value
β (°) Numerical Value
γ (°) Numerical Value
Volume (ų) Numerical Value
Z Number of molecules per unit cell
Calculated Density (g/cm³) Numerical Value
R-factor (%) Numerical Value

Table 2: Example of crystallographic data presentation for this compound.

BondLength (Å)AngleAngle (°)
e.g., C1-C2Numerical Valuee.g., C1-C2-C3Numerical Value
e.g., C2-N1Numerical Valuee.g., C2-N1-H1Numerical Value
............

Table 3: Example of selected bond lengths and angles for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C). While no specific NMR data for this compound was found, data for L-Kynurenine in D₂O is available and serves as a valuable reference.[4]

Experimental Protocol: ¹H and ¹³C NMR

Objective: To determine the chemical shifts and coupling constants of the protons and carbons in this compound, confirming its molecular structure.

Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C. Decoupling of protons is usually employed to simplify the spectrum.

    • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish connectivity between protons and between protons and carbons, respectively.

Reference NMR Data for L-Kynurenine

The following tables present the ¹H and ¹³C NMR chemical shifts for L-Kynurenine in D₂O at pH 7.4, as reported in the Human Metabolome Database.[4] This data can be used as a guide for interpreting the spectra of this compound.

AtomChemical Shift (ppm)
H166.781
H177.399
H187.808
H196.857
H203.695
H213.695
H224.138

Table 4: ¹H NMR chemical shifts for L-Kynurenine in D₂O (pH 7.4).[4]

AtomChemical Shift (ppm)
C1119.547
C2138.32
C3134.006
C4120.748
C541.673
C6120.136
C7153.03
C853.437
C9202.785
C10176.965

Table 5: ¹³C NMR chemical shifts for L-Kynurenine in D₂O (pH 7.4).[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.[5][6]

Experimental Protocol: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Objective: To confirm the molecular weight of this compound and to characterize its fragmentation pattern.

Materials:

  • This compound

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Formic acid or ammonium acetate (for promoting ionization)

  • Liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source and a tandem mass analyzer (e.g., Q-TOF, triple quadrupole).

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Data Acquisition:

    • The sample solution is introduced into the ESI source, where it is nebulized and ionized.

    • Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺. For DL-Kynurenine (without the sulfate), this would be at an m/z of 209.09. For the sulfate salt, observation of the kynurenine cation would be expected.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion of kynurenine as the precursor ion.

    • The precursor ion is subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • The resulting fragment ions are mass-analyzed to produce a product ion spectrum.

Expected Fragmentation Data

A study on the electrospray tandem mass spectrometry of kynurenine has identified several major fragmentation pathways.[5] The expected fragmentation data is summarized in Table 6.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
209.1192.1NH₃
209.1163.1H₂O + CO
209.1146.1Glycine imine
209.194.1-

Table 6: Expected major fragment ions of protonated kynurenine in positive ion ESI-MS/MS.[7]

Kynurenine Pathway

DL-Kynurenine is a key intermediate in the kynurenine pathway, the primary route of tryptophan catabolism.[8] Understanding this pathway is crucial for contextualizing the biological significance of kynurenine and its derivatives.

Kynurenine_Pathway Tryptophan Tryptophan N_Formylkynurenine N'-Formylkynurenine Tryptophan->N_Formylkynurenine IDO/TDO Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Kynurenine formamidase Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KAT Anthranilic_Acid Anthranilic Acid Kynurenine->Anthranilic_Acid Kynureninase Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine KMO Xanthurenic_Acid Xanthurenic Acid Three_Hydroxykynurenine->Xanthurenic_Acid KAT Three_Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid Three_Hydroxykynurenine->Three_Hydroxyanthranilic_Acid Kynureninase Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_Hydroxyanthranilic_Acid->Quinolinic_Acid 3-HAO NAD NAD+ Quinolinic_Acid->NAD QPRT

Figure 1: The Kynurenine Pathway of Tryptophan Metabolism.

Conclusion

The structural elucidation of this compound is a critical step towards a more complete understanding of its role in health and disease. This guide outlines the standard, yet powerful, analytical techniques required for this purpose. While a complete, experimentally determined three-dimensional structure is currently lacking, the protocols and reference data provided herein offer a solid foundation for researchers to pursue this goal. The successful structural analysis will undoubtedly pave the way for more targeted investigations into the kynurenine pathway and the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for DL-Kynurenine Sulfate in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Kynurenine is a racemic mixture of the D- and L-isomers of kynurenine, a key metabolite in the tryptophan degradation pathway. The conversion of tryptophan to kynurenine is the first and rate-limiting step in this pathway, catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). The kynurenine pathway is of significant interest in various research fields, particularly in immunology and oncology.

The enzyme IDO is often overexpressed in tumor cells, leading to an immunosuppressive microenvironment that allows cancer cells to evade the host's immune system. This occurs through two primary mechanisms: the depletion of the essential amino acid tryptophan, which is necessary for T-cell proliferation and function, and the production of kynurenine and its downstream metabolites, which can induce T-cell apoptosis and promote the generation of regulatory T cells (Tregs).[1][2] L-kynurenine, a product of IDO, is an agonist for the aryl hydrocarbon receptor (AhR), and its activation can lead to immunosuppressive effects.[1][3]

Due to its central role in immune modulation, the kynurenine pathway is a critical area of study for the development of novel cancer immunotherapies and treatments for other diseases involving immune dysregulation. DL-Kynurenine sulfate is a valuable tool for in vitro studies to investigate the downstream effects of kynurenine pathway activation on various cell types.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₁₀H₁₂N₂O₃·H₂SO₄
Molecular Weight306.29 g/mol
AppearanceCrystalline solid[4]
Storage Temperature≤ -15°C
Solubility of Kynurenine and its Analogs
CompoundSolventSolubilityReference
3-hydroxy-DL-KynurenineEthanol~2 mg/mL[4]
3-hydroxy-DL-KynurenineDMSO~1 mg/mL[4]
3-hydroxy-DL-KynurenineDimethyl formamide~0.5 mg/mL[4]
3-hydroxy-DL-KynureninePBS (pH 7.2)~0.5 mg/mL[4]
L-Kynurenine-d4Ethanol≥ 2 mg/mL (9.42 mM)[5]
L-Kynurenine-d4DMSO≥ 1 mg/mL (4.71 mM)[5]
DL-KynurenineAcidic WaterSlightly soluble[6]
L-Kynurenine sulfate saltPBSSoluble (for in vivo injections)[7]
Effective Concentrations in Cell Culture
Cell Type/AssayCompoundConcentration RangeObserved EffectReference
T-cellsL-/D-Kynurenine1 mMInhibition of proliferation, induction of apoptosis[8]
Bone Marrow Stromal Cells (Osteoblasts)L-Kynurenine100 µMSuppression of cellular metabolism[7]
MT-1 cellsL-Kynurenine10 µM, 50 µMInduction of CYP1A1 expression[1]
Human Neurons and SK-N-SH cellsIFN-γ100 IU/mlInduction of the kynurenine pathway[9]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile phosphate-buffered saline (PBS) or Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

Protocol for Aqueous Stock Solution (e.g., in PBS):

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile PBS to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming may be required.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. It is recommended to use aqueous solutions within a short period as their stability can be limited.[4]

Protocol for Organic Stock Solution (e.g., in DMSO):

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve a high concentration stock solution (e.g., 100 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes.

  • Store the DMSO stock solution at -20°C. DMSO stocks are generally more stable for longer-term storage.

Note: When using a DMSO stock solution, ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically <0.1%).

General Protocol for Treating Cells with this compound

Materials:

  • Cultured cells of interest

  • Complete cell culture medium appropriate for the cell line

  • This compound stock solution

  • Sterile culture plates or flasks

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding: Plate the cells at the desired density in a suitable culture vessel and allow them to adhere and stabilize overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of Working Solution:

    • Thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in complete cell culture medium to the desired final working concentration(s). Prepare a vehicle control using the same final concentration of the solvent (PBS or DMSO) as in the treatment groups.

  • Cell Treatment:

    • Remove the old medium from the cultured cells.

    • Add the freshly prepared medium containing the desired concentration of this compound or the vehicle control to the respective wells or flasks.

  • Incubation: Return the cells to the incubator and culture for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, cells and/or culture supernatant can be harvested for various downstream analyses, such as:

    • Cell Viability and Proliferation Assays: (e.g., MTT, WST-1, or cell counting) to assess the cytotoxic or cytostatic effects of kynurenine.

    • Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to determine if kynurenine induces programmed cell death.

    • Gene Expression Analysis: (e.g., RT-qPCR, Western blot) to measure changes in the expression of genes and proteins related to the kynurenine pathway or other signaling pathways of interest.

    • Metabolite Analysis: (e.g., HPLC, LC-MS) to quantify the levels of tryptophan, kynurenine, and other metabolites in the cell culture supernatant or cell lysates.

Mandatory Visualization

Kynurenine_Pathway The Kynurenine Pathway and its Immunosuppressive Effects Tryptophan Tryptophan IDO_TDO IDO / TDO Tryptophan->IDO_TDO Substrate Proliferation T-Cell Proliferation and Function Tryptophan->Proliferation Required for IDO_TDO->Tryptophan Depletes Kynurenine DL-Kynurenine IDO_TDO->Kynurenine Produces AhR Aryl Hydrocarbon Receptor (AhR) Kynurenine->AhR Activates Apoptosis T-Cell Apoptosis Kynurenine->Apoptosis Induces Treg Regulatory T-Cell (Treg) (Immunosuppressive) AhR->Treg Promotes Generation T_Cell T-Cell Treg->T_Cell Suppresses Apoptosis->T_Cell Reduces Population Proliferation->T_Cell Maintains Tumor_Cell Tumor Cell Tumor_Cell->IDO_TDO Upregulates

Caption: The Kynurenine Pathway in the Tumor Microenvironment.

Experimental_Workflow Experimental Workflow for this compound Cell Culture Studies Start Start Prepare_Stock Prepare DL-Kynurenine Sulfate Stock Solution (e.g., 10 mM in PBS or 100 mM in DMSO) Start->Prepare_Stock Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Prepare_Working Prepare Working Solutions (Dilute stock in complete medium) Prepare_Stock->Prepare_Working Seed_Cells->Prepare_Working Treat_Cells Treat Cells with This compound and Vehicle Control Prepare_Working->Treat_Cells Incubate Incubate for Desired Duration (e.g., 24, 48, 72h) Treat_Cells->Incubate Harvest Harvest Cells and/or Supernatant Incubate->Harvest Analysis Downstream Analysis: - Viability/Proliferation - Apoptosis - Gene/Protein Expression - Metabolite Analysis Harvest->Analysis End End Analysis->End

Caption: A generalized workflow for in vitro cell studies.

References

Application Notes and Protocols for In Vivo Administration of DL-Kynurenine Sulfate in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Kynurenine sulfate is a racemic mixture of the L- and D-enantiomers of kynurenine, a key metabolite in the tryptophan degradation pathway, also known as the kynurenine pathway.[1] This pathway is a critical regulator of inflammation and immune responses, and its dysregulation has been implicated in a wide range of diseases, including neurodegenerative disorders, autoimmune diseases, and cancer.[1][2] The administration of this compound in murine models allows for the investigation of the kynurenine pathway's role in disease pathogenesis and the evaluation of potential therapeutic interventions. The metabolites of this pathway have distinct biological activities; for instance, L-kynurenine can modulate immune responses through the Aryl Hydrocarbon Receptor (AhR), while D-kynurenine is primarily metabolized to the neuroprotective kynurenic acid (KYNA).[1][3]

Core Concepts of the Kynurenine Pathway

The kynurenine pathway is the primary route for tryptophan catabolism, accounting for the degradation of approximately 99% of ingested tryptophan.[4] The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[5][6] N-formylkynurenine is then rapidly converted to L-kynurenine.[5] L-kynurenine is a central branch-point metabolite that can be further metabolized down two main branches: the kynurenic acid branch, which produces the neuroprotective NMDA receptor antagonist kynurenic acid (KYNA), and the quinolinic acid branch, which leads to the production of the neurotoxic NMDA receptor agonist quinolinic acid (QUIN) and the free radical generator 3-hydroxykynurenine (3-HK).[6][7] The balance between the neuroprotective and neurotoxic arms of the pathway is crucial for maintaining cellular homeostasis.[4]

Data Presentation: Quantitative Summary of In Vivo Studies

The following tables summarize quantitative data from key experimental studies investigating the effects of kynurenine administration in mouse models.

Table 1: Administration of L-Kynurenine Sulfate in Various Mouse Models

Mouse Model Dosage and Administration Route Key Outcomes Reference
C57Bl/6j (Behavioral)300 mg/kg, intraperitoneal (i.p.)Disrupted object recognition memory, altered open-field behavior, decreased c-Fos expression in the hippocampus.[8]
C57Bl/6 (Bone Biology)10 mg/kg/day, i.p., 5 days/week for 4 weeksDecreased osteoblast numbers.[9]
C57Bl/6 (Cerebral Blood Flow)300 mg/kg, i.p.Induced transient cerebral hypoperfusion.[10]
CD-1 (Prenatal)100 mg/kg, oralIncreased kynurenine, KYNA, and 3-HK in fetal plasma and brain.[11]
C57BL/6J (EAE)200 mg/kg/day, i.p. for 10 days (prophylactic)Significantly prevented severe disease course, diminished relapse rate, and improved clinical outcomes.[12]
C57BL/6J (EAE)200 mg/kg/day, i.p. for 10 days (therapeutic)No significant decrease in clinical signs until day 36, after which it significantly reduced disease relapse.[12]
Cardiac Arrest Model20 mg/kg, intravenous (i.v.) 15 min before arrestUsed to rescue the phenotype of IDO knockout mice, suggesting a role for kynurenine in post-arrest brain injury.[13]

Table 2: Effects of L-Kynurenine Sulfate on Ischemic Stroke in Mice

Treatment Group Dosage and Administration Key Outcome Result p-value Reference
Vehicle ControlVehicleInfarct Size (surface area)Baseline infarct size-[1]
L-Kynurenine Sulfate30 mg/kg, i.p., 15 min before ischemiaInfarct Size Reduction10%< 0.05[1]
L-Kynurenine Sulfate100 mg/kg, i.p., 15 min before ischemiaInfarct Size Reduction24%< 0.01[1]
L-Kynurenine Sulfate300 mg/kg, i.p., 15 min before ischemiaInfarct Size Reduction25%< 0.01[1]

Experimental Protocols

1. Preparation of L-Kynurenine Sulfate for Injection

This protocol is adapted from methodologies described in studies administering L-kynurenine sulfate to mice.[8][13]

  • Materials:

    • L-Kynurenine sulfate salt (e.g., Sigma-Aldrich #K3750)[9]

    • 5% Sodium Hydroxide (NaOH) solution[8]

    • 0.2 M Phosphate Buffer (PB), pH 7.4[8] or 0.1 M Hydrochloric Acid (HCl) and Phosphate-Buffered Saline (PBS), pH 6.5-7.0[13]

    • Sterile microcentrifuge tubes

    • Sterile syringes and needles

  • Procedure 1 (using NaOH and PB): [8]

    • Weigh the desired amount of L-Kynurenine sulfate.

    • Dissolve the L-Kynurenine sulfate in a small volume of 5% NaOH.

    • Add 0.2 M PB to reach the final desired concentration.

    • Adjust the pH to 7.4 if necessary.

    • Sterile filter the solution through a 0.22 µm filter before administration.

  • Procedure 2 (using HCl and PBS): [13]

    • Weigh the desired amount of L-Kynurenine sulfate.

    • Dissolve the L-Kynurenine sulfate in 0.1 M HCl.

    • Bring to the final desired volume with PBS.

    • Adjust the pH to 6.5-7.0.

    • The final concentration in the cited study was 2 mg/mL.[13]

2. In Vivo Administration

  • Animal Model: The choice of mouse strain will depend on the research question (e.g., C57BL/6 for immunological and neurological studies).[8][9][12]

  • Administration Route: The most common route of administration is intraperitoneal (i.p.) injection.[8][9][12] Oral gavage and dietary administration have also been used.[11][14]

  • Dosage: Dosages can vary widely depending on the study's objective, from 10 mg/kg to 300 mg/kg.[8][9]

  • Frequency: Administration can be a single dose or repeated daily for a specified period.[8][12]

  • Control Group: A vehicle control group should always be included. The vehicle should be the same solution used to dissolve the this compound, administered in the same volume and by the same route.[8]

3. Sample Collection and Analysis

  • Blood Collection: Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture. Plasma or serum is then separated for analysis.

  • Tissue Collection: Brain, spleen, liver, and other relevant organs can be collected following euthanasia.

  • Analysis of Kynurenine Pathway Metabolites: High-performance liquid chromatography (HPLC) with tandem mass spectrometry is a common method for the quantification of tryptophan, kynurenine, kynurenic acid, and other metabolites in plasma and tissue homogenates.[13]

Visualizations

Kynurenine_Pathway TRP L-Tryptophan NFK N-Formylkynurenine TRP->NFK IDO / TDO KYN L-Kynurenine NFK->KYN KF KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KAT AA Anthranilic Acid KYN->AA KYNU1 HK 3-Hydroxykynurenine (Neurotoxic) KYN->HK KMO HAA 3-Hydroxyanthranilic Acid HK->HAA KYNU2 PIC Picolinic Acid HAA->PIC ACMSD QUIN Quinolinic Acid (Neurotoxic) HAA->QUIN HAAO NAD NAD+ QUIN->NAD QPRT IDO_TDO IDO / TDO KF Kynurenine Formamidase KAT KATs KMO KMO KYNU1 Kynureninase KYNU2 Kynureninase HAAO HAAO ACMSD ACMSD QPRT QPRT

Caption: Simplified diagram of the Kynurenine Pathway.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis prep_kyn Prepare DL-Kynurenine Sulfate Solution treatment_group Administer DL-Kynurenine Sulfate (e.g., i.p.) prep_kyn->treatment_group prep_vehicle Prepare Vehicle Control control_group Administer Vehicle prep_vehicle->control_group animal_model Select Mouse Model animal_model->treatment_group animal_model->control_group behavioral Behavioral Analysis treatment_group->behavioral control_group->behavioral sample_collection Sample Collection (Blood, Tissues) behavioral->sample_collection biochemical Biochemical Analysis (e.g., HPLC-MS) sample_collection->biochemical histological Histological Analysis sample_collection->histological

Caption: General experimental workflow for in vivo studies.

References

Measuring DL-Kynurenine Sulfate in Tissue Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signaling Pathway

The Tryptophan-Kynurenine Pathway is the primary route for tryptophan catabolism in the body. The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). N-formylkynurenine is then rapidly converted to L-kynurenine. Kynurenine sits at a crucial branch point of the pathway and can be metabolized into several neuroactive compounds.

Application Note: HPLC Analysis of DL-Kynurenine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DL-Kynurenine sulfate is a salt of the racemic mixture of kynurenine, a key metabolite in the tryptophan catabolic pathway, also known as the kynurenine pathway.[1] The analysis of kynurenine and its metabolites is crucial in various research fields, including neurobiology, immunology, and oncology, as alterations in the kynurenine pathway are associated with several pathological conditions.[2][3][4] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of kynurenine in biological and pharmaceutical samples.[5][6] This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection.

Principle

The method described herein utilizes reversed-phase chromatography to separate DL-Kynurenine from other components in the sample matrix. A C18 analytical column is employed with an isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier. Detection is achieved by monitoring the UV absorbance of kynurenine at a specific wavelength.[7][8] Quantification is performed by comparing the peak area of the analyte to that of a calibration curve prepared from standard solutions of known concentrations.

Experimental Protocols

1. Materials and Reagents

  • This compound (Reference Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Potassium phosphate dibasic (K₂HPO₄)

  • Trichloroacetic acid (TCA)

  • Purified water (HPLC grade)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice.[1]

  • Mobile Phase: 15 mM potassium phosphate buffer (pH 6.4) with 2.7% (v/v) acetonitrile.[8]

  • Flow Rate: 0.8 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 360 nm for kynurenine.[7][8]

  • Run Time: 10 minutes.[8]

3. Preparation of Solutions

  • 1 M Potassium Phosphate Monobasic Stock Solution: Dissolve the appropriate amount of KH₂PO₄ in purified water to make a 1 M solution.

  • 1 M Potassium Phosphate Dibasic Stock Solution: Dissolve the appropriate amount of K₂HPO₄ in purified water to make a 1 M solution.

  • 100 mM Potassium Phosphate Buffer (pH 6.4): Mix 72.2 mL of the 1 M KH₂PO₄ stock solution and 27.8 mL of the 1 M K₂HPO₄ stock solution and dilute to 1 L with purified water.[8]

  • 15 mM Potassium Phosphate Buffer (pH 6.4): Dilute 150 mL of the 100 mM potassium phosphate buffer to 1 L with purified water.[8]

  • Mobile Phase Preparation: Add 27 mL of acetonitrile to 973 mL of the 15 mM potassium phosphate buffer (pH 6.4). Degas the solution before use.[8]

4. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL of Kynurenine): Accurately weigh an appropriate amount of this compound and dissolve it in the mobile phase to obtain a final concentration of 1 mg/mL of kynurenine. Note: Consider the molecular weight of the sulfate salt to calculate the exact weight needed.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

5. Sample Preparation (from Serum)

  • To 100 µL of serum, add 50 µL of 10% (w/v) trichloroacetic acid to precipitate proteins.[7]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject the filtered supernatant into the HPLC system.

Data Presentation

Table 1: Chromatographic Parameters

ParameterValue
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile Phase15 mM Potassium Phosphate (pH 6.4) with 2.7% Acetonitrile
Flow Rate0.8 mL/min
Column Temperature30 °C
Injection Volume20 µL
Detection Wavelength360 nm
Expected Retention Time~ 5-7 minutes

Table 2: Method Validation Parameters (Illustrative)

ParameterTypical Range
Linearity (µg/mL)0.5 - 50
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD) (µg/mL)~ 0.1
Limit of Quantification (LOQ) (µg/mL)~ 0.5
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation (this compound) HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation (e.g., Serum Protein Precipitation) Sample_Prep->HPLC_System Inject Samples Chromatography Chromatographic Separation (C18 Column, Isocratic Elution) HPLC_System->Chromatography Detection UV Detection (360 nm) Chromatography->Detection Data_Acquisition Data Acquisition Software Detection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Results Results (Concentration of DL-Kynurenine) Peak_Integration->Results

Caption: Experimental workflow for HPLC analysis of this compound.

References

Application Notes and Protocols for Utilizing DL-Kynurenine Sulfate as an Aryl Hydrocarbon Receptor (AHR) Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that plays a critical role in regulating xenobiotic metabolism, immune responses, and cellular differentiation.[1][2] Endogenous ligands, such as the tryptophan metabolite kynurenine, are key activators of the AHR signaling pathway.[1][3] DL-Kynurenine sulfate, a stable salt form of kynurenine, serves as a valuable tool for researchers studying AHR activation. This document provides detailed application notes and experimental protocols for the use of this compound as an AHR agonist.

Quantitative Data

The following table summarizes the reported potency of kynurenine in activating the aryl hydrocarbon receptor. It is important to note that the specific isomeric form of kynurenine may influence its activity. The provided data is for kynurenine, and researchers should consider this when designing experiments with this compound.

CompoundAssay TypeCell LineParameterValueReference
KynurenineLuciferase Reporter Gene AssayCOS-1 (expressing mAHR)EC50~13 µM[4]

AHR Signaling Pathway

Upon binding to a ligand such as kynurenine, the AHR translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the AHR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcription.[1]

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-HSP90-XAP2-p23 complex Activated_AHR_complex Activated AHR complex AHR_complex->Activated_AHR_complex Conformational Change Kynurenine This compound Kynurenine->AHR_complex Binding AHR_n AHR Activated_AHR_complex->AHR_n Nuclear Translocation AHR_ARNT AHR-ARNT Heterodimer AHR_n->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Initiation Reporter_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed_Cells Seed AHR Reporter Cells in 96-well plate Prepare_Compounds Prepare serial dilutions of This compound & Controls Treat_Cells Treat cells with compounds Prepare_Compounds->Treat_Cells Incubate Incubate for 24 hours Treat_Cells->Incubate Measure_Luminescence Lyse cells and measure luciferase activity Incubate->Measure_Luminescence Analyze_Data Calculate Fold Induction and EC50 Measure_Luminescence->Analyze_Data qPCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_molecular_biology Molecular Biology cluster_data_analysis Analysis Culture_Cells Culture HepG2 cells Treat_Cells Treat with this compound Culture_Cells->Treat_Cells RNA_Extraction Extract Total RNA Treat_Cells->RNA_Extraction cDNA_Synthesis Synthesize cDNA RNA_Extraction->cDNA_Synthesis qPCR Perform qPCR for CYP1A1 and Reference Gene cDNA_Synthesis->qPCR Analyze_Data Calculate Fold Change in CYP1A1 Expression (ΔΔCt) qPCR->Analyze_Data

References

Preparation of DL-Kynurenine Sulfate for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of DL-Kynurenine sulfate in various in vitro assays. DL-Kynurenine is a racemic mixture of the L- and D-enantiomers of kynurenine, a key metabolite in the tryptophan degradation pathway. The sulfate salt form offers improved solubility in aqueous solutions, making it a convenient choice for in vitro studies investigating the kynurenine pathway's role in health and disease.

Physicochemical Properties and Solubility

This compound is a stable, crystalline solid. While specific solubility data for the DL-sulfate form in all buffers is not extensively published, L-Kynurenine is known to be soluble in aqueous solutions. The sulfate salt is expected to have enhanced solubility. It is recommended to empirically determine the maximum solubility in your specific buffer or cell culture medium.

Table 1: Solubility of Kynurenine and Related Compounds

CompoundSolventSolubility
L-KynureninePBS (pH 7.4)7.14 mg/mL (34.29 mM)[1]
3-hydroxy-DL-kynureninePBS (pH 7.2)~0.5 mg/mL[2]
L-Kynurenine-d4Ethanol≥ 2 mg/mL (9.42 mM)[3]
L-Kynurenine-d4DMSO≥ 1 mg/mL (4.71 mM)[3]
DL-Kynurenine1M Hydrochloric AcidSoluble with sonication and gentle warming[4]

Stock Solution Preparation

It is crucial to prepare a concentrated stock solution of this compound to ensure accurate and reproducible dilutions for your experiments.

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., Milli-Q or equivalent) or Dimethyl sulfoxide (DMSO)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.

  • Solvent Addition: Add the appropriate volume of sterile water or DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Dissolution: Vortex the solution thoroughly. If the compound does not dissolve completely, gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution.[4]

  • Sterilization: Once fully dissolved, sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For L-Kynurenine solutions, storage at -80°C for up to 6 months and at -20°C for up to 1 month is recommended.[5] The stability of this compound solutions should be validated for your specific storage conditions.

The Kynurenine Signaling Pathway

The kynurenine pathway is the primary metabolic route for tryptophan. It produces a range of bioactive metabolites that have been implicated in various physiological and pathological processes, including neurotransmission, immune regulation, and inflammation.

Kynurenine_Pathway Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO Kynurenine L-Kynurenine IDO_TDO->Kynurenine KAT KAT Kynurenine->KAT KMO KMO Kynurenine->KMO Kynurenic_Acid Kynurenic Acid (Neuroprotective) KAT->Kynurenic_Acid Three_HK 3-Hydroxykynurenine (Neurotoxic) KMO->Three_HK KYNU KYNU Three_HK->KYNU Three_HAA 3-Hydroxyanthranilic Acid KYNU->Three_HAA QPRT QPRT Three_HAA->QPRT Quinolinic_Acid Quinolinic Acid (Neurotoxic) QPRT->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

Experimental Protocols

In Vitro Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

This assay is designed to screen for inhibitors of KMO, a key enzyme in the kynurenine pathway that converts L-kynurenine to 3-hydroxykynurenine. While this protocol is adapted for L-kynurenine, this compound can be used as the substrate, keeping in mind that only the L-enantiomer will be processed by the enzyme.

Table 2: Typical Reagent Concentrations for KMO Inhibition Assay

ReagentStock ConcentrationFinal Concentration
Human KMO enzymeVaries20 µg/mL
L-Kynurenine (Substrate)20 mM0-20 µM (for kinetics)
NADPH10 mMVaries (see protocol)
Test Compound (Inhibitor)1 mM in DMSO0-40 µM
Assay Buffer--

Protocol 2: KMO Enzymatic Inhibition Assay

Materials:

  • Recombinant human KMO enzyme

  • This compound stock solution

  • NADPH solution

  • Test compounds (potential inhibitors) dissolved in DMSO

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents: Dilute the KMO enzyme, this compound, and NADPH to their working concentrations in assay buffer. Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer

    • 50 µL of human KMO enzyme solution (20 µg/mL)

    • 10 µL of test compound dilution (or DMSO for control)

  • Initiate Reaction: Add a 40 µL mixture of NADPH (10 mM) and L-Kynurenine (20 mM) to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 1.5 hours.[6]

  • Measurement: Measure the optical density at 340 nm using a microplate reader. The decrease in absorbance at 340 nm corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the percent inhibition of KMO activity for each test compound concentration. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

KMO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Enzyme, Substrate, NADPH, Inhibitor) Add_Components Add Buffer, Enzyme, and Inhibitor to 96-well plate Prep_Reagents->Add_Components Start_Reaction Add Substrate/NADPH Mixture Add_Components->Start_Reaction Incubate Incubate at Room Temperature Start_Reaction->Incubate Measure_Absorbance Measure Absorbance at 340 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for a KMO Inhibition Assay.

Cell-Based Neurotoxicity Assay

This protocol describes a general method to assess the neurotoxic effects of kynurenine pathway metabolites on a neuroblastoma cell line.

Table 3: Example Concentrations for Neurotoxicity Studies

CompoundCell LineConcentration RangeReference
Kynurenine MetabolitesSK-N-SH, SH-SY5YNot specified[7]
L-KynurenineBMSC-derived osteoblasts100 µM[8]
L-KynurenineMT-1 cells10, 50 µM[1]

Protocol 3: Cell-Based Neurotoxicity Assay

Materials:

  • Human neuroblastoma cell line (e.g., SK-N-SH or SH-SY5Y)

  • Complete cell culture medium

  • This compound stock solution

  • Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the neuroblastoma cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the this compound working solution in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium without the compound).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value if a dose-dependent cytotoxic effect is observed.

Neurotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability Viability Assessment Seed_Cells Seed Cells in 96-well Plate Adherence Allow Cells to Adhere Seed_Cells->Adherence Prepare_Dilutions Prepare this compound Dilutions Adherence->Prepare_Dilutions Treat_Cells Add Compound to Cells Prepare_Dilutions->Treat_Cells Incubate_Cells Incubate for Desired Time Treat_Cells->Incubate_Cells Perform_Assay Perform Cell Viability Assay Incubate_Cells->Perform_Assay Measure_Signal Measure Absorbance/Luminescence Perform_Assay->Measure_Signal Analyze_Data Calculate Viability and IC50 Measure_Signal->Analyze_Data

Caption: Workflow for a Cell-Based Neurotoxicity Assay.

Concluding Remarks

The protocols and information provided in this document serve as a comprehensive guide for the preparation and application of this compound in in vitro assays. Adherence to these guidelines will facilitate accurate and reproducible experimental outcomes, contributing to a deeper understanding of the kynurenine pathway's role in various biological processes and disease states. Researchers are encouraged to optimize these protocols for their specific experimental systems and to validate the stability and solubility of this compound in their chosen buffers and media.

References

Application Notes and Protocols for Intraperitoneal Injection of DL-Kynurenine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Kynurenine sulfate is a racemic mixture of the tryptophan metabolite, kynurenine. The kynurenine pathway is a major route of tryptophan metabolism, producing several neuroactive and immunomodulatory compounds.[1][2][3][4] The administration of exogenous kynurenine is a common experimental approach to investigate the physiological and pathological roles of this pathway in various disease models. Intraperitoneal (IP) injection is a frequently used method for systemic administration of this compound in preclinical research, particularly in rodent models. These application notes provide a detailed protocol for the preparation and intraperitoneal administration of this compound in mice, along with relevant background information and quantitative data from published studies.

Kynurenine Pathway

The kynurenine pathway is a complex metabolic cascade that begins with the conversion of tryptophan to N-formylkynurenine. This initial step is catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[3][4] N-formylkynurenine is then rapidly converted to L-kynurenine, a central branch-point of the pathway. L-kynurenine can be further metabolized along two main branches, leading to the production of neuroprotective compounds like kynurenic acid (KYNA) or potentially neurotoxic metabolites such as quinolinic acid.[2][5] The balance between these branches is crucial for maintaining cellular homeostasis and is often dysregulated in various pathological conditions.

Kynurenine_Pathway Figure 1: The Kynurenine Pathway tryptophan Tryptophan n_formylkynurenine N-Formylkynurenine tryptophan->n_formylkynurenine IDO/TDO l_kynurenine L-Kynurenine n_formylkynurenine->l_kynurenine kynurenic_acid Kynurenic Acid (Neuroprotective) l_kynurenine->kynurenic_acid KAT anthranilic_acid Anthranilic Acid l_kynurenine->anthranilic_acid Kynureninase hydroxykynurenine 3-Hydroxykynurenine l_kynurenine->hydroxykynurenine KMO quinolinic_acid Quinolinic Acid (Neurotoxic) hydroxykynurenine->quinolinic_acid nad NAD+ quinolinic_acid->nad

Caption: Simplified diagram of the main branches of the kynurenine pathway.

Quantitative Data Summary

The following table summarizes dosages of kynurenine sulfate administered via intraperitoneal injection in mice from various studies. It is important to note that the optimal dose may vary depending on the specific research question, animal model, and desired biological effect.

CompoundAnimal ModelDosageVehicleStudy FocusReference
L-Kynurenine sulfateC57Bl/6 mice300 mg/kgVehicleCerebral hypoperfusion
L-Kynurenine sulfateC57Bl/6j mice300 mg/kg5% NaOH and 0.2 M phosphate buffer (pH 7.4)Object recognition memory[6][7]
L-KynurenineC57Bl/6 mice200 mg/kgNot specifiedExperimental Autoimmune Encephalomyelitis[8]
L-Kynurenine sulfateC57BL/6 mice10 mg/kg/dayNot specifiedOsteoblast function[9]

Experimental Protocol: Intraperitoneal Injection of this compound in Mice

This protocol details the steps for the preparation and administration of this compound to mice via intraperitoneal injection.

Materials
  • This compound powder

  • 5% Sodium Hydroxide (NaOH) solution

  • 0.2 M Phosphate Buffer (PB), pH 7.4

  • Sterile, pyrogen-free saline or Phosphate Buffered Saline (PBS)

  • Sterile 1 mL syringes

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Preparation of this compound Solution

Note: DL-Kynurenine is slightly soluble in acidic water.[10] For a neutral pH solution suitable for intraperitoneal injection, the following procedure, adapted from a protocol for L-Kynurenine sulfate, is recommended.[6][7] It is crucial to perform a small-scale solubility test before preparing a large batch.

  • Calculate the required amount: Determine the total amount of this compound needed based on the number of animals, their average weight, and the desired dosage.

  • Initial Dissolution: In a sterile container, dissolve the calculated amount of this compound powder in a small volume of 5% NaOH. Gentle warming and vortexing may aid in dissolution.

  • pH Adjustment: Slowly add 0.2 M phosphate buffer (pH 7.4) to the solution while continuously monitoring the pH. Adjust the pH to 7.4.

  • Final Volume: Bring the solution to the final desired concentration with sterile saline or PBS.

  • Sterilization: Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Storage: It is recommended to use the solution fresh.[6] If short-term storage is necessary, store at 2-8°C and protect from light. The stability of kynurenine in solution can be limited.

Intraperitoneal Injection Procedure

The following is a standard protocol for intraperitoneal injection in mice.[10]

  • Animal Handling and Restraint:

    • Weigh the mouse to accurately calculate the injection volume.

    • Gently restrain the mouse by grasping the loose skin over the neck and back, ensuring the animal is secure but can breathe comfortably.

    • Tilt the mouse's head downwards at a slight angle to cause the abdominal organs to move away from the injection site.

  • Injection Site:

    • The preferred injection site is the lower right quadrant of the abdomen.[10] This location helps to avoid puncturing the cecum, bladder, or other vital organs.

  • Injection:

    • Swab the injection site with 70% ethanol.

    • Insert the needle (bevel up) at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate by pulling back the plunger to ensure that no blood or urine is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle.

    • Slowly inject the calculated volume of the this compound solution. The maximum recommended injection volume for a mouse is 10 ml/kg.[2]

    • Withdraw the needle and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Observe the animal for any signs of distress, such as lethargy, abnormal posture, or signs of pain at the injection site.

    • Monitor the animals according to the specific experimental timeline.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study involving the intraperitoneal administration of this compound.

Experimental_Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare DL-Kynurenine Sulfate Solution injection Intraperitoneal Injection (this compound or Vehicle) prep_solution->injection animal_prep Animal Acclimatization and Baseline Measurements animal_prep->injection monitoring Post-Injection Monitoring (Behavioral, Physiological) injection->monitoring data_collection Data and Sample Collection (e.g., Blood, Tissue) monitoring->data_collection analysis Biochemical/Histological Analysis data_collection->analysis data_analysis Statistical Analysis and Interpretation analysis->data_analysis

Caption: A generalized workflow for in vivo studies using this compound.

References

Application Note: Quantification of Kynurenine Pathway Metabolites by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan, accounting for the degradation of over 95% of it.[1] The metabolites produced in this pathway, collectively known as kynurenines, are biochemically active and play significant roles in various physiological and pathological processes. Dysregulation of the kynurenine pathway has been implicated in a wide range of conditions, including neurodegenerative diseases, psychiatric disorders, cancer, and autoimmune diseases.[2][3][4] Consequently, the accurate and sensitive measurement of these metabolites is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies.[5]

Tandem mass spectrometry coupled with liquid chromatography (LC-MS/MS) has become the gold standard for the quantification of kynurenine pathway metabolites in biological matrices.[6] This technique offers high selectivity, sensitivity, and the ability to multiplex, allowing for the simultaneous measurement of multiple analytes in a single run.[7][8] This application note provides a detailed protocol for the simultaneous quantification of key kynurenine pathway metabolites in human plasma or serum using LC-MS/MS.

Kynurenine Signaling Pathway

The kynurenine pathway begins with the conversion of tryptophan to N-formylkynurenine, a step catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[3][9] N-formylkynurenine is then rapidly converted to kynurenine, a central metabolite that can be further metabolized down three distinct branches, leading to the production of neuroprotective compounds like kynurenic acid, or potentially neurotoxic metabolites such as 3-hydroxykynurenine and quinolinic acid.[1]

KynureninePathway Trp Tryptophan NFK N-Formylkynurenine Trp->NFK IDO/TDO Kyn Kynurenine NFK->Kyn Formamidase KYNA Kynurenic Acid (Neuroprotective) Kyn->KYNA KAT AA Anthranilic Acid Kyn->AA KYNU 3HK 3-Hydroxykynurenine Kyn->3HK KMO XA Xanthurenic Acid 3HK->XA KAT 3HAA 3-Hydroxyanthranilic Acid 3HK->3HAA KYNU QUIN Quinolinic Acid (Neurotoxic) 3HAA->QUIN 3-HAAO NAD NAD+ QUIN->NAD QPRT

Kynurenine Pathway Overview

Experimental Protocol

This protocol describes a general method for the analysis of tryptophan, kynurenine, kynurenic acid, 3-hydroxykynurenine, and 3-hydroxyanthranilic acid from human serum or plasma.

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (LC-MS grade)

  • Standards: Tryptophan, Kynurenine, Kynurenic acid, 3-Hydroxykynurenine, 3-Hydroxyanthranilic acid, and corresponding stable isotope-labeled internal standards (e.g., Tryptophan-d5, Kynurenine-d4).

  • Sample Collection Tubes: Serum or plasma (K2-EDTA) collection tubes.

  • Equipment: Centrifuge, vortex mixer, nitrogen evaporator, autosampler vials.

Sample Preparation

A protein precipitation method is commonly used for sample preparation due to its simplicity and effectiveness.[7][10]

  • Pipette 100 µL of plasma/serum sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 100 µL of an internal standard working solution (containing the stable isotope-labeled standards in an appropriate solvent).

  • Vortex for 30 seconds.

  • Add 400 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.[11]

  • Vortex for 1 minute, then incubate at -20°C for 30 minutes.[12]

  • Centrifuge at high speed (e.g., 18,000 x g) for 20 minutes at 4°C.[10]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.[11]

  • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 25:75 acetonitrile:water with 0.1% formic acid).[11]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow

ExperimentalWorkflow start Start sample_collection Collect Plasma/Serum start->sample_collection add_is Add Internal Standards sample_collection->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifuge protein_precipitation->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing end End data_processing->end

Sample Preparation and Analysis Workflow
Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column is typically used (e.g., Phenomenex Luna C18, 50 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10-30 µL[11]

  • Column Temperature: 40°C

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (Re-equilibration)

  • Total Run Time: 5 minutes[11]

Tandem Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Key MRM Transitions:

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)
Tryptophan205.2146.2
Kynurenine209.194.1
Kynurenic Acid190.2144.0
3-Hydroxykynurenine225.1110.0
3-Hydroxyanthranilic Acid154.0136.0
Tryptophan-d5 (IS)210.2151.2
Kynurenine-d4 (IS)213.198.1
Table 1: Example MRM transitions for kynurenine pathway metabolites and internal standards.[11] These values should be optimized for the specific instrument used.

Quantitative Data Summary

The performance of LC-MS/MS methods for kynurenine pathway metabolite analysis is characterized by wide linear ranges and low limits of quantification, making them suitable for clinical research.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)
Tryptophan48.8 - 25,00048.8< 10%< 12%
Kynurenine1.2 - 5,0002.4< 8%< 10%
Kynurenic Acid0.98 - 5001.96< 12%< 12%
3-Hydroxykynurenine0.98 - 2501.96< 12%< 11%
3-Hydroxyanthranilic Acid1.2 - 5,0002.4< 9%< 11%
Table 2: Summary of quantitative performance from a validated LC-MS/MS method.[4][11] Data is representative and may vary between laboratories and instrumentation.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific platform for the simultaneous quantification of key kynurenine pathway metabolites in human plasma and serum.[4] The simple sample preparation and rapid analysis time make this protocol well-suited for high-throughput applications in clinical and pharmaceutical research.[12] The ability to accurately measure these metabolites will facilitate further investigation into the role of the kynurenine pathway in health and disease, and aid in the development of targeted therapies.

References

Application Notes and Protocols: DL-Kynurenine Sulfate in Neuroblastoma Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and experimental application of kynurenine pathway modulation, with a focus on L-kynurenine, a key component of DL-kynurenine sulfate, in the context of neuroblastoma cell line research. The provided protocols and data are synthesized from published studies to guide future research into the therapeutic potential of targeting this pathway in neuroblastoma.

Introduction

The kynurenine pathway is the primary route of tryptophan catabolism, producing a range of bioactive metabolites.[1] One of the central metabolites, L-kynurenine, has been identified as an endogenous agonist for the Aryl Hydrocarbon Receptor (AHR).[2][3] The activation of the Kynurenine-AHR signaling axis has emerged as a significant area of investigation in cancer research, including neuroblastoma.[2][4] Studies suggest that this pathway plays a crucial role in tumor progression, immune evasion, and cellular differentiation, making it a promising target for novel therapeutic strategies.[1][4] While research often focuses on L-kynurenine, this compound, as a racemic mixture, provides both L- and D-enantiomers for study.[5]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of L-kynurenine and related pathway modulators on neuroblastoma cell lines.

Table 1: Effect of L-Kynurenine on Neuroblastoma Cell Viability

Cell LineTreatmentConcentrationDurationAssayResultReference
SK-N-SHL-Kynurenine0, 50, 100, 200, 400 µmol/L72 hoursMTT AssayDose-dependent decrease in cell viability.[2]
BE(2)-CL-Kynurenine0, 50, 100, 200, 400 µmol/L72 hoursMTT AssayDose-dependent decrease in cell viability.[2]
SK-N-SHL-Kynurenine200 µmol/L72 hoursCell Counting (Trypan Blue)Significant decrease in viable cell number.[2]
BE(2)-CL-Kynurenine200 µmol/L72 hoursCell Counting (Trypan Blue)Significant decrease in viable cell number.[2]
SH-SY5YL-Kynurenine1 mM - 4 mM24, 48, 72 hoursCrystal Violet AssayDecrease in cell density.[6]

Table 2: Effect of L-Kynurenine on Gene Expression in Neuroblastoma Cells

Cell LineTreatmentConcentrationDurationGeneAssayResultReference
SK-N-SHL-Kynurenine200 µmol/L24 hoursCYP1A1Real-time PCRUpregulation[2]
BE(2)-CL-Kynurenine200 µmol/L24 hoursCYP1A1Real-time PCRUpregulation[2]
SK-N-SHL-Kynurenine200 µmol/L72 hoursMYCNReal-time PCRDownregulation[2]
BE(2)-CL-Kynurenine200 µmol/L72 hoursMYCNReal-time PCRDownregulation[2]
SK-N-SHL-Kynurenine200 µmol/L24 hoursGAP-43Real-time PCRUpregulation[2]
BE(2)-CL-Kynurenine200 µmol/L24 hoursGAP-43Real-time PCRUpregulation[2]
SK-N-SHL-Kynurenine200 µmol/L24 hoursNSEReal-time PCRUpregulation[2]
BE(2)-CL-Kynurenine200 µmol/L24 hoursNSEReal-time PCRUpregulation[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a general experimental workflow for studying the effects of kynurenine in neuroblastoma cell lines.

Kynurenine_AHR_Pathway cluster_extracellular Extracellular cluster_cell Neuroblastoma Cell Tryptophan Tryptophan IDO1_TDO2 IDO1 / TDO2 Kynurenine L-Kynurenine IDO1_TDO2->Kynurenine Metabolism AHR AHR Kynurenine->AHR Binds AHR_ARNT AHR-ARNT Complex AHR->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds to CYP1A1 CYP1A1 Expression XRE->CYP1A1 Induces Differentiation Neuronal Differentiation XRE->Differentiation Promotes Proliferation Cell Proliferation (MYCN Downregulation) XRE->Proliferation Inhibits Tryptophan_in->IDO1_TDO2

Caption: Kynurenine-AHR Signaling Pathway in Neuroblastoma.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture Neuroblastoma Cell Culture (e.g., SK-N-SH, BE(2)-C) Cell_Seeding Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Treatment_Prep Prepare this compound (or L-Kynurenine) Solutions Treatment Treat Cells with Kynurenine (Various Concentrations and Durations) Treatment_Prep->Treatment Cell_Seeding->Treatment Viability_Assay Cell Viability/Proliferation Assays (MTT, Cell Counting) Treatment->Viability_Assay Gene_Expression Gene Expression Analysis (RT-qPCR for CYP1A1, MYCN, etc.) Treatment->Gene_Expression Differentiation_Assay Neurite Outgrowth Analysis (Microscopy) Treatment->Differentiation_Assay

Caption: General Experimental Workflow for Kynurenine Studies.

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature for studying the effects of kynurenine on neuroblastoma cell lines.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the effect of this compound on the viability and proliferation of neuroblastoma cells.

Materials:

  • Neuroblastoma cell lines (e.g., SK-N-SH, BE(2)-C)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (or L-kynurenine)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count neuroblastoma cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare a stock solution of this compound in sterile water or culture medium.

    • Prepare serial dilutions of the kynurenine solution to achieve the desired final concentrations (e.g., 0, 50, 100, 200, 400 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of kynurenine. Include a vehicle control (medium without kynurenine).

    • Incubate the plate for the desired duration (e.g., 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 2: Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

Objective: To quantify the changes in the expression of target genes (e.g., CYP1A1, MYCN) in neuroblastoma cells following treatment with this compound.

Materials:

  • Neuroblastoma cells cultured in 6-well plates

  • This compound

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers for target genes (CYP1A1, MYCN, GAP-43, NSE) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment and RNA Extraction:

    • Seed neuroblastoma cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentration of this compound (e.g., 200 µM) for the specified duration (e.g., 24 or 72 hours).

    • Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.

  • Real-Time qPCR:

    • Prepare the qPCR reaction mixture containing cDNA, SYBR Green master mix, and forward and reverse primers for each gene of interest.

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include no-template controls for each primer set.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative gene expression changes using the 2-ΔΔCt method.

Protocol 3: Assessment of Neuronal Differentiation

Objective: To qualitatively and quantitatively assess changes in neuroblastoma cell morphology indicative of neuronal differentiation after kynurenine treatment.

Materials:

  • Neuroblastoma cells (e.g., SK-N-SH, BE(2)-C)

  • This compound

  • Culture plates or chamber slides

  • Phase-contrast microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells at a low density in culture plates or chamber slides to allow for clear visualization of individual cells and their processes.

    • Treat the cells with this compound (e.g., 200 µM) for an appropriate duration (e.g., 72 hours).

  • Microscopy:

    • Observe the cells daily under a phase-contrast microscope.

    • Capture images of multiple random fields for each treatment condition at the end of the treatment period.

  • Analysis of Neurite Outgrowth:

    • Qualitative Assessment: Visually inspect the images for the presence and length of neurites (thin, elongated processes extending from the cell body).

    • Quantitative Assessment (using ImageJ or similar software):

      • Measure the length of the longest neurite for a significant number of cells (e.g., >50) per condition.

      • Alternatively, count the percentage of cells with neurites longer than a defined threshold (e.g., twice the diameter of the cell body).

  • Statistical Analysis:

    • Compare the neurite lengths or the percentage of differentiated cells between the control and treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Conclusion

The study of this compound and its components in neuroblastoma cell lines provides valuable insights into the role of the kynurenine pathway in cancer biology. The provided data and protocols offer a foundation for researchers to explore the anti-proliferative and pro-differentiative effects of modulating this pathway. Further investigations are warranted to fully elucidate the therapeutic potential of targeting the kynurenine-AHR axis in neuroblastoma and to translate these preclinical findings into clinical applications.

References

Application of DL-Kynurenine Sulfate in Studying Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DL-Kynurenine sulfate as a tool to investigate the complex mechanisms of neuroinflammation. This compound is a racemic mixture of D- and L-kynurenine, metabolites of the essential amino acid tryptophan. The kynurenine pathway is a critical regulator of the immune response, and its dysregulation is implicated in numerous neurodegenerative and psychiatric disorders.

In the context of neuroinflammation, the kynurenine pathway is of particular interest due to the dual nature of its metabolites. The pathway can bifurcate into a neurotoxic branch, primarily active in microglia, leading to the production of quinolinic acid (QUIN), an NMDA receptor agonist, and a neuroprotective branch, predominantly in astrocytes, which produces kynurenic acid (KYNA), an antagonist of ionotropic glutamate receptors.[1][2] this compound serves as a valuable research tool to probe this balance. The L-enantiomer can be metabolized down either pathway, while the D-enantiomer is preferentially converted to the neuroprotective KYNA.

Key Applications:

  • Investigation of Microglial and Astrocytic Activation: this compound can be used to study how exogenous kynurenine influences the activation state of microglia and astrocytes, key cell types in neuroinflammation.

  • Modulation of Inflammatory Cytokine Production: Researchers can assess the impact of this compound on the production and release of pro- and anti-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6.

  • Elucidation of Signaling Pathways: This compound is instrumental in dissecting the roles of the Aryl Hydrocarbon Receptor (AhR) and NMDA receptor signaling in neuroinflammatory processes.[1][3]

  • Preclinical Evaluation in Disease Models: this compound can be employed in in vivo models of neuroinflammatory and neurodegenerative diseases to evaluate its therapeutic potential.

Data Presentation

The following tables summarize quantitative data from key studies investigating the effects of kynurenine pathway modulation in the context of neuroinflammation.

Table 1: In Vitro Effects of L-Kynurenine on LPS-Induced Pro-inflammatory Cytokine mRNA Expression in BV2 Microglia [4]

Treatment GroupIL-1β mRNA Expression (Fold Change vs. Control)IL-6 mRNA Expression (Fold Change vs. Control)TNF-α mRNA Expression (Fold Change vs. Control)
Vehicle Control1.01.01.0
LPS (100 ng/mL)~18~35~12
LPS + L-Kynurenine (0.048 µM)~17~34~11
LPS + L-Kynurenine (0.48 µM)~16~32~10
LPS + L-Kynurenine (4.8 µM)~14~28~8
LPS + L-Kynurenine (48 µM)~8 ~20~6
LPS + L-Kynurenine (480 µM)~6~15 ~4

*p<0.05, **p<0.01 compared to LPS-vehicle controls.

Table 2: In Vivo Effects of L-Kynurenine Sulfate in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

Treatment GroupDosage and AdministrationMean EAE Disease Score
Vehicle ControlVehicle, i.p., once daily for 10 daysConsistently higher scores
Prophylactic L-Kynurenine200 mg/kg, i.p., once daily for 10 daysSignificantly lower scores

Table 3: In Vivo Effects of L-Kynurenine Sulfate in a Mouse Model of Focal Cerebral Ischemia (dMCAO) [5]

Treatment GroupDosage and AdministrationCortical Infarct Surface Area Reduction
Vehicle ControlVehicle, i.p., 15 minutes prior to insult0%
L-Kynurenine Sulfate30 mg/kg, i.p., 15 minutes prior to insult10%*
L-Kynurenine Sulfate100 mg/kg, i.p., 15 minutes prior to insult24-25%
L-Kynurenine Sulfate300 mg/kg, i.p., 15 minutes prior to insult24-25%

*p<0.05, **p<0.01

Experimental Protocols

In Vitro Model: Microglial Activation

This protocol describes the treatment of a microglial cell line (e.g., BV2) with this compound followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

Materials:

  • BV2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in sterile water or PBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Reagents for RNA extraction (e.g., TRIzol), cDNA synthesis, and qPCR

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6, IL-1β)

  • Griess Reagent for nitric oxide measurement

Procedure:

  • Cell Culture: Culture BV2 cells in T75 flasks with complete DMEM at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed BV2 cells into 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Aspirate the culture medium from the cells and replace it with the this compound solutions or vehicle control. Incubate for 1 hour.

  • LPS Stimulation: Add LPS to each well to a final concentration of 100 ng/mL (or a predetermined optimal concentration).

  • Incubation: Incubate the cells for a specified time, depending on the endpoint being measured (e.g., 6 hours for mRNA expression, 24 hours for cytokine protein levels in the supernatant).

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant and store at -80°C for cytokine and nitric oxide analysis.

    • Cells: Wash the cells with PBS and lyse them for RNA or protein extraction.

  • Analysis:

    • qPCR: Perform RNA extraction, cDNA synthesis, and qPCR to analyze the mRNA expression levels of pro-inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2).

    • ELISA: Measure the concentration of secreted cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.

    • Griess Assay: Measure the amount of nitrite, a stable product of nitric oxide, in the supernatant using the Griess reagent.

In Vitro Model: Primary Astrocyte Culture and Treatment

This protocol outlines the isolation and culture of primary astrocytes and their subsequent treatment to study neuroinflammation.

Materials:

  • Postnatal day 1-3 mouse pups

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypsin-EDTA

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Poly-D-lysine coated flasks and plates

  • This compound

  • Pro-inflammatory stimulus (e.g., a cytokine cocktail of TNF-α and IL-1α, or LPS)

  • Reagents for analysis (as described for microglia)

Procedure:

  • Isolation of Primary Astrocytes:

    • Isolate cortices from mouse pups and mechanically dissociate the tissue.

    • Digest the tissue with trypsin and then triturate to obtain a single-cell suspension.

    • Plate the cells in poly-D-lysine coated T75 flasks.

    • After 7-10 days, a confluent layer of astrocytes will form. Shake the flasks to remove microglia and oligodendrocytes.

    • Re-plate the purified astrocytes for experiments.

  • Treatment:

    • Seed astrocytes in 24-well plates and allow them to reach confluence.

    • Pre-treat with this compound for 1 hour.

    • Stimulate with a pro-inflammatory agent (e.g., TNF-α and IL-1α at 10 ng/mL each) for the desired duration.

  • Sample Collection and Analysis: Follow the same procedures for sample collection and analysis as described for the microglial protocol.

Mandatory Visualizations

Signaling Pathways

Kynurenine_Pathway_in_Neuroinflammation cluster_blood Blood cluster_brain Brain (Neuroinflammation) cluster_astrocyte Astrocyte cluster_microglia Microglia (Activated) Tryptophan_blood Tryptophan Kynurenine_blood DL-Kynurenine Tryptophan_blood->Kynurenine_blood IDO/TDO Kynurenine_astro L-Kynurenine Kynurenine_blood->Kynurenine_astro Kynurenine_micro L-Kynurenine Kynurenine_blood->Kynurenine_micro KYNA Kynurenic Acid (KYNA) (Neuroprotective) Kynurenine_astro->KYNA KAT Neuron Neuron KYNA->Neuron Antagonizes NMDA Receptor Three_HK 3-Hydroxykynurenine (3-HK) Kynurenine_micro->Three_HK KMO QUIN Quinolinic Acid (QUIN) (Neurotoxic) Three_HK->QUIN KYNU QUIN->Neuron Agonist at NMDA Receptor (Excitotoxicity)

Caption: Metabolic fate of DL-Kynurenine in the context of neuroinflammation.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Kynurenine L-Kynurenine AhR_complex AhR Complex (AhR, HSP90, AIP) Kynurenine->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change (HSP90/AIP Dissociate) AhR_ARNT AhR-ARNT Complex AhR_active->AhR_ARNT Translocation & Binds ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds Gene_expression Target Gene Expression (e.g., IL-6, IDO) XRE->Gene_expression Transcription

Caption: L-Kynurenine activates the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

NMDA_Receptor_Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_receptor NMDA Receptor Glutamate->NMDA_receptor Activates QUIN Quinolinic Acid (QUIN) QUIN->NMDA_receptor Potentiates Activation KYNA Kynurenic Acid (KYNA) KYNA->NMDA_receptor Antagonizes Ca_influx Ca2+ Influx NMDA_receptor->Ca_influx Opens Channel Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity

Caption: Modulation of NMDA receptor signaling by kynurenine pathway metabolites.

Experimental Workflow

experimental_workflow cluster_analysis 5. Analysis start Start: In Vitro Neuroinflammation Study cell_culture 1. Cell Culture (e.g., BV2 Microglia or Primary Astrocytes) start->cell_culture treatment 2. Treatment - Vehicle Control - this compound - Inflammatory Stimulus (e.g., LPS) - this compound + Stimulus cell_culture->treatment incubation 3. Incubation (e.g., 6-24 hours) treatment->incubation sample_collection 4. Sample Collection - Supernatant (for secreted factors) - Cell Lysate (for RNA/protein) incubation->sample_collection elisa ELISA (Cytokine Protein Levels) sample_collection->elisa griess Griess Assay (Nitric Oxide) sample_collection->griess qpcr qPCR (Inflammatory Gene Expression) sample_collection->qpcr data_analysis 6. Data Analysis & Interpretation elisa->data_analysis griess->data_analysis qpcr->data_analysis end End: Conclusion on this compound Effect data_analysis->end

Caption: General experimental workflow for in vitro studies.

References

Troubleshooting & Optimization

Navigating the Challenges of DL-Kynurenine Sulfate Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the complete dissolution of DL-Kynurenine sulfate is a critical first step for successful experimentation. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility challenges encountered with this compound.

The following sections offer practical solutions, detailed experimental protocols, and a deeper look into the biochemical pathways involving kynurenine, designed to streamline your research and prevent experimental setbacks.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: this compound can exhibit limited solubility in neutral aqueous solutions. The presence of the sulfate salt can influence its dissolution characteristics compared to the free base. Factors such as pH, temperature, and the presence of co-solvents significantly impact its solubility. For many kynurenine derivatives, solubility is enhanced in slightly acidic conditions.

Q2: What are the recommended solvents for preparing stock solutions of this compound?

  • Acidic Aqueous Solutions: Mildly acidic water or buffers (e.g., prepared with 1M HCl) are often effective. For instance, DL-Kynurenine is reported to be slightly soluble in acidic water.

  • Dimethyl Sulfoxide (DMSO): DMSO is a common solvent for many organic compounds, including kynurenine derivatives. It is advisable to use fresh, anhydrous DMSO to avoid issues with moisture, which can reduce solubility.

  • Physiological Saline: For in vivo studies, dissolving this compound in sterile saline has been reported.

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle warming can be an effective method to aid in the dissolution of this compound. However, it is crucial to avoid excessive heat, which could lead to degradation of the compound. Monitoring the solution for any signs of color change or precipitation upon cooling is recommended.

Q4: Is sonication helpful for dissolving this compound?

A4: Yes, sonication is a recommended technique to facilitate the dissolution of kynurenine compounds. It provides mechanical agitation that helps to break down powder aggregates and increase the surface area available for solvation.

Q5: How should I store my this compound solutions?

A5: Aqueous solutions of kynurenine derivatives are often not stable for long periods. It is generally recommended to prepare fresh solutions for each experiment. If storage is necessary, it is best to aliquot the solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. For DMSO stock solutions, storage at -20°C is also recommended.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Cloudy solution or visible particles after adding solvent. Incomplete dissolution due to low solubility in the chosen solvent at the current temperature and pH.1. Try Sonication: Place the vial in a sonicator bath for 5-10 minutes. 2. Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath) while vortexing. 3. pH Adjustment: If using an aqueous solvent, try lowering the pH by adding a small amount of dilute HCl.
Precipitation occurs after the solution cools down. The compound has reached its saturation point at room temperature after being dissolved at a higher temperature.1. Prepare a more dilute solution: The desired concentration may be too high for the chosen solvent. 2. Use a co-solvent: Consider preparing a concentrated stock in DMSO and then diluting it into your aqueous experimental medium. Ensure the final DMSO concentration is compatible with your assay.
Solution appears colored or changes color over time. Potential degradation of the compound.1. Prepare fresh solutions: Avoid long-term storage of solutions, especially in aqueous buffers. 2. Protect from light: Store both the solid compound and its solutions protected from light, as some kynurenine derivatives can be light-sensitive.

Quantitative Solubility Data

While specific solubility data for this compound is limited, the following table summarizes available data for related kynurenine compounds to provide a comparative reference.

CompoundSolventSolubilityNotes
3-hydroxy-DL-Kynurenine [1]Ethanol~2 mg/mL-
DMSO~1 mg/mL-
Dimethyl formamide~0.5 mg/mL-
PBS (pH 7.2)~0.5 mg/mLAqueous solutions are not recommended for storage for more than one day.
1 M HCl49.00-51.00 mg/mL[2]
L-Kynurenine [3]DMSO21 mg/mL to 42 mg/mLMoisture-absorbing DMSO can reduce solubility; use fresh DMSO.
Water3 mg/mL to 10 mg/mLMay require sonication and heating.
EthanolInsoluble-
PBS7.14 mg/mL[4]
L-Kynurenine-d4 [5]Ethanol≥ 2 mg/mL-
DMSO≥ 1 mg/mL-

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound

This protocol is a general guideline and may require optimization based on the desired concentration and downstream application.

Materials:

  • This compound powder

  • Sterile, purified water or a suitable aqueous buffer (e.g., physiological saline)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath

  • Water bath (optional)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of sterile water or buffer to the tube.

  • Initial Mixing: Vortex the tube for 30-60 seconds to suspend the powder.

  • Sonication: Place the tube in a sonicator bath for 10-15 minutes. Check for dissolution periodically.

  • Gentle Warming (if necessary): If the compound is not fully dissolved, place the tube in a water bath set to a gentle temperature (e.g., 37°C) for 5-10 minutes. Vortex intermittently. Avoid overheating.

  • pH Adjustment (if necessary): If solubility remains an issue in a neutral aqueous solution, consider preparing the solution in a slightly acidic buffer. Alternatively, a small amount of dilute HCl can be added dropwise while monitoring the pH to aid dissolution.

  • Final Check: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Sterilization (for cell culture): If the solution is for use in cell culture, sterilize it by passing it through a 0.22 µm syringe filter.

  • Storage: Use the solution immediately or aliquot and store at -20°C or -80°C for short-term storage.

Protocol 2: Preparation of a DMSO Stock Solution

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh the Compound: Accurately weigh the this compound powder in a sterile tube.

  • Add DMSO: Add the required volume of anhydrous DMSO.

  • Dissolution: Vortex the tube until the compound is completely dissolved. Gentle warming or brief sonication can be used if necessary.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.

Signaling Pathways and Experimental Workflows

The biological effects of kynurenine are often mediated through the Kynurenine Pathway, which is the primary route of tryptophan metabolism. Kynurenine and its metabolites can act as signaling molecules, for instance, by activating the Aryl Hydrocarbon Receptor (AhR).[6][7][8][9][10]

Kynurenine_Pathway Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO Kynurenine Kynurenine IDO_TDO->Kynurenine KAT KAT Kynurenine->KAT KMO KMO Kynurenine->KMO AhR_Activation Aryl Hydrocarbon Receptor (AhR) Activation Kynurenine->AhR_Activation Kynurenic_Acid Kynurenic Acid (Neuroprotective) KAT->Kynurenic_Acid Three_HK 3-Hydroxykynurenine KMO->Three_HK KYNU KYNU Three_HK->KYNU Quinolinic_Acid Quinolinic Acid (Neurotoxic) KYNU->Quinolinic_Acid

Caption: Simplified Kynurenine Pathway showing the conversion of Tryptophan to key neuroactive metabolites.

The workflow for preparing and using this compound in a typical cell-based assay involves several key steps, from initial dissolution to final data analysis.

Experimental_Workflow Start Start: DL-Kynurenine Sulfate Powder Dissolution Dissolution (e.g., DMSO or acidic buffer) Start->Dissolution Dilution Serial Dilution in Culture Medium Dissolution->Dilution Cell_Treatment Treatment of Cultured Cells Dilution->Cell_Treatment Incubation Incubation (Specific Time & Conditions) Cell_Treatment->Incubation Assay Downstream Assay (e.g., Viability, Gene Expression) Incubation->Assay Data_Analysis Data Analysis Assay->Data_Analysis End End: Results Data_Analysis->End

Caption: General experimental workflow for using this compound in cell-based assays.

References

DL-Kynurenine Sulfate in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of DL-Kynurenine sulfate in aqueous solutions. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing aqueous solutions of this compound?

For optimal results, it is recommended to prepare stock solutions of this compound in high-purity water (e.g., Milli-Q) or a suitable buffer. The solid salt should be allowed to fully dissolve with gentle mixing. For biological experiments, ensure the final pH of the solution is compatible with your assay conditions.

Q2: How should I store stock solutions of this compound?

The stability of this compound in solution is dependent on storage conditions. For short-term storage, solutions can be kept at -20°C for up to one month.[1][2] For longer-term storage, it is advisable to store aliquots at -80°C, which can preserve the integrity of the compound for up to six months.[1][2][3] It is crucial to minimize freeze-thaw cycles to prevent degradation.[1][2] Some sources suggest that for certain applications, freshly prepared solutions are always preferable, especially for sensitive assays.[3] For derivatives like 3-hydroxy-DL-kynurenine in aqueous buffers, it is recommended not to store the solution for more than a day.[4]

Q3: Is this compound sensitive to light?

Yes, it is recommended to protect solutions of kynurenine from light to minimize the risk of photodegradation. Store solutions in amber vials or wrap containers in aluminum foil.

Q4: What are the potential degradation products of DL-Kynurenine in aqueous solution?

DL-Kynurenine is an intermediate in the kynurenine pathway and can be enzymatically converted to several other metabolites, including kynurenic acid, anthranilic acid, and 3-hydroxykynurenine.[3] While specific abiotic degradation products in simple aqueous solutions are not extensively documented in the literature, the reactive nature of kynurenine suggests it may be susceptible to hydrolysis and oxidation.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound solution due to improper storage.Prepare fresh solutions for each experiment or use aliquots stored at -80°C for no longer than 6 months. Minimize freeze-thaw cycles.
Photodegradation.Protect solutions from light by using amber vials or covering containers with foil.
Incompatible buffer or pH.Ensure the pH of your solution is within a stable range for your experiment. Kynurenine's ionic form and reactivity can be pH-dependent.[5][6]
Precipitate formation in solution Low solubility at the prepared concentration or temperature.Gently warm the solution to aid dissolution. Ensure the concentration does not exceed the solubility limit in your chosen solvent.
pH-dependent solubility.Adjust the pH of the solution. The solubility of amino acids can be influenced by pH.

Stability Summary

The following table summarizes the recommended storage conditions for this compound.

Form Storage Temperature Duration Key Considerations
Solid (Powder) Room TemperatureNot specified, but should be kept dry.Store away from light and moisture.[7]
-20°CLong-termRecommended for optimal stability of the solid form.
Aqueous Stock Solution -20°CUp to 1 month[1][2]Avoid repeated freeze-thaw cycles.
-80°CUp to 6 months[1][2][3]Recommended for long-term storage of stock solutions.
Diluted Working Solution 4°CUse immediatelyIt is highly recommended to prepare fresh for each experiment.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder.

  • Dissolution: In a sterile container, add the appropriate volume of high-purity water or desired buffer to the powder to achieve a 10 mM concentration.

  • Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.

  • Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm filter.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in light-protected tubes and store at -80°C.

Visualizing Key Concepts

Kynurenine Pathway Overview

The following diagram illustrates the central role of kynurenine in the tryptophan degradation pathway.

Kynurenine_Pathway Kynurenine Pathway Overview Tryptophan Tryptophan Formylkynurenine Formylkynurenine Tryptophan->Formylkynurenine IDO/TDO Kynurenine Kynurenine Formylkynurenine->Kynurenine Formamidase Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid KAT Anthranilic_Acid Anthranilic_Acid Kynurenine->Anthranilic_Acid Kynureninase Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Hydroxykynurenine KMO

A simplified diagram of the Kynurenine Pathway.
Recommended Workflow for Solution Preparation and Use

This diagram outlines the best practices for handling this compound solutions to ensure experimental reproducibility.

Solution_Workflow Recommended Solution Handling Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use Weigh Weigh Solid Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter Sterilize (Optional) Dissolve->Filter Aliquot Aliquot into single-use tubes Filter->Aliquot Store Store at -80°C (Up to 6 months) Aliquot->Store Thaw Thaw a single aliquot Store->Thaw Dilute Prepare working solution Thaw->Dilute Use Use immediately in experiment Dilute->Use

Workflow for preparing and using this compound solutions.

References

Technical Support Center: DL-Kynurenine Sulfate In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Kynurenine sulfate in vitro. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary in vitro degradation pathways for this compound?

A1: this compound can degrade through both enzymatic and chemical pathways in vitro. The L-enantiomer is susceptible to enzymatic hydrolysis by kynureninase, which cleaves it into anthranilic acid and L-alanine.[1] The D-enantiomer is not a substrate for this enzyme.[1] Chemically, kynurenine can undergo thermal degradation, particularly at physiological temperatures, primarily through deamination via β-elimination.[2] Under forced degradation conditions, other pathways such as hydrolysis, oxidation, and photolysis may occur, though specific degradation products for this compound under these conditions are not extensively documented in publicly available literature.

Q2: My this compound solution is changing color. What could be the cause?

A2: Color changes in your this compound solution, often to a yellowish or brownish hue, can be an indication of degradation. This may be due to oxidation or the formation of degradation products with chromophores. It is recommended to prepare solutions fresh and protect them from light.[3]

Q3: What are the expected degradation products I should be looking for?

A3: Based on known enzymatic and chemical pathways, potential degradation products to monitor include:

  • Anthranilic acid: A product of enzymatic hydrolysis of L-kynurenine.[1]

  • Carboxyketoalkenes (CKA): Formed via deamination during thermal degradation.[2]

  • Other potential, but less characterized, products may arise from hydrolysis of the sulfate salt or modifications to the aromatic ring under oxidative or photolytic stress.

Q4: How should I store my this compound to minimize degradation?

A4: this compound powder should be stored at <-15°C in a tightly sealed container, protected from moisture. Solutions of kynurenine are not stable for long periods and it is recommended to prepare them fresh.[3][4] If short-term storage of a solution is necessary, it should be protected from light.

Troubleshooting Guides

Issue 1: Inconsistent results in stability studies.
Possible Cause Troubleshooting Step
Solution Instability Prepare fresh solutions of this compound for each experiment. Kynurenine in solution can degrade relatively quickly.[4]
Inconsistent Storage Ensure all samples, including controls, are stored under the same conditions (temperature, light exposure).
pH Variation The pH of the solution can significantly impact the rate of degradation.[2] Buffer your solutions appropriately and verify the pH before starting the experiment.
Contamination Use sterile, high-purity water and reagents to avoid microbial or chemical contamination that could accelerate degradation.
Issue 2: Difficulty in separating degradation products from the parent compound using HPLC.
Possible Cause Troubleshooting Step
Inadequate Mobile Phase Optimize the mobile phase composition. A gradient elution may be necessary to resolve polar degradation products from the parent peak.[5]
Wrong Column Chemistry A C18 column is commonly used for kynurenine pathway metabolites.[5][6] However, if co-elution is an issue, consider a different stationary phase, such as a phenyl-hexyl column.
Inappropriate pH of Mobile Phase Adjust the pH of the mobile phase to alter the ionization state of this compound and its degradants, which can significantly impact retention times.
Poor Peak Shape Tailing or fronting of peaks can indicate column overload or secondary interactions. Try injecting a lower concentration or using a mobile phase modifier.
Issue 3: Mass balance issues in forced degradation studies.
Possible Cause Troubleshooting Step
Formation of Non-UV Active Degradants Some degradation products may not have a significant UV chromophore. Use a mass spectrometer (LC-MS) in parallel with a UV detector to identify and quantify all components.
Volatile Degradants Degradation may lead to the formation of volatile compounds that are not detected by liquid chromatography.
Precipitation of Degradants Highly degraded samples may contain insoluble products. Ensure complete dissolution before injection, or analyze the precipitate separately.
Adsorption to Container Degradation products may adsorb to the surface of the sample vial. Use silanized vials if this is suspected.

Quantitative Data Summary

The following table summarizes the extent of degradation observed for L-Kynurenine under different in vitro conditions. Note that specific quantitative data for forced degradation of this compound is limited in the literature; therefore, this table is based on general findings for kynurenine and related metabolites.

Condition Compound Time Observed Degradation (%) Primary Degradation Product(s) Reference
Enzymatic (Kynureninase) L-KynurenineVariableSubstrate DependentAnthranilic Acid, L-Alanine[1]
Thermal (37°C, pH > 8) Kynurenine> 200 hSignificantCarboxyketoalkenes (CKA)[2]
Storage (4°C in blood) Kynurenine24 hConcentration declineNot specified[6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for up to 24 hours.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for up to 24 hours.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for up to 24 hours.
  • Thermal Degradation: Incubate the stock solution at 80°C in a controlled oven for up to 48 hours.
  • Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.

3. Sample Analysis:

  • At various time points, withdraw an aliquot of the stressed sample.
  • Neutralize the acidic and basic samples before analysis.
  • Dilute all samples to a suitable concentration for HPLC or LC-MS analysis.
  • Analyze the samples using a validated stability-indicating method (see Protocol 2).

4. Data Evaluation:

  • Calculate the percentage of degradation of this compound.
  • Identify and quantify the major degradation products.
  • Determine the mass balance.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Instrumentation: HPLC with a UV or photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

    • 30-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm and 365 nm (monitor at multiple wavelengths to detect different degradation products).

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks.

Visualizations

Degradation_Pathways cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation L-Kynurenine L-Kynurenine Kynureninase Kynureninase L-Kynurenine->Kynureninase Anthranilic Acid Anthranilic Acid Kynureninase->Anthranilic Acid L-Alanine L-Alanine Kynureninase->L-Alanine DL-Kynurenine DL-Kynurenine Heat Heat DL-Kynurenine->Heat CKA Carboxyketoalkenes Heat->CKA

Caption: Enzymatic and Thermal Degradation of Kynurenine.

Experimental_Workflow Start Start Prepare this compound Stock Prepare this compound Stock Start->Prepare this compound Stock Apply Stress Conditions Apply Stress Conditions Prepare this compound Stock->Apply Stress Conditions Sample at Time Points Sample at Time Points Apply Stress Conditions->Sample at Time Points HPLC/LC-MS Analysis HPLC/LC-MS Analysis Sample at Time Points->HPLC/LC-MS Analysis Data Analysis Data Analysis HPLC/LC-MS Analysis->Data Analysis End End Data Analysis->End

Caption: Forced Degradation Experimental Workflow.

References

Technical Support Center: Optimizing DL-Kynurenine Sulfate for Neurotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of DL-Kynurenine sulfate in neurotoxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in neurotoxicity research?

This compound is a racemic mixture of the L- and D-enantiomers of kynurenine, a key metabolite in the tryptophan degradation pathway, known as the kynurenine pathway.[1] This pathway is crucial in regulating inflammation and immune responses. Its dysregulation has been linked to various neurodegenerative diseases.[2] Administering this compound allows researchers to study the effects of elevated kynurenine levels and its downstream metabolites on neuronal health.

Q2: What are the expected neurotoxic and neuroprotective effects of this compound administration?

DL-Kynurenine is a precursor to both neurotoxic and neuroprotective compounds.[2] The L-enantiomer (L-Kynurenine) can be metabolized into the neurotoxic 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN).[3][4] 3-HK can generate free radicals, leading to oxidative stress, while QUIN is an NMDA receptor agonist that can cause excitotoxicity.[2][5] Conversely, both D- and L-Kynurenine can be converted to the neuroprotective kynurenic acid (KYNA), an antagonist of NMDA and α7 nicotinic acetylcholine receptors.[3][4] The ultimate effect on neuronal viability often depends on the balance between these opposing pathways.

Q3: Which neuronal cell lines are suitable for in vitro neurotoxicity studies with this compound?

Human neuroblastoma cell lines such as SK-N-SH and SH-SY5Y are commonly used for in vitro neurotoxicity studies involving kynurenine pathway metabolites.[6][7][8][9] Primary human fetal neurons can also be used, though they may respond differently than immortalized cell lines. For instance, SK-N-SH cells have been shown to produce the excitotoxin quinolinic acid, while primary neurons may produce the neuroprotectant picolinic acid.[6][7][10]

Q4: How should I prepare a stock solution of this compound?

DL-Kynurenine is slightly soluble in acidic water. It is recommended to prepare a stock solution in 1M hydrochloric acid (HCl) with the aid of sonication and gentle warming.

Q5: What are typical concentrations of kynurenine pathway metabolites used in in vitro neurotoxicity studies?

While direct studies on this compound are limited, research on its downstream metabolites provides guidance on concentration ranges. For instance, the neurotoxic metabolite 3-hydroxykynurenine (3HK) has been shown to be toxic to a neuronally derived hybrid cell line at concentrations exceeding 100 µM.[5] In another study, various kynurenine pathway metabolites were tested in the range of 1–500 µM on neuroblastoma cell lines.[8] The neurotoxin quinolinic acid (QUIN) can be toxic to brain cells at concentrations above 150 nM in vitro.[2][5]

Data Presentation

In Vitro Concentrations of Kynurenine Pathway Metabolites for Neurotoxicity Studies
MetaboliteCell LineConcentration RangeObserved Effect
3-Hydroxykynurenine (3HK)N18-RE-105 (neuronal hybrid)> 100 µM>85% cell toxicity over 24h[5]
Kynurenine Pathway MetabolitesSK-N-SH, SH-SY5Y1 - 500 µMVaried, dependent on metabolite[8]
Quinolinic Acid (QUIN)Brain cells (in vitro)> 150 nMNeurotoxic[2][5]
Quinolinic Acid (QUIN)SK-N-SH5 µMIncreased cell proliferation[6]
Picolinic AcidSK-N-SH1 - 5 µMDecreased cell proliferation[6]
In Vivo Dosages of L-Kynurenine Sulfate in Animal Models
Animal ModelDosage and AdministrationKey Outcome
C57Bl/6 mice300mg/kg, i.p.Induced cerebral hypoperfusion transients[11]
Rats (developmental exposure)50 mg/kg, intragastricallyInduced subtle neurobehavioral changes in offspring[12]

Experimental Protocols

Detailed Methodology for MTT Assay to Assess Neurotoxicity

This protocol is adapted for a 96-well plate format and is a common method for assessing cell viability based on mitochondrial activity.

Materials:

  • This compound

  • Neuronal cells (e.g., SK-N-SH)

  • Complete culture medium

  • Serum-free medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control and a known neurotoxin (e.g., high concentration of glutamate or 3-HK) as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank (medium only) from all other readings. Express the results as a percentage of the vehicle-treated control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Kynurenine_Pathway Tryptophan Tryptophan L_Kynurenine L_Kynurenine Tryptophan->L_Kynurenine DL_Kynurenine_Sulfate DL_Kynurenine_Sulfate DL_Kynurenine_Sulfate->L_Kynurenine D_Kynurenine D_Kynurenine DL_Kynurenine_Sulfate->D_Kynurenine _3HK 3-Hydroxykynurenine (3-HK) L_Kynurenine->_3HK KMO KYNA Kynurenic Acid (KYNA) L_Kynurenine->KYNA KAT D_Kynurenine->KYNA KAT Neurotoxic_Branch Neurotoxic Branch Neuroprotective_Branch Neuroprotective Branch QUIN Quinolinic Acid (QUIN) _3HK->QUIN Kynureninase Oxidative_Stress Oxidative Stress _3HK->Oxidative_Stress Excitotoxicity NMDA Receptor Agonism (Excitotoxicity) QUIN->Excitotoxicity Neuroprotection NMDA/α7nACh Receptor Antagonism (Neuroprotection) KYNA->Neuroprotection

Caption: The Kynurenine Pathway highlighting the dual metabolic fate of DL-Kynurenine.

Experimental_Workflow start Start seed_cells Seed Neuronal Cells in 96-well plate start->seed_cells incubate_24h Incubate 24h (Cell Attachment) seed_cells->incubate_24h add_treatment Treat Cells incubate_24h->add_treatment prepare_dlk Prepare Serial Dilutions of This compound prepare_dlk->add_treatment incubate_exp Incubate for Experimental Duration (e.g., 24-72h) add_treatment->incubate_exp add_mtt Add MTT Reagent incubate_exp->add_mtt incubate_mtt Incubate 3-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Data Analysis (% Viability vs. Control) read_absorbance->analyze end End analyze->end

Caption: A typical experimental workflow for assessing neurotoxicity using an MTT assay.

Balance_Diagram DLK DL-Kynurenine Sulfate Balance Metabolic Balance DLK->Balance Neurotoxic Neurotoxic Pathway (3-HK, QUIN) Balance->Neurotoxic KMO > KAT Neuroprotective Neuroprotective Pathway (KYNA) Balance->Neuroprotective KAT > KMO Neurodegeneration Neurodegeneration Neurotoxic->Neurodegeneration Neuronal_Survival Neuronal Survival Neuroprotective->Neuronal_Survival

Caption: The balance between neurotoxic and neuroprotective pathways of kynurenine metabolism.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Inconsistent cell seeding. 2. Pipetting errors. 3. "Edge effect" in the 96-well plate.1. Ensure a homogenous cell suspension before plating. 2. Use calibrated pipettes and consistent technique. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.
Unexpected neuroprotection at high concentrations of this compound 1. The D-enantiomer is preferentially metabolized to neuroprotective KYNA. 2. Saturation of the KMO enzyme, shunting L-Kynurenine towards KYNA production.1. Consider using L-Kynurenine sulfate to specifically study the neurotoxic branch. 2. Measure the levels of both KYNA and QUIN in your experimental system to determine the metabolic shift.
No observable neurotoxicity 1. The concentration range is too low. 2. The chosen cell line is resistant or has low expression of key enzymes (e.g., KMO). 3. The incubation time is too short.1. Perform a dose-response experiment with a wider range of concentrations (e.g., up to 500 µM). 2. Use a positive control (e.g., 3-HK or QUIN) to confirm the sensitivity of your cell line. Consider using a different cell line if necessary. 3. Extend the incubation period (e.g., to 48 or 72 hours).
Inconsistent results with different batches of this compound 1. Variation in the purity or stability of the compound.1. Purchase from a reputable supplier and store the compound as recommended. 2. Prepare fresh stock solutions for each experiment.
MTT assay: Low signal or high background 1. Low cell number or poor cell health. 2. Incomplete formazan solubilization. 3. Phenol red in the medium interfering with absorbance reading.1. Optimize cell seeding density and ensure cells are in a logarithmic growth phase. 2. Ensure complete dissolution of formazan crystals by extending the solubilization time or using gentle agitation. 3. Use phenol red-free medium for the assay.

References

Technical Support Center: DL-Kynurenine Sulfate In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DL-Kynurenine sulfate in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary in vivo effects?

This compound is a racemic mixture of the L- and D-enantiomers of kynurenine, a key metabolite in the tryptophan degradation pathway, also known as the kynurenine pathway.[1] This pathway is a critical regulator of immune responses and inflammation.[1] Dysregulation of the kynurenine pathway has been implicated in various conditions, including neurodegenerative diseases and autoimmune disorders.[1] In vivo, DL-Kynurenine and its metabolites can exert both neuroprotective and neurotoxic effects, largely by modulating the activity of receptors such as the Aryl Hydrocarbon Receptor (AhR) and NMDA receptors.[1][2]

Q2: What is the difference between DL-Kynurenine, L-Kynurenine, and D-Kynurenine for in vivo studies?

DL-Kynurenine is a mixture of two stereoisomers, L-Kynurenine and D-Kynurenine, which have different metabolic fates and biological activities.

  • L-Kynurenine: This is the naturally occurring form in mammals. It can be metabolized into both the neuroprotective kynurenic acid (KYNA) and the neurotoxic 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN).[1][3] L-Kynurenine is also a ligand for the Aryl Hydrocarbon Receptor (AhR), which is involved in modulating immune responses.[1]

  • D-Kynurenine: This enantiomer is primarily metabolized to the neuroprotective KYNA and is considered to be resistant to the enzyme kynureninase, thus bypassing the production of neurotoxic metabolites.[1][2]

The choice between the DL-racemic mixture and the individual enantiomers depends on the specific research question. Using the DL-form will introduce a mix of these effects, while using the purified L- or D- form allows for the study of their specific pathways.

Troubleshooting Guides

Solubility and Vehicle Preparation

Problem: I am having difficulty dissolving this compound for my in vivo experiment.

Solution:

This compound has limited solubility in aqueous solutions at neutral pH. Here are some recommended vehicles and preparation methods:

  • Phosphate-Buffered Saline (PBS): For intraperitoneal (i.p.) injections, L-Kynurenine sulfate has been successfully dissolved in PBS.[4] It may require gentle warming and sonication to fully dissolve. The pH of the final solution should be checked and adjusted to physiological range (around 7.4) if necessary, as kynurenine is more soluble in slightly acidic water.[5][6]

  • DMSO and Corn Oil: For subcutaneous or oral administration, a vehicle of 10% DMSO in 90% corn oil can be used.[7] A stock solution can be prepared in DMSO and then diluted in corn oil.[7]

  • Acidic Water/HCl: For preparing stock solutions, DL-Kynurenine is slightly soluble in acidic water.[6] A 1M HCl solution can also be used to dissolve the compound, which should then be neutralized and diluted for in vivo use.[8]

Experimental Protocol: Preparation of this compound in PBS for Intraperitoneal Injection

  • Weigh the desired amount of this compound powder.

  • Add a small amount of sterile PBS to the powder to create a paste.

  • Gradually add the remaining volume of sterile PBS while vortexing or sonicating.

  • Gentle warming in a water bath (e.g., 37°C) can aid dissolution.

  • Once fully dissolved, check the pH of the solution and adjust to ~7.4 using sterile NaOH or HCl if necessary.

  • Sterile filter the final solution through a 0.22 µm filter before injection.

  • It is recommended to prepare the solution fresh on the day of use.[7]

Dosing and Administration

Problem: I am unsure about the appropriate dosage and administration route for my in vivo model.

Solution:

The dosage and administration route for this compound can vary significantly depending on the animal model, the research question, and the desired biological effect. Below is a summary of commonly used dosages and routes.

Animal ModelAdministration RouteDosage RangeStudy FocusReference
MouseIntraperitoneal (i.p.)10 mg/kg/dayOsteoblast function[4]
MouseIntraperitoneal (i.p.)200 mg/kg/dayExperimental Autoimmune Encephalomyelitis[1]
MouseIntraperitoneal (i.p.)300 mg/kgCerebral hypoperfusion[9]
MouseDietary150 mg/kg in chowMuscle health[10]
RatIntraperitoneal (i.p.)75 mg/kg/dayAntioxidant effects[11]

Important Considerations:

  • High doses: High systemic doses of L-Kynurenine sulfate (e.g., 300 mg/kg) have been shown to induce transient cerebral hypoperfusion in mice.[9]

  • Timing of administration: The timing of administration can be critical. For example, in stroke models, L-kynurenine has shown neuroprotective effects when given before the ischemic event, but can exacerbate damage when given after.[1]

Unexpected Biological Outcomes

Problem: My in vivo experiment with this compound is showing no effect or unexpected toxicity.

Solution:

Several factors could contribute to a lack of efficacy or unexpected toxicity. Here’s a troubleshooting workflow to help identify the potential cause:

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Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Outcomes start Unexpected Outcome: No Effect or Toxicity check_compound Verify Compound Integrity: - Purity - Correct isomer (DL, L, or D) - Proper storage start->check_compound check_prep Review Solution Preparation: - Correct vehicle - Complete dissolution - pH adjustment - Freshly prepared? check_compound->check_prep check_admin Confirm Administration: - Accurate dosing - Correct route (i.p., oral, etc.) - Successful injection/delivery check_prep->check_admin check_model Evaluate Animal Model: - Species/strain differences - Age and sex of animals - Underlying pathology check_admin->check_model check_metabolism Consider Metabolic Differences: - DL- vs L- vs D-kynurenine - Potential for neurotoxic vs.  neuroprotective metabolites check_model->check_metabolism

Caption: A logical workflow for troubleshooting unexpected experimental results.

Key Considerations for Unexpected Outcomes:

  • Metabolism to Neurotoxic Compounds: L-Kynurenine can be metabolized to the neurotoxic 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN).[1][2] If you observe signs of neurotoxicity (e.g., seizures, abnormal behavior), consider that the balance may have shifted towards this pathway in your model.

  • Racemic Mixture Effects: Since you are using a DL-mixture, the observed effect will be a composite of the actions of both L- and D-isomers. The D-isomer is primarily converted to the neuroprotective kynurenic acid (KYNA).[1] The net effect will depend on the relative metabolism of the two enantiomers in your specific model.

  • Stability of Prepared Solutions: Kynurenine in solution can lose activity over time.[12] It is highly recommended to use freshly prepared solutions for each experiment.[7] Aqueous solutions of related kynurenine metabolites are not recommended to be stored for more than one day.[13]

Signaling Pathways and Experimental Workflow

Kynurenine Signaling Pathway

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan. The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine. Kynurenine sits at a crucial branch point, leading to the production of either neuroprotective or neurotoxic metabolites.

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Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic Acid (KYNA) (Neuroprotective) Kynurenine->Kynurenic_Acid KATs Hydroxykynurenine 3-Hydroxykynurenine (3-HK) (Neurotoxic) Kynurenine->Hydroxykynurenine KMO Quinolinic_Acid Quinolinic Acid (QUIN) (Neurotoxic) Hydroxykynurenine->Quinolinic_Acid

Caption: Simplified diagram of the kynurenine pathway highlighting key metabolites.

General In Vivo Experimental Workflow

The following diagram outlines a general workflow for an in vivo study using this compound.

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Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis prep_compound Prepare this compound solution admin_treatment Administer Treatment Group prep_compound->admin_treatment prep_vehicle Prepare Vehicle Control admin_control Administer Control Group prep_vehicle->admin_control behavioral Behavioral Analysis admin_treatment->behavioral admin_control->behavioral biochemical Biochemical Analysis (e.g., tissue harvesting) behavioral->biochemical histological Histological Analysis biochemical->histological data_analysis Data Analysis and Interpretation histological->data_analysis

Caption: A standard workflow for in vivo experiments with this compound.

References

Technical Support Center: DL-Kynurenine Sulfate in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Kynurenine sulfate.

Frequently Asked Questions (FAQs)

1. What is the difference between this compound and L-Kynurenine, and which one should I use?

This compound is a racemic mixture, meaning it contains equal amounts of both the D- and L-enantiomers of kynurenine. L-Kynurenine is the naturally occurring form and the primary substrate for many enzymes in the kynurenine pathway.

  • L-Kynurenine is metabolized down the entire kynurenine pathway, leading to the production of various bioactive metabolites, including the neuroprotective kynurenic acid (KYNA) and the potentially neurotoxic 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN).[1][2]

  • D-Kynurenine is primarily metabolized to KYNA and is not a significant precursor for the neurotoxic branches of the pathway.

The choice between this compound and L-Kynurenine depends on your experimental goals. If you are studying the overall effects of the kynurenine pathway, L-Kynurenine may be more appropriate. If you are specifically interested in the effects of KYNA, D-Kynurenine or the DL-mixture could be considered. When using the DL-form, it is crucial to consider the distinct metabolic fates of each enantiomer in your experimental design and interpretation of results.

2. How should I prepare and store stock solutions of this compound?

Proper preparation and storage of this compound solutions are critical for reproducible experimental results.

  • Solubility: DL-Kynurenine is slightly soluble in acidic water. For higher concentrations, it is recommended to prepare a stock solution in 1M hydrochloric acid, which may require sonication and gentle warming to fully dissolve.

  • Storage of Powder: The solid this compound should be stored at room temperature, protected from light and moisture.

  • Storage of Stock Solutions: Aqueous stock solutions are not recommended for long-term storage and should ideally be prepared fresh. If short-term storage is necessary, aliquot and store at -20°C or -80°C for up to one month to minimize freeze-thaw cycles. Some sources suggest that aqueous solutions should not be stored for more than one day.[3]

3. What are the common analytical methods for measuring kynurenine and its metabolites?

Several analytical techniques can be used to quantify kynurenine and its downstream metabolites. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: A common method for separating and quantifying kynurenine pathway metabolites. However, it can be susceptible to interference from other endogenous molecules with similar structures, potentially leading to longer analysis times.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high sensitivity and specificity, allowing for the simultaneous measurement of multiple kynurenine pathway metabolites with minimal interference.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can offer very low detection limits, particularly for quinolinic acid, but often requires a derivatization step.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available kits can quantify L-Kynurenine in serum and plasma. This method is often used for high-throughput screening.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell Culture Experiments

Question: I am treating my cell cultures with this compound, but my results are not reproducible. What could be the cause?

Possible Causes and Solutions:

  • Solution Instability: DL-Kynurenine in aqueous solutions can degrade over time.

    • Troubleshooting Step: Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

  • Photodegradation: Kynurenine and its metabolites are known to be sensitive to light.[5][6][7][8][9]

    • Troubleshooting Step: Protect your stock solutions and experimental samples from light by using amber tubes or covering them with foil.

  • Interaction with Media Components: Components in your cell culture media may interact with this compound or its metabolites.

    • Troubleshooting Step: Run a control experiment with this compound in cell-free media to check for any degradation or interaction over the time course of your experiment.

  • Cell Line Variability: Different cell lines may have varying expression levels of kynurenine pathway enzymes, leading to different metabolic profiles.

    • Troubleshooting Step: Characterize the expression of key kynurenine pathway enzymes (e.g., IDO, TDO, KATs, KMO) in your cell line.

Issue 2: Artifacts and Interference in Analytical Measurements

Question: I am observing unexpected peaks or inaccurate quantification when analyzing samples treated with this compound. What are the potential sources of these artifacts?

Possible Causes and Solutions:

  • Co-elution of Metabolites: Many kynurenine pathway metabolites have similar chemical structures and may co-elute in HPLC analysis, leading to inaccurate quantification.[4]

    • Troubleshooting Step: Optimize your chromatographic method (e.g., gradient, mobile phase composition, column chemistry) to achieve better separation of the analytes of interest. Consider using LC-MS/MS for improved specificity.

  • Matrix Effects: Components in your biological matrix (e.g., plasma, serum, cell lysate) can interfere with the ionization of your target analytes in mass spectrometry, leading to signal suppression or enhancement.

    • Troubleshooting Step: Implement a robust sample preparation method, such as protein precipitation followed by solid-phase extraction (SPE), to remove interfering substances. The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects.

  • Sulfate Ion Interference: While less common, high concentrations of sulfate ions could potentially interfere with certain analytical techniques, such as ion chromatography. However, for most common methods like reversed-phase HPLC and LC-MS/MS, direct interference from the sulfate counter-ion is unlikely to be a significant issue.

    • Troubleshooting Step: If you suspect interference, analyze a blank sample containing only the sulfate salt (e.g., sodium sulfate) at a concentration equivalent to that in your this compound samples.

Data Presentation

Table 1: Solubility of Kynurenine and its Derivatives

CompoundSolventApproximate SolubilityReference
3-hydroxy-DL-kynurenineEthanol~2 mg/mL[3]
3-hydroxy-DL-kynurenineDMSO~1 mg/mL[3]
3-hydroxy-DL-kynurenineDimethyl formamide~0.5 mg/mL[3]
3-hydroxy-DL-kynureninePBS (pH 7.2)~0.5 mg/mL[3]
L-KynurenineWater≥10.85 mg/mL (with gentle warming)
L-KynurenineDMSO≥9.62 mg/mL
DL-KynurenineAcidic WaterSlightly soluble
DL-Kynurenine1M HClSoluble (with sonication and gentle warming)

Table 2: Stability of Kynurenine Pathway Metabolites in Biological Samples

MetaboliteMatrixStorage ConditionObservationReference
Kynurenine Pathway MetabolitesWhole Blood24 hours at 4°CConcentrations declined[10]
3-hydroxykynurenineSerum24 hours at room temperatureDegradation up to 53.74–76.28%
3-hydroxykynurenineSerumFreeze-thaw cycles~30% loss
TryptophanSerum24 hours at room temperatureNo more than 20% degradation
TryptophanSerumFreeze-thaw cyclesNo more than 20% degradation
L-KynurenineIDO1 reaction mixture24 hours at room temperatureStable (≤10% degradation)

Experimental Protocols

Key Experiment: Kynurenine Aminotransferase (KAT) Enzyme Assay

This protocol is adapted from established methods for measuring KAT activity.[11][12][13][14][15][16][17]

Objective: To determine the enzymatic activity of KAT by measuring the formation of kynurenic acid (KYNA) from the substrate L-kynurenine (from the this compound mixture).

Materials:

  • Recombinant KAT enzyme or tissue homogenate

  • This compound

  • α-ketoglutarate (co-substrate)

  • Pyridoxal-5'-phosphate (PLP, cofactor)

  • Potassium phosphate buffer (pH 7.5)

  • Formic acid (to stop the reaction)

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

    • 5 mM L-kynurenine (from this compound)

    • 2 mM α-ketoglutarate

    • 40 µM PLP

    • 5 µg of recombinant KAT protein or an appropriate amount of tissue homogenate

    • Bring the final volume to 100 µL with 100 mM potassium phosphate buffer (pH 7.5).

  • Incubation: Incubate the reaction mixture for 15 minutes at 37°C.

  • Stop the Reaction: Terminate the reaction by adding an equal volume (100 µL) of 0.8 M formic acid.

  • Sample Preparation for Analysis: Centrifuge the mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject an appropriate volume of the supernatant into an HPLC system equipped with a C18 column and a fluorescence detector.

    • Detection: Monitor the fluorescence of KYNA at an excitation wavelength of 344 nm and an emission wavelength of 398 nm.

  • Quantification: Calculate the concentration of KYNA produced by comparing the peak area to a standard curve of known KYNA concentrations.

Mandatory Visualization

Kynurenine_Pathway Simplified Kynurenine Pathway Tryptophan Tryptophan L_Kynurenine L-Kynurenine Tryptophan->L_Kynurenine IDO/TDO DL_Kynurenine DL-Kynurenine DL_Kynurenine->L_Kynurenine D_Kynurenine D-Kynurenine DL_Kynurenine->D_Kynurenine KYNA Kynurenic Acid (Neuroprotective) L_Kynurenine->KYNA KATs Three_HK 3-Hydroxykynurenine (Neurotoxic) L_Kynurenine->Three_HK KMO D_Kynurenine->KYNA KATs QUIN Quinolinic Acid (Neurotoxic) Three_HK->QUIN

Caption: Simplified metabolic fate of DL-Kynurenine.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results Start Inconsistent Experimental Results Check_Solution Check Solution Stability and Preparation Start->Check_Solution Fresh_Solution Prepare Fresh Solutions for Each Experiment Check_Solution->Fresh_Solution Yes Protect_Light Protect Solutions from Light Check_Solution->Protect_Light Yes Check_Assay Review Analytical Method Check_Solution->Check_Assay No Fresh_Solution->Check_Assay Protect_Light->Check_Assay Optimize_HPLC Optimize Chromatographic Separation Check_Assay->Optimize_HPLC Yes Use_IS Use Internal Standards for MS Check_Assay->Use_IS Yes Check_Biology Consider Biological Variability Check_Assay->Check_Biology No Optimize_HPLC->Check_Biology Use_IS->Check_Biology Characterize_Cells Characterize Enzyme Expression in Cell Line Check_Biology->Characterize_Cells Yes Run_Controls Include Appropriate Controls (e.g., cell-free media) Check_Biology->Run_Controls Yes Resolved Issue Resolved Check_Biology->Resolved No Characterize_Cells->Resolved Run_Controls->Resolved

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Increasing the Bioavailability of DL-Kynurenine Sulfate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to enhance the bioavailability of DL-Kynurenine sulfate in animal models. The information is presented in a direct question-and-answer format to address common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its bioavailability a primary concern for researchers?

This compound is a racemic mixture of the L- and D-enantiomers of kynurenine, a key metabolite of the amino acid tryptophan.[1] Its bioavailability is a significant concern due to its physicochemical properties and metabolic fate. The compound has limited solubility, which can hinder its absorption from the gastrointestinal tract after oral administration. Furthermore, like many orally administered substances, it is subject to first-pass metabolism in the liver, which can reduce the amount of active compound reaching systemic circulation.[2] Understanding and optimizing its bioavailability is crucial for achieving consistent and relevant results in preclinical studies.

Q2: What is the recommended solvent or vehicle for preparing this compound for administration?

The solubility of DL-Kynurenine is a critical factor for ensuring complete dissolution before administration.

  • For non-physiological routes: DL-Kynurenine is slightly soluble in acidic water. A suggested method is to prepare a solution in 1M hydrochloric acid (HCl), aided by sonication and gentle warming to ensure it fully dissolves.

  • For physiological routes (e.g., intragastric, intravenous): While starting with an acidic solvent can help, the final solution's pH must be adjusted to a physiological range (around 7.0-7.4) before administration to prevent irritation and ensure animal welfare. In one study, L-kynurenine sulfate was dissolved in saline, and the pH was adjusted to 7.0 using 0.1 N sodium hydroxide (NaOH).[3]

Q3: Which route of administration is most effective for maximizing the bioavailability of this compound?

The choice of administration route has a profound impact on bioavailability, primarily by determining whether the compound undergoes first-pass metabolism.

  • Parenteral Routes (Highest Bioavailability): Methods such as intravenous (IV), intraperitoneal (IP), and intramuscular (IM) injection bypass the digestive tract and the liver's first-pass effect, typically resulting in the highest bioavailability.[2] IV administration, by definition, provides 100% bioavailability.

  • Enteral Routes (Lower Bioavailability): The oral route is convenient but often results in lower and more variable bioavailability due to factors like poor absorption and the first-pass effect.[2][4] Other enteral routes include intragastric gavage, which was used in a study with pregnant rats.[3]

Q4: How does the metabolism of D-Kynurenine versus L-Kynurenine differ, and why is this important for experimental design?

DL-Kynurenine is a mixture of two enantiomers that follow different metabolic pathways, leading to metabolites with distinct biological activities.

  • L-Kynurenine: This is the natural enantiomer and a precursor to both the neuroprotective kynurenic acid (KYNA) and, via the enzyme kynureninase, the potentially neurotoxic metabolites 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN).[1][5]

  • D-Kynurenine: This enantiomer is suggested to be resistant to the kynureninase enzyme. Consequently, it is primarily metabolized into the neuroprotective KYNA, largely bypassing the production of neurotoxic downstream products.[5]

This distinction is critical. If the experimental goal is to increase levels of the neuroprotective KYNA while avoiding potential neurotoxicity, using D-Kynurenine may be a more targeted approach.[5]

Q5: What are the essential pharmacokinetic parameters to measure when assessing the bioavailability of this compound?

To properly evaluate bioavailability, the following key pharmacokinetic parameters should be measured from plasma concentrations over time:

  • Cmax (Maximum Concentration): The highest concentration of the drug observed in the plasma.

  • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total exposure to the drug over time, calculated from the plasma concentration-time curve.

  • F% (Absolute Bioavailability): The fraction of the administered drug that reaches the systemic circulation, calculated by comparing the AUC from an oral or other extravascular route to the AUC from an IV administration.

Section 2: Troubleshooting Guide for Low Bioavailability

Problem: Plasma levels of Kynurenine are significantly lower than expected or undetectable after administration.

This common issue can often be traced to a few key factors in the experimental setup. The following workflow and diagram can help diagnose the problem.

Caption: Troubleshooting logic for low bioavailability of this compound.

Section 3: Data Presentation and Experimental Protocols

Quantitative Data Summary

For comparative purposes, the following tables summarize dosing information from published studies and illustrate the impact of administration routes on bioavailability.

Table 1: Example Dosing Regimens for Kynurenine in Animal Models

Compound Animal Model Dosage & Administration Route Study Focus Reference
L-Kynurenine Mouse 150 mg/kg in supplemented diet for 10 weeks Impact on muscle health [6]
L-Kynurenine Mouse 200 mg/kg, i.p., once daily for 10 days Autoimmune encephalomyelitis (EAE) [1]

| L-Kynurenine | Rat (pregnant) | 50 mg/kg, intragastrically, on embryonic days 1-7 | Developmental effects |[3] |

Table 2: Illustrative Example of How Administration Route Affects Bioavailability (Ketamine) This table uses data for the drug Ketamine to demonstrate the principle of how bioavailability varies significantly by route. This is for illustrative purposes only.

Administration Route Bioavailability (%) Onset of Action
Intravenous (IV) 100% Seconds
Intramuscular (IM) 93% 1–5 min
Intranasal 45–50% 5–10 min
Sublingual 24–30% 15–30 min
Oral 16–20% 15–30 min

Data sourced from Wikipedia's entry on Ketamine.[7]

Experimental Protocols

Protocol 1: Recommended Vehicle Preparation for this compound

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Initial Dissolution: Add a small volume of 1M HCl to the powder.

  • Sonication/Warming: Place the mixture in an ultrasonic bath and/or gently warm it to facilitate complete dissolution. Visually inspect to ensure no solid particles remain.

  • Buffering and pH Adjustment: Dilute the solution with sterile saline or phosphate-buffered saline (PBS) to the final desired concentration.

  • Neutralization (CRITICAL): Slowly add 0.1 N NaOH dropwise while monitoring the pH with a calibrated pH meter. Adjust the final pH to be between 7.0 and 7.4 for in-vivo administration.[3]

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter before administration.

Section 4: Visual Guides and Workflows

Kynurenine Metabolic Pathway

The metabolic fate of kynurenine is a key determinant of its biological effect. Researchers must consider which downstream metabolites are relevant to their study.

Kynurenine_Pathway TRP Tryptophan Kyn DL-Kynurenine TRP->Kyn IDO/TDO Enzymes KYNA_L Kynurenic Acid (KYNA) (Neuroprotective) Kyn->KYNA_L KATs HK 3-Hydroxykynurenine (3-HK) Kyn->HK KMO KYNA_D Kynurenic Acid (KYNA) (Neuroprotective) Kyn->KYNA_D KATs (Primary Route) Bypasses KMO QUIN Quinolinic Acid (QUIN) (Neurotoxic) HK->QUIN

Caption: Simplified metabolic pathways for L- and D-Kynurenine.

General Experimental Workflow for a Bioavailability Study

A systematic approach is essential for obtaining reliable and reproducible bioavailability data.

Workflow A 1. Formulation & Vehicle Selection B 2. Route of Administration (e.g., Oral, IP, IV) A->B C 3. Administration to Animal Models B->C D 4. Timed Sample Collection (Blood/Plasma) C->D E 5. Sample Processing & Storage D->E F 6. Bioanalytical Method (e.g., LC-MS/MS) E->F G 7. Pharmacokinetic (PK) Data Analysis F->G

Caption: Standard workflow for conducting an animal bioavailability study.

References

Preventing oxidation of DL-Kynurenine sulfate in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of DL-Kynurenine sulfate in stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in stock solutions?

A1: The degradation of this compound in solution is primarily driven by two factors: oxidation and photodegradation. Kynurenine is susceptible to oxidation, a process that can be accelerated by exposure to light, elevated temperatures, and non-optimal pH levels.[1][2] The presence of oxygen and certain reactive oxygen species (ROS) can lead to the formation of degradation products.[2]

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: The choice of solvent depends on the experimental requirements.

  • DMSO (Dimethyl sulfoxide): this compound is soluble in DMSO. This is a common choice for creating high-concentration stock solutions for in vitro experiments.

  • Water: While soluble in water, aqueous solutions of kynurenine are not recommended for long-term storage as they are less stable.[3] If water is used, it is best to prepare the solution fresh on the day of use.

  • Ethanol: this compound is also soluble in ethanol.[4]

Q3: How should I store my this compound stock solutions to ensure stability?

A3: Proper storage is critical for maintaining the integrity of your this compound stock solutions.

  • Short-term storage: Aliquots of stock solutions can be stored at -20°C for up to one month.[4][5]

  • Long-term storage: For storage longer than one month, it is recommended to keep aliquots at -80°C for up to six months.[4][5]

  • Solid form: The solid this compound should be stored at room temperature, protected from light and moisture.[6]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots of your stock solution.[5]

Q4: Can I do anything to prevent the oxidation of my this compound stock solution?

A4: Yes, several measures can be taken to minimize oxidation:

  • Use of Antioxidants: While specific quantitative data on the effectiveness of various antioxidants with this compound is limited in readily available literature, the general principle of using antioxidants to protect oxidation-prone compounds is applicable. Ascorbic acid (Vitamin C) is a common antioxidant used in solutions.

  • Deoxygenated Solvents: Preparing your stock solution with deoxygenated water or buffers can help reduce the initial amount of dissolved oxygen available for oxidation.

  • Inert Gas: Purging the headspace of your stock solution vials with an inert gas like argon or nitrogen before sealing can displace oxygen and further prevent oxidation.[3]

  • Protection from Light: Store all solutions containing this compound in amber vials or wrap them in aluminum foil to protect them from light, which can catalyze degradation.

Q5: How can I tell if my this compound solution has degraded?

A5: Degradation of this compound solutions can sometimes be visually observed as a color change, often a yellowing of the solution. This is due to the formation of degradation products like kynurenine yellow.[1][7] However, significant degradation can occur without a visible change. Therefore, the most reliable method to assess the integrity of your solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods can separate and quantify this compound and its degradation products.[8][9][10][11]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.
Possible Cause Troubleshooting Steps
Degraded Stock Solution Verify the age and storage conditions of your stock solution. If the solution is old, has been stored improperly, or has undergone multiple freeze-thaw cycles, prepare a fresh stock solution from solid this compound. Aliquot the new stock solution into single-use volumes to minimize future degradation.
pH-Mediated Degradation Check the pH of your experimental buffer or medium. The stability of kynurenine can be pH-dependent.[2][12] Ensure the pH of your final solution is within a range suitable for both your experiment and the stability of the compound.
Photodegradation Assess the exposure of your solutions to light during preparation, storage, and experimentation. Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions when possible.
Issue 2: Color change (yellowing) observed in the stock solution.
Possible Cause Troubleshooting Steps
Oxidation and Photodegradation A yellow color indicates the formation of degradation products, such as kynurenine yellow.[1][7] This solution should be considered degraded and should not be used for experiments where the precise concentration of this compound is critical. Discard the solution and prepare a fresh stock, following all precautions to prevent oxidation and light exposure.
Issue 3: Precipitation observed in the experimental solution.
Possible Cause Troubleshooting Steps
Poor Solubility in Aqueous Media Review the composition of your final experimental solution. If you are diluting a DMSO stock solution into an aqueous buffer, ensure the final concentration of DMSO is sufficient to maintain the solubility of this compound. You may need to optimize the final solvent composition.
Formation of Insoluble Degradation Products Consider the possibility that the precipitate is a result of this compound degradation. If you suspect degradation, prepare a fresh solution and use it immediately. If the issue persists, you may need to analyze the precipitate to identify its composition.

Quantitative Data on Stability

Table 1: Recommended Storage Conditions and Stability of this compound Stock Solutions

Storage Temperature Solvent Recommended Duration Reference
-20°CDMSO, EthanolUp to 1 month[4][5]
-80°CDMSO, EthanolUp to 6 months[4][5]
Room TemperatureSolidSee Certificate of Analysis[6]
4°CAqueous BufferNot Recommended (Use Fresh)[3]

Table 2: Factors Influencing the Degradation of this compound in Solution

Factor Effect on Stability Prevention/Mitigation Strategies
Light Exposure Accelerates degradation through photo-oxidation, leading to the formation of products like kynurenine yellow and 4-hydroxyquinoline.[1][7]Store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experiments.
Elevated Temperature Increases the rate of thermal degradation.Prepare and handle solutions at room temperature or on ice. For storage, adhere to recommended temperatures (-20°C or -80°C).
pH Stability is pH-dependent; both acidic and alkaline conditions can potentially increase the rate of degradation.[2][12]Maintain the pH of the solution as close to neutral as possible, unless the experimental protocol requires otherwise. Minimize exposure time to non-neutral pH.
Oxygen Promotes oxidative degradation.[2]Use deoxygenated solvents for solution preparation. Purge the headspace of vials with an inert gas (argon or nitrogen). Consider the addition of antioxidants.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

Objective: To prepare a stock solution of this compound with minimized potential for oxidation.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Inert gas (Argon or Nitrogen) with a gentle delivery system

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Gently vortex or sonicate the tube until the powder is completely dissolved. The solution should be clear and colorless.

  • Immediately aliquot the stock solution into single-use amber microcentrifuge tubes.

  • Before sealing each aliquot, gently flush the headspace of the tube with a stream of inert gas for 5-10 seconds to displace oxygen.

  • Tightly seal the tubes and label them with the compound name, concentration, and date.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Monitoring this compound Stability by HPLC

Objective: To assess the purity of a this compound solution and detect the presence of degradation products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • This compound sample solution

Procedure:

  • Sample Preparation: Dilute a small amount of your this compound stock solution in Mobile Phase A to a suitable concentration for HPLC analysis (e.g., 100 µM).

  • Chromatographic Conditions:

    • Set the column temperature to 30°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 225 nm for kynurenine and consider monitoring additional wavelengths (e.g., ~360 nm) for potential degradation products like kynurenine yellow.

    • Use a gradient elution, for example:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 5% B

      • 18-25 min: 5% B (re-equilibration)

  • Injection and Analysis: Inject the prepared sample onto the HPLC system.

  • Data Analysis:

    • Analyze the resulting chromatogram. A pure, undegraded sample should show a single major peak corresponding to DL-Kynurenine.

    • The appearance of additional peaks, particularly those with different retention times, may indicate the presence of degradation products.

    • Quantify the peak area of DL-Kynurenine and any degradation products to determine the percentage of degradation over time by comparing with a freshly prepared standard.

Visualizations

Kynurenine_Pathway Tryptophan Tryptophan NFK N-Formylkynurenine Tryptophan->NFK IDO/TDO Kynurenine DL-Kynurenine NFK->Kynurenine Formamidase Three_HK 3-Hydroxykynurenine Kynurenine->Three_HK KMO KYNA Kynurenic Acid Kynurenine->KYNA KAT AA Anthranilic Acid Kynurenine->AA Kynureninase Three_HAA 3-Hydroxyanthranilic Acid Three_HK->Three_HAA XA Xanthurenic Acid Three_HK->XA QUIN Quinolinic Acid Three_HAA->QUIN NAD NAD+ QUIN->NAD

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

Stability_Workflow start Prepare Stabilized This compound Stock Solution (T=0) store Store Aliquots under Different Conditions (e.g., -20°C, 4°C, RT, Light, Dark) start->store sample Collect Samples at Defined Time Points (e.g., Day 1, 7, 14, 30) store->sample hplc Analyze Samples by HPLC to Quantify Kynurenine and Degradation Products sample->hplc data Calculate Percentage Degradation vs. T=0 hplc->data end Determine Optimal Storage Conditions data->end

Caption: Experimental workflow for assessing solution stability.

Troubleshooting_Tree issue Inconsistent Experimental Results? check_solution Is the stock solution old or improperly stored? issue->check_solution yes_solution Prepare fresh, stabilized stock solution in aliquots. check_solution->yes_solution Yes no_solution Check for other factors. check_solution->no_solution No check_ph Is the experimental pH optimal? no_solution->check_ph no_ph Adjust pH or minimize exposure time. check_ph->no_ph No yes_ph Consider other variables. check_ph->yes_ph Yes check_light Was the solution exposed to light? yes_ph->check_light yes_light Protect from light using amber vials. check_light->yes_light Yes no_light Review entire experimental protocol. check_light->no_light No

Caption: Troubleshooting inconsistent experimental results.

References

Adjusting pH for optimal DL-Kynurenine sulfate activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with DL-Kynurenine sulfate. All information is presented to facilitate experimental success, with a focus on the critical role of pH in ensuring the compound's optimal activity and stability.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for working with this compound?

A1: The optimal pH for this compound is application-dependent, as its activity is often mediated by enzymes with specific pH optima. For instance, in vitro assays for indoleamine 2,3-dioxygenase (IDO1), which metabolizes tryptophan to kynurenine, are typically performed at a pH of 6.5. Conversely, kynurenine aminotransferases (KATs), which convert kynurenine to kynurenic acid, have varying optimal pH ranges, generally between 7.0 and 9.0. For non-enzymatic antioxidant activity, the reactivity of kynurenine is influenced by its ionization state, which is dictated by its pKa values and the surrounding pH. At physiological pH (~7.4), kynurenine exists predominantly in a zwitterionic form.[1] Stability is also a key consideration; kynurenine exhibits increased degradation at alkaline pH (above pH 8).

Q2: How do I dissolve this compound?

A2: this compound is slightly soluble in acidic water.[2] For preparing stock solutions, it is recommended to dissolve the compound in 1M hydrochloric acid (HCl) with the aid of sonication and gentle warming. For cell culture experiments, it is crucial to subsequently neutralize the acidic stock solution with a suitable base (e.g., NaOH) and dilute it in your culture medium to the final working concentration, ensuring the final pH is compatible with your cells. Always prepare fresh solutions, as aqueous solutions of kynurenine are not recommended for long-term storage.

Q3: My this compound solution is not giving the expected results. What could be the issue?

A3: Several factors could contribute to this. First, verify the pH of your experimental buffer, as the activity of enzymes that interact with kynurenine is highly pH-sensitive. Second, consider the stability of your this compound solution. The compound can degrade, especially at alkaline pH and upon exposure to light.[1][3] It is recommended to use freshly prepared solutions for each experiment. Finally, ensure accurate concentration determination, as errors in weighing or dissolving the compound can lead to inconsistent results.

Q4: What are the pKa values of kynurenine, and why are they important?

A4: Kynurenine has three pKa values, corresponding to the carboxylic acid group, the α-amino group, and the aromatic amino group. Reported pKa values are approximately 1.2, 2.4, and 8.5, with some sources citing values of 1.19 and 8.96.[4] These values are critical as they determine the ionization state of the molecule at a given pH. The charge of the molecule influences its solubility, stability, and its ability to interact with enzymes and other molecules.

Q5: Can I use UV-Vis spectrophotometry to measure the concentration of this compound, and how does pH affect the measurement?

A5: Yes, UV-Vis spectrophotometry can be used to determine the concentration of kynurenine. The UV absorbance spectrum of kynurenine is pH-dependent.[1] Therefore, it is essential to use a buffer with a fixed pH for all measurements to ensure consistency and accuracy. The molar extinction coefficient will vary with pH, so it is crucial to either use a standard curve prepared in the same buffer as your samples or use the molar extinction coefficient specifically determined for that pH.

Quantitative Data Summary

The following tables summarize key quantitative data related to the physicochemical properties of kynurenine.

Table 1: pKa Values of Kynurenine

Functional GroupReported pKa Value 1Reported pKa Value 2
Carboxylic Acid~2.41.19
α-Amino Group~8.58.96
Aromatic Amino Group~1.2-

Data compiled from multiple sources.[1][4]

Table 2: Solubility of Kynurenine and Related Compounds

CompoundSolvent/BufferpHApproximate Solubility
DL-KynurenineAcidic Water< 7Slightly Soluble
3-hydroxy-DL-kynureninePBS7.2~0.5 mg/mL
L-KynurenineWaterNeutral20 mg/mL (with sonication)
L-KynurenineDMSO-20.83 mg/mL (with warming)

This table provides a general overview of solubility. Actual solubility may vary based on specific experimental conditions.

Table 3: pH Optima for Enzymes Involved in Kynurenine Metabolism

EnzymeFunctionOptimal pH
Indoleamine 2,3-dioxygenase (IDO1)Tryptophan → Kynurenine6.5
Kynurenine Aminotransferase I (KAT I)Kynurenine → Kynurenic Acid~9.0
Kynurenine Aminotransferase II (KAT II)Kynurenine → Kynurenic Acid7.0 - 8.0
Kynurenine Aminotransferase III (KAT III)Kynurenine → Kynurenic Acid~9.0
Kynurenine Aminotransferase IV (KAT IV)Kynurenine → Kynurenic Acid~8.0

Optimal pH can vary depending on the specific assay conditions and the source of the enzyme.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Dissolution: Add a small volume of 1M HCl to the powder.

  • Sonication and Warming: Sonicate the mixture and gently warm it (e.g., in a 37°C water bath) until the solid is completely dissolved.

  • Volume Adjustment: Once dissolved, bring the solution to the final desired volume with 1M HCl.

  • Neutralization (for biological applications): For use in cell culture or other physiological systems, carefully neutralize the acidic stock solution to the desired pH using an appropriate base (e.g., 1M NaOH) while monitoring with a calibrated pH meter. Perform this step on ice to minimize degradation.

  • Sterilization: If for cell culture use, sterilize the final solution by passing it through a 0.22 µm filter.

  • Storage: Use the solution immediately. Long-term storage of aqueous solutions is not recommended.

Protocol 2: Determining the Effect of pH on Kynurenine Stability

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4, 6, 7.4, 8, 9).

  • Solution Preparation: Prepare a solution of this compound in each buffer at a known concentration.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C) and protect them from light.

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Analysis: Analyze the concentration of kynurenine in each aliquot using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: Plot the concentration of kynurenine as a function of time for each pH to determine the degradation rate.

Visualizations

Kynurenine_Pathway cluster_enzymes Enzymatic Conversion Trp Tryptophan IDO IDO1 / TDO (pH optimum ~6.5) Trp->IDO pH ~6.5 Kyn DL-Kynurenine KAT KATs (pH optima 7-9) Kyn->KAT pH 7-9 KMO KMO Kyn->KMO KYNA Kynurenic Acid (Neuroprotective) 3HK 3-Hydroxykynurenine (Neurotoxic) QUIN Quinolinic Acid (Neurotoxic) 3HK->QUIN Multiple Steps IDO->Kyn KAT->KYNA KMO->3HK

Caption: The Kynurenine Pathway highlighting key metabolites and the pH optima of major enzymes.

Troubleshooting_Workflow Start Experiment with DL-Kynurenine Sulfate Yields Unexpected Results Check_pH Is the pH of the experimental buffer correct? Start->Check_pH Check_Solution Was the DL-Kynurenine sulfate solution freshly prepared? Check_pH->Check_Solution Yes Adjust_pH Adjust buffer pH and re-run experiment Check_pH->Adjust_pH No Check_Concentration Was the concentration of the stock solution verified? Check_Solution->Check_Concentration Yes Prepare_Fresh Prepare fresh DL-Kynurenine sulfate solution and re-run Check_Solution->Prepare_Fresh No Verify_Concentration Verify concentration using UV-Vis or other method Check_Concentration->Verify_Concentration No Consult_Literature Consult literature for application-specific protocols Check_Concentration->Consult_Literature Yes Ionization_States cluster_pH_scale pH Scale cluster_Kyn_structure Predominant Ionization State of Kynurenine pH_low Low pH (e.g., < 1) pH_mid1 pH ~2 pH_low->pH_mid1 pH_mid2 pH ~7.4 pH_mid1->pH_mid2 pH_high High pH (e.g., > 9) pH_mid2->pH_high Kyn_pos2 Cationic (+2) Kyn_pos1 Cationic (+1) Kyn_pos2->Kyn_pos1 pKa ~1.2 Kyn_zwitter Zwitterionic (0) Kyn_pos1->Kyn_zwitter pKa ~2.4 Kyn_neg1 Anionic (-1) Kyn_zwitter->Kyn_neg1 pKa ~8.5

References

Validation & Comparative

Navigating the IDO Pathway: A Comparative Guide to DL-Kynurenine Sulfate and IDO Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of immunology and oncology research, the Indoleamine 2,3-dioxygenase (IDO) pathway has emerged as a critical regulator of immune responses. The modulation of this pathway holds immense therapeutic potential, particularly in the context of cancer immunotherapy. This guide provides a comprehensive comparison of DL-Kynurenine sulfate, a key metabolite of the IDO pathway, and prominent IDO inhibitors, offering researchers, scientists, and drug development professionals a detailed resource for validating their effects.

The IDO pathway is a metabolic cascade that catabolizes the essential amino acid tryptophan into a series of bioactive metabolites, collectively known as kynurenines. The first and rate-limiting step of this pathway is catalyzed by the enzyme Indoleamine 2,3-dioxygenase (IDO1). Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress T-cell proliferation and function, thereby enabling tumors to evade immune surveillance.

This guide delves into the functional validation of two distinct approaches to modulate this pathway: the direct application of this compound and the inhibition of the IDO1 enzyme with small molecules.

The IDO Signaling Pathway: A Visual Overview

The IDO pathway is initiated by the conversion of tryptophan to N-formylkynurenine by the enzyme IDO1. This is rapidly converted to L-kynurenine, which can then be further metabolized into several other bioactive molecules. L-kynurenine itself can exit the cell and act on neighboring immune cells, primarily through the Aryl Hydrocarbon Receptor (AHR), leading to the suppression of T-cell function and the promotion of regulatory T-cells.

IDO_Pathway cluster_cell Antigen Presenting Cell / Tumor Cell cluster_tcell T-Cell Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Substrate N-Formylkynurenine N-Formylkynurenine IDO1->N-Formylkynurenine Catalyzes Tryptophan_Depletion Tryptophan Depletion IDO1->Tryptophan_Depletion L-Kynurenine_int L-Kynurenine N-Formylkynurenine->L-Kynurenine_int L-Kynurenine_ext L-Kynurenine L-Kynurenine_int->L-Kynurenine_ext Transport AHR AHR Immune_Suppression T-Cell anergy, Apoptosis, Treg differentiation AHR->Immune_Suppression L-Kynurenine_ext->AHR Activates Tryptophan_Depletion->Immune_Suppression

Figure 1: The IDO Signaling Pathway.

Comparative Analysis of IDO Pathway Modulators

The effects of this compound and IDO inhibitors on the pathway are fundamentally different. This compound acts as a downstream effector, mimicking the accumulation of kynurenine that results from IDO1 activity. In contrast, IDO inhibitors block the initial step of the pathway, preventing both tryptophan depletion and kynurenine production.

Compound Target Mechanism of Action Reported IC50 (HeLa cells)
This compound Downstream Signaling (e.g., AHR)Acts as a racemic mixture of L- and D-kynurenine. L-kynurenine is an agonist of the Aryl Hydrocarbon Receptor (AHR), leading to immunosuppressive signaling.[1][2][3]Not Applicable
Epacadostat (INCB024360) IDO1Reversible, competitive inhibitor that binds to the heme cofactor of the IDO1 enzyme.[4]12.22 ± 5.21 nM[5]
Navoximod (NLG-919) IDO1Non-competitive inhibitor of IDO1.[5]83.37 ± 9.59 nM[5]
Indoximod (1-D-MT) Indirectly on IDO pathwayDoes not directly inhibit the IDO1 enzyme but is thought to reverse the effects of tryptophan depletion by acting as a tryptophan mimetic and modulating mTOR signaling.[6]Not a direct inhibitor
BMS-986205 IDO1Potent IDO1 inhibitor.[7]~5-10 nM (in SKOV-3 cells)[8]

Experimental Validation: Protocols and Workflows

Validating the effects of these compounds requires robust and reproducible experimental setups. Below are detailed protocols for key assays used to assess the modulation of the IDO pathway.

Experimental Workflow for IDO1 Inhibition Assay

A typical workflow for testing the efficacy of an IDO1 inhibitor involves inducing IDO1 expression in a suitable cell line, treating the cells with the inhibitor, and then measuring the production of kynurenine.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed HeLa or SKOV-3 cells in 96-well plate B Incubate for 24h to allow adherence A->B C Induce IDO1 expression with IFN-γ B->C D Add test compound (e.g., IDO1 inhibitor) C->D E Incubate for 24-48h D->E F Collect cell supernatant E->F G Measure Kynurenine concentration (Colorimetric or HPLC) F->G H Determine IC50 value G->H

Figure 2: Experimental workflow for IDO1 inhibition assay.
Protocol 1: Cell-Based IDO1 Activity Assay

This protocol is adapted for a 96-well format using HeLa cells.[8][9]

Materials:

  • HeLa cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant human Interferon-gamma (IFN-γ)

  • L-Tryptophan solution

  • Test compounds (IDO1 inhibitors or this compound)

  • Trichloroacetic acid (TCA) solution (6.1 N)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed 1 x 10^4 HeLa cells per well in 100 µL of medium in a 96-well plate.[9]

    • Incubate for 24 hours to allow for cell adherence.

  • IDO1 Induction and Treatment:

    • Prepare a working solution of IFN-γ in culture medium.

    • Aspirate the medium from the wells and add 100 µL of medium containing IFN-γ (final concentration of 100 ng/mL is commonly used) to induce IDO1 expression.[8]

    • Prepare serial dilutions of the test compounds (e.g., IDO1 inhibitors) in the IFN-γ-containing medium.

    • Add the test compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known IDO1 inhibitor).

    • For experiments with this compound, it would be added at this stage to cells that may or may not be stimulated with IFN-γ, depending on the experimental question.

    • Incubate the plate for an additional 24-48 hours at 37°C and 5% CO2.

  • Kynurenine Measurement (Colorimetric Assay):

    • After incubation, add 10 µL of 6.1 N TCA to each well to precipitate proteins.[8]

    • Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[8]

    • Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.

    • Carefully transfer 100 µL of the supernatant to a new 96-well plate.

    • Add 100 µL of freshly prepared Ehrlich's reagent to each well.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of kynurenine to determine the concentration in the experimental samples.

    • Calculate the percentage of IDO1 inhibition for each concentration of the test compound relative to the IFN-γ-stimulated control (0% inhibition) and the unstimulated control (100% inhibition).

    • Plot the percentage of inhibition against the log concentration of the inhibitor to generate a dose-response curve and determine the IC50 value.[9]

Protocol 2: Quantification of Kynurenine by HPLC

For more precise quantification of kynurenine and tryptophan, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Sample Preparation:

  • Collect cell culture supernatants or plasma samples.

  • Deproteinize the samples by adding an equal volume of 10% TCA, vortexing, and centrifuging at high speed to pellet the protein.

  • Collect the supernatant for HPLC analysis.

HPLC System and Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A common mobile phase is an isocratic mixture of a buffered aqueous solution (e.g., sodium acetate or potassium phosphate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at approximately 365 nm for kynurenine and 280 nm for tryptophan.

  • Quantification: Calculate concentrations based on a standard curve generated with known concentrations of kynurenine and tryptophan.

Logical Comparison of this compound and IDO Inhibitors

The experimental approaches to studying this compound and IDO inhibitors differ based on their point of intervention in the IDO pathway. This diagram illustrates the conceptual differences in their application and expected outcomes.

Logical_Comparison cluster_ido_inhibitor IDO Inhibitor Validation cluster_kynurenine This compound Validation A Induce IDO1 Expression (e.g., with IFN-γ) B Add IDO1 Inhibitor A->B X VS C Measure Kynurenine (Expect Decreased Levels) B->C D Assess T-Cell Function (Expect Rescued Proliferation) C->D E Add this compound to T-Cell Culture F Measure Downstream Signaling (e.g., AHR Activation) E->F G Assess T-Cell Function (Expect Suppressed Proliferation) F->G

Figure 3: Logical comparison of experimental approaches.

Conclusion

The validation of compounds targeting the IDO pathway is crucial for advancing the development of novel immunotherapies. This compound serves as a valuable tool to probe the downstream consequences of kynurenine accumulation, while a range of potent and selective IDO1 inhibitors are available to investigate the therapeutic potential of blocking this immunosuppressive pathway at its source. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute their studies in this exciting and rapidly evolving field. By understanding the distinct mechanisms and employing robust validation methods, the scientific community can continue to unlock the full potential of modulating the IDO pathway for the treatment of cancer and other diseases.

References

Navigating the Specificity of Kynurenine Pathway Research: A Comparative Guide to Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals invested in the kynurenine pathway, the specificity of antibodies is paramount for generating reliable and reproducible data. This guide provides an objective comparison of commercially available antibodies against key kynurenine metabolites, focusing on their cross-reactivity profiles. The presented data, summarized in clear tables, is supported by detailed experimental protocols to aid in the selection of the most appropriate reagents for your research needs.

The kynurenine pathway is a major route of tryptophan metabolism, producing a cascade of neuroactive and immunomodulatory metabolites. Accurate detection and quantification of these metabolites, such as L-kynurenine, kynurenic acid, and 3-hydroxykynurenine, are crucial for understanding their roles in various physiological and pathological processes. However, the structural similarity among these metabolites presents a significant challenge in the development of highly specific antibodies, making cross-reactivity a critical consideration.

Comparative Analysis of Antibody Specificity

The following tables summarize the cross-reactivity of several commercially available antibodies against key kynurenine pathway metabolites. The data is primarily derived from competitive ELISA experiments, a standard method for assessing antibody specificity.

Table 1: Cross-Reactivity Profile of Anti-L-Kynurenine Monoclonal Antibody (Clone: 3D4-F2)

CompoundCross-Reactivity
L-Kynurenine 100%
3-Hydroxy-DL-KynurenineNot Significant[1]
Kynurenic AcidNot Significant[1]
Anthranilic AcidNot Significant[1]
3-Hydroxyanthranilic AcidNot Significant[1]
L-TryptophanNot Significant[1]

Data sourced from competitive ELISA results provided by the manufacturer. "Not Significant" indicates that rising concentrations of the conjugate did not affect the antigen-antibody reaction.[1]

Table 2: Cross-Reactivity Profile of Anti-L-Kynurenine Polyclonal Antibody

CompoundCross-Reactivity
L-Kynurenine 100%
Anthranilic AcidNot Significant

Based on competitive ELISA data where increasing concentrations of anthranilic acid conjugate did not inhibit the binding of the antibody to the L-kynurenine conjugate.

Table 3: Cross-Reactivity Profile of Anti-Kynurenic Acid Monoclonal Antibody (Clone: 4G12-A12)

CompoundCross-Reactivity
Kynurenic Acid 100%
Quinaldic AcidNot Significant[2]
Xanthurenic AcidNot Significant[2]
Anthranilic AcidNot Significant[2]
Picolinic AcidNot Significant[2]
Quinolinic AcidNot Significant[2]

Specificity was determined by competitive ELISA, where low amounts of kynurenic acid conjugate were required to abolish the antigen-antibody reaction, while rising concentrations of other tested acid conjugates did not affect the reaction.[2]

Table 4: Cross-Reactivity Profile of Anti-3-Hydroxykynurenine (3-HK) Polyclonal Antibody

CompoundCross-Reactivity
L-3-Hydroxykynurenine 100%
L-KynurenineNot Significant

Competitive ELISA data indicates high affinity for L-3-HK, with no significant cross-reactivity observed with L-Kynurenine.

Table 5: Cross-Reactivity of a Commercial L-Kynurenine ELISA Kit Antibody

CompoundCross-Reactivity (%)
L-Kynurenine 100
5-Hydroxy-DL-Tryptophan< 0.01
Tyrosine< 0.01
Phenylalanine< 0.01
Serotonin< 0.01

Data from the Eagle Biosciences Kynurenine ELISA Assay Kit datasheet.[3]

Visualizing the Kynurenine Pathway and Experimental Workflow

To provide a clearer context for the metabolites discussed, the following diagrams illustrate the kynurenine pathway and a typical experimental workflow for assessing antibody cross-reactivity.

Kynurenine Pathway Tryptophan Tryptophan NFK N-Formylkynurenine Tryptophan->NFK IDO/TDO Kynurenine L-Kynurenine NFK->Kynurenine Formamidase KA Kynurenic Acid Kynurenine->KA KAT AA Anthranilic Acid Kynurenine->AA Kynureninase 3HK 3-Hydroxykynurenine Kynurenine->3HK KMO XA Xanthurenic Acid 3HK->XA KAT 3HAA 3-Hydroxyanthranilic Acid 3HK->3HAA Kynureninase QA Quinolinic Acid 3HAA->QA NAD NAD+ QA->NAD

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

Competitive ELISA Workflow cluster_coating Plate Coating cluster_incubation Competitive Binding cluster_detection Detection Coat Coat microtiter plate wells with Kynurenine-protein conjugate Add_Sample Add sample or standard (containing free Kynurenine) Add_Antibody Add specific primary antibody (e.g., anti-Kynurenine) Add_Sample->Add_Antibody Incubate Incubate to allow competition between free and conjugated Kynurenine Add_Antibody->Incubate Wash1 Wash to remove unbound antibody and sample Incubate->Wash1 Add_Secondary Add enzyme-conjugated secondary antibody Wash1->Add_Secondary Wash2 Wash to remove unbound secondary antibody Add_Secondary->Wash2 Add_Substrate Add substrate and measure signal (e.g., color change) Wash2->Add_Substrate

Caption: Workflow for Competitive ELISA.

Experimental Protocols

The following is a generalized protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) used to determine antibody cross-reactivity. Specific details may vary between manufacturers and laboratories.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Plate Coating:

  • Microtiter plates are coated with a conjugate of the target metabolite (e.g., L-kynurenine) and a carrier protein (e.g., BSA).
  • The plate is incubated to allow for adsorption of the conjugate to the well surface.
  • The wells are then washed and blocked to prevent non-specific binding.

2. Competitive Reaction:

  • A fixed concentration of the primary antibody is pre-incubated with varying concentrations of the test compound (the potential cross-reactant) or the target metabolite (for the standard curve).
  • This antibody-antigen mixture is then added to the coated wells.
  • During incubation, the free metabolite in the solution competes with the immobilized metabolite-protein conjugate for binding to the limited number of antibody binding sites.

3. Detection:

  • The plate is washed to remove unbound antibodies and metabolites.
  • An enzyme-conjugated secondary antibody, which binds to the primary antibody, is added to the wells.
  • After another washing step, a substrate for the enzyme is added.
  • The enzyme catalyzes a reaction that produces a measurable signal (e.g., a color change), which is inversely proportional to the concentration of the free metabolite in the initial sample.

4. Data Analysis:

  • A standard curve is generated by plotting the signal intensity against the known concentrations of the target metabolite.
  • The concentration of the test compound that causes 50% inhibition of the maximal signal (IC50) is determined.
  • The percent cross-reactivity is calculated using the following formula:
  • % Cross-Reactivity = (IC50 of Target Metabolite / IC50 of Test Compound) x 100

Conclusion

The selection of a highly specific antibody is a critical step in any immunoassay-based study of the kynurenine pathway. The data presented in this guide highlights that while several manufacturers offer antibodies with high specificity for their target metabolites, it is essential for researchers to carefully review the available cross-reactivity data. For the most rigorous studies, in-house validation of antibody specificity against a panel of relevant kynurenine pathway metabolites is strongly recommended. The provided protocols and diagrams serve as a foundational resource for designing and interpreting such validation experiments.

References

The Fallacy of DL-Kynurenine Sulfate as a Control in Neuroinflammation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in the fields of neuroscience and drug development are increasingly focusing on the kynurenine pathway's role in neuroinflammation, a critical component in a host of neurodegenerative diseases. The selection of appropriate controls is paramount for the validity of such studies. This guide provides a comprehensive comparison of DL-Kynurenine sulfate with more suitable control alternatives, supported by experimental data, to ensure the integrity of neuroinflammation research.

While historically used in some contexts, this compound is not an appropriate negative control compound in neuroinflammation studies. The racemic mixture contains both D-Kynurenine and the biologically active L-Kynurenine. Emerging evidence reveals that L-Kynurenine can exert immunomodulatory effects, including a dose-dependent reduction of pro-inflammatory cytokines in activated microglia. This inherent biological activity can confound experimental results, leading to misinterpretation of the effects of the actual therapeutic compounds under investigation.

The standard and most appropriate negative control in neuroinflammation studies is the vehicle used to dissolve the experimental compounds. This is typically a saline solution for in vivo studies or a solvent like dimethyl sulfoxide (DMSO) for in vitro experiments. The vehicle control provides a baseline to which the effects of the active compounds can be compared, ensuring that any observed changes are not due to the administration process or the solvent itself.

Performance Comparison in Neuroinflammation Models

To illustrate the importance of appropriate controls, this section presents comparative data from in vitro and in vivo neuroinflammation models.

In Vitro Model: LPS-Induced Microglial Activation

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in microglial cells, the primary immune cells of the central nervous system. Upon activation, microglia release a cascade of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).

The following table summarizes the typical effects of various compounds on cytokine production in LPS-stimulated microglial cells.

CompoundConcentrationTarget Cytokine% Change vs. LPS + VehicleReference
Vehicle (e.g., Saline, DMSO) N/ATNF-α, IL-6, IL-1β0% (Baseline) [1]
L-Kynurenine 48 µMIL-1β↓ 50-60%[2]
48 µMIL-6↓ 40-50%[2]
48 µMTNF-α↓ 30-40%[2]
Kynurenic Acid (KYNA) 1 µMCXCL10↓ to control levels[3]
IDO Inhibitor (e.g., Epacadostat) VariesKynurenine[4]
VariesPro-inflammatory Cytokines[4]
KMO Inhibitor (e.g., Ro 61-8048) VariesQuinolinic Acid[5]
VariesKynurenic Acid[5]
Positive Control (e.g., Dexamethasone) VariesPro-inflammatory CytokinesSignificant ↓

Note: The percentage changes are approximate and can vary based on specific experimental conditions.

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for multiple sclerosis, characterized by demyelination and neuroinflammation. The severity of the disease is typically assessed using a clinical scoring system.

The table below outlines the expected outcomes of administering different agents in the EAE model.

Treatment GroupAdministration RouteDosagePrimary Outcome MeasureEffect vs. EAE + VehicleReference
Vehicle (e.g., Saline) i.p. or p.o.N/AMean Clinical ScoreBaseline Disease Progression [6]
IDO Inhibitor (INCB024360) p.o.200 mg/kgMean Clinical ScoreSignificant ↓[4][6]
Pro-inflammatory Cytokines in CNSSignificant ↓[4]
KMO Inhibitor (Ro 61-8048) i.p.100 mg/kgNeuroinflammationAmeliorated in late-stage disease[1]
Positive Control (e.g., Fingolimod) p.o.0.5 mg/kgMean Clinical ScorePotent Inhibition of EAE Development

Experimental Protocols

In Vitro: LPS-Induced Neuroinflammation in Microglia
  • Cell Culture: Murine or human microglial cell lines (e.g., BV-2, HMC3) or primary microglia are cultured in appropriate media and conditions until they reach a suitable confluency.

  • Treatment: Cells are pre-treated for a specified duration (e.g., 1-2 hours) with:

    • Vehicle (e.g., DMSO, saline)

    • This compound (at various concentrations)

    • Alternative compounds (e.g., L-Kynurenine, KYNA, IDO/KMO inhibitors)

    • Positive control (e.g., a known anti-inflammatory agent like dexamethasone)

  • Stimulation: Neuroinflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture media at a final concentration typically ranging from 100 ng/mL to 1 µg/mL.

  • Incubation: The cells are incubated for a period of 6 to 24 hours to allow for the inflammatory response to develop.

  • Analysis:

    • Cytokine Measurement: The cell culture supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using ELISA or multiplex bead assays.

    • Gene Expression: The cells are lysed, and RNA is extracted to analyze the gene expression of inflammatory markers via RT-qPCR.

    • Cell Viability: A cell viability assay (e.g., MTT, LDH) is performed to ensure that the observed effects are not due to cytotoxicity.

In Vivo: Experimental Autoimmune Encephalomyelitis (EAE) Model
  • Induction of EAE: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin-specific peptide, such as MOG35-55, emulsified in Complete Freund's Adjuvant (CFA). This is followed by the administration of pertussis toxin on day 0 and day 2 post-immunization to facilitate the entry of inflammatory cells into the central nervous system.

  • Treatment Groups: Mice are randomly assigned to different treatment groups:

    • Vehicle control (e.g., saline, administered via the same route as the test compounds)

    • This compound

    • Kynurenine pathway modulators (e.g., IDO or KMO inhibitors)

    • Positive control (e.g., an approved MS therapeutic like Fingolimod)

  • Dosing Regimen: Treatment can be administered prophylactically (starting from the day of immunization) or therapeutically (starting after the onset of clinical signs).

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

  • Histological and Molecular Analysis: At the end of the experiment, spinal cords and brains are collected for:

    • Histology: To assess the extent of immune cell infiltration and demyelination (e.g., using H&E and Luxol Fast Blue staining).

    • Immunohistochemistry: To identify specific immune cell populations (e.g., T cells, macrophages).

    • Molecular Analysis: To measure the expression of inflammatory cytokines and kynurenine pathway enzymes in the CNS tissue.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the kynurenine pathway and the experimental workflows.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine Upregulated by Inflammation KYNA Kynurenic Acid (Neuroprotective) Kynurenine->KYNA ThreeHK 3-Hydroxykynurenine Kynurenine->ThreeHK QA Quinolinic Acid (Neurotoxic) ThreeHK->QA IDO_TDO IDO/TDO IDO_TDO->Tryptophan KAT KAT KAT->Kynurenine KMO KMO KMO->Kynurenine Inflammation Inflammation (e.g., LPS, IFN-γ) Inflammation->IDO_TDO InVitro_Workflow Start Culture Microglia Pretreat Pre-treat with Compounds (Vehicle, Test Article, Controls) Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate (6-24h) Stimulate->Incubate Analyze Analyze Inflammatory Response (ELISA, qPCR, etc.) Incubate->Analyze InVivo_Workflow Start Induce EAE in Mice Treat Administer Treatments (Vehicle, Test Article, Controls) Start->Treat Monitor Daily Clinical Scoring Treat->Monitor Endpoint Endpoint Analysis (Histology, Molecular Biology) Monitor->Endpoint

References

Comparative Analysis of Neurotoxic Kynurenine Pathway Metabolites: Quinolinic Acid vs. 3-Hydroxykynurenine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The kynurenine pathway, the primary metabolic route of tryptophan, produces a range of neuroactive compounds. Among these, quinolinic acid (QUIN) and 3-hydroxykynurenine (3-HK) have garnered significant attention for their neurotoxic properties and their implication in the pathophysiology of various neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases.[1][2] This guide provides a comparative analysis of these two key metabolites, summarizing their mechanisms of action, quantitative neurotoxic effects, and the experimental protocols used to assess their activity.

Mechanisms of Neurotoxicity: A Tale of Two Pathways

While both QUIN and 3-HK are considered neurotoxic, they elicit their detrimental effects through distinct molecular mechanisms.

Quinolinic Acid (QUIN): An Excitotoxic Insult

QUIN's neurotoxicity is primarily mediated by its action as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors.[3][4][5] Excessive activation of NMDA receptors by QUIN leads to a massive influx of Ca2+ into neurons. This calcium overload triggers a cascade of damaging downstream events, including:

  • Mitochondrial dysfunction: Impaired energy metabolism and ATP depletion.

  • Activation of catabolic enzymes: Proteases and phospholipases that degrade essential cellular components.

  • Generation of reactive oxygen species (ROS): Leading to oxidative stress and further cellular damage.[5][6]

  • Induction of neuronal apoptosis and necrosis. [4][5]

The hippocampus and striatum are particularly vulnerable to QUIN-induced excitotoxicity due to the high density of NMDA receptors in these brain regions.[5]

3-Hydroxykynurenine (3-HK): A Generator of Oxidative Stress

In contrast to QUIN, the neurotoxicity of 3-HK is largely independent of NMDA receptor activation.[4] Instead, 3-HK is a potent generator of reactive oxygen species (ROS), including superoxide and hydrogen peroxide.[7][8][9] This leads to a state of severe oxidative stress within neurons, characterized by:

  • Lipid peroxidation: Damage to cellular membranes.

  • Protein oxidation: Impairment of enzyme and structural protein function.

  • DNA damage: Leading to mutations and cellular dysfunction.

  • Induction of apoptosis: Programmed cell death triggered by overwhelming oxidative damage.[9][10]

The neurotoxic effects of 3-HK are often potentiated in the presence of QUIN, suggesting a synergistic mechanism of neuronal damage in pathological conditions where both metabolites are elevated.[1]

Quantitative Comparison of Neurotoxicity

The following table summarizes the reported neurotoxic concentrations of QUIN and 3-HK from various in vitro and in vivo studies. It is important to note that the effective concentrations can vary significantly depending on the experimental model, cell type, exposure duration, and the endpoint measured.

MetaboliteExperimental ModelAssayEffective ConcentrationReference
Quinolinic Acid (QUIN) Primary human neurons & astrocytesCytotoxicity>150 nM[7]
Primary mixed cortical neuronsNeurotoxicity1 µM - 100 µM (24-72h)[4][11]
Rat cerebral cortex (in vivo)Local depolarizationEC50: 228 µM
SH-SY5Y neuroblastoma cellsNeuritogenesis50 - 150 nM[12][13][14]
3-Hydroxykynurenine (3-HK) Neuronal hybrid cell line (N18-RE-105)Cytotoxicity>100 µM (24h)[8]
Primary mixed cortical neuronsNeurotoxicity1 µM - 100 µM (24-72h)[4][11]
SH-SY5Y neuroblastoma cellsMTT AssayIC50: ~500 µM (24h)
SH-SY5Y neuroblastoma cellsCellTiter-Glo AssayIC50: ~300 µM (24h)

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of QUIN and 3-HK and the experimental approaches to study them, the following diagrams are provided.

Kynurenine_Pathway cluster_main Kynurenine Pathway cluster_neurotoxic Neurotoxic Branch cluster_neuroprotective Neuroprotective Branch Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO 3-Hydroxykynurenine 3-Hydroxykynurenine (3-HK) Kynurenine->3-Hydroxykynurenine KMO Kynurenic Acid Kynurenic Acid (KYNA) Kynurenine->Kynurenic Acid KAT Quinolinic Acid Quinolinic Acid (QUIN) 3-Hydroxykynurenine->Quinolinic Acid Kynureninase, 3-HAO Oxidative Stress Oxidative Stress 3-Hydroxykynurenine->Oxidative Stress NMDA Receptor Activation NMDA Receptor Activation Quinolinic Acid->NMDA Receptor Activation Neuroprotection Neuroprotection Kynurenic Acid->Neuroprotection

Figure 1. Simplified diagram of the kynurenine pathway highlighting the neurotoxic and neuroprotective branches.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Neurotoxicity Assessment cluster_viability Cell Viability/Cytotoxicity cluster_mechanism Mechanism of Action Cell_Seeding Seed Neuronal Cells (e.g., Primary Cortical Neurons, SH-SY5Y) Differentiation Differentiate Cells (if applicable) Cell_Seeding->Differentiation Metabolite_Treatment Treat with QUIN or 3-HK (various concentrations and time points) Differentiation->Metabolite_Treatment MTT_Assay MTT Assay (Metabolic Activity) Metabolite_Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Metabolite_Treatment->LDH_Assay ROS_Assay ROS Assay (for 3-HK) (e.g., DCFH-DA) Metabolite_Treatment->ROS_Assay Calcium_Imaging Calcium Imaging (for QUIN) (e.g., Fura-2, Fluo-4) Metabolite_Treatment->Calcium_Imaging

References

A Comparative Guide to DL-Kynurenine Sulfate and Other Tryptophan-Derived Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DL-Kynurenine sulfate and other key tryptophan-derived metabolites. The information presented is supported by experimental data to aid in research and drug development endeavors.

Tryptophan, an essential amino acid, is metabolized through several key pathways, primarily the kynurenine and serotonin pathways, leading to a diverse array of bioactive molecules. These metabolites play crucial roles in a wide range of physiological and pathological processes, from neurotransmission to immune response.[1] this compound, a racemic mixture of the D- and L-enantiomers of kynurenine, is a central intermediate in the kynurenine pathway. Understanding its performance and characteristics in comparison to other tryptophan metabolites is critical for elucidating disease mechanisms and developing novel therapeutic strategies.

Over 95% of tryptophan is catabolized via the kynurenine pathway, highlighting its significance in cellular metabolism.[1] This pathway generates both neuroprotective and neurotoxic compounds, and an imbalance in their levels has been implicated in various disorders, including neurodegenerative diseases, psychiatric conditions, and cancer. The serotonin pathway, on the other hand, accounts for a smaller fraction of tryptophan metabolism but produces the vital neurotransmitter serotonin and the hormone melatonin.

This guide will delve into a quantitative comparison of this compound and other significant tryptophan metabolites, detail the experimental protocols used to characterize them, and provide visual representations of the key metabolic and signaling pathways.

Quantitative Data Comparison

The following tables summarize key quantitative data for this compound and other major tryptophan-derived metabolites, focusing on their interactions with key biological targets.

Table 1: Receptor Binding and Functional Activity of Kynurenine Pathway Metabolites

MetaboliteTarget ReceptorActionAffinity/Potency (IC50/EC50/Ki)Reference
This compound Aryl Hydrocarbon Receptor (AhR)AgonistLow-affinity ligand; activates signaling at physiological concentrations. Specific Ki/EC50 not available in cited literature.[2]
L-KynurenineAryl Hydrocarbon Receptor (AhR)AgonistActivates AHR-directed T cell polarization.[3]
Kynurenic AcidNMDA Receptor (Glycine site)Competitive AntagonistIC50: ~8-10 µM[4][5]
α7 Nicotinic Acetylcholine Receptor (α7nAChR)Non-competitive AntagonistIC50: ~7 µM[5][6]
G-protein coupled receptor 35 (GPR35)AgonistEC50: 10.7 µM (mouse), 7.4 µM (rat), 39.2 µM (human)[5]
Quinolinic AcidNMDA ReceptorAgonist
3-Hydroxykynurenine-NeurotoxinMinimal concentration for significant neurotoxicity: 1-100 µM (depending on exposure time)[7][8]
Quinolinic Acid-NeurotoxinMinimal concentration for significant neurotoxicity: 1-100 µM (depending on exposure time)[7][8]
IndoleAryl Hydrocarbon Receptor (AhR)AntagonistInhibits TCDD-induced CYP1A1 expression at 100–250 μM[9]
TryptamineAryl Hydrocarbon Receptor (AhR)AgonistEC50: 0.2 mM (low affinity)[2]
Indole-3-acetateAryl Hydrocarbon Receptor (AhR)AgonistEC50: 0.5 mM (low affinity)[2]

Table 2: Enzyme Activity and Substrate Specificity

EnzymeSubstrate(s)Key CharacteristicsReference
Indoleamine 2,3-dioxygenase (IDO1)L-Tryptophan, D-Tryptophan, Serotonin, Melatonin, TryptamineBroader substrate specificity compared to TDO.[10][11]
Tryptophan 2,3-dioxygenase (TDO)L-TryptophanSelective for the L-enantiomer of tryptophan.[10]

Signaling and Metabolic Pathways

The interplay between the kynurenine and serotonin pathways is crucial for maintaining homeostasis. The following diagrams illustrate these pathways and the points at which key metabolites exert their effects.

Tryptophan_Metabolism cluster_main Tryptophan Metabolism cluster_kynurenine Kynurenine Pathway (>95%) cluster_serotonin Serotonin Pathway (~5%) TRP Tryptophan IDO_TDO IDO1 / TDO TRP->IDO_TDO HTP 5-Hydroxytryptophan TRP->HTP TPH TRP->HTP KYN DL-Kynurenine IDO_TDO->KYN KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KATs HOK 3-Hydroxykynurenine (Neurotoxic) KYN->HOK KMO AA Anthranilic Acid KYN->AA Kynureninase QUIN Quinolinic Acid (Neurotoxic) HOK->QUIN Kynureninase SER Serotonin HTP->SER MEL Melatonin SER->MEL

Figure 1: Overview of the major tryptophan metabolic pathways. Tryptophan is primarily metabolized via the kynurenine pathway, with a smaller fraction entering the serotonin pathway.

Signaling_Pathways cluster_kyn_signaling Kynurenine Metabolite Signaling KYN L-Kynurenine AhR Aryl Hydrocarbon Receptor (AhR) KYN->AhR Agonist KYNA Kynurenic Acid NMDA_R NMDA Receptor KYNA->NMDA_R Antagonist a7nAChR α7 Nicotinic Acetylcholine Receptor KYNA->a7nAChR Antagonist QUIN Quinolinic Acid QUIN->NMDA_R Agonist Immune_Response Immune Modulation AhR->Immune_Response Neurotransmission Neurotransmission NMDA_R->Neurotransmission a7nAChR->Neurotransmission

Figure 2: Key signaling pathways modulated by kynurenine metabolites. L-kynurenine acts on the AhR, while kynurenic acid and quinolinic acid have opposing effects on the NMDA receptor.

Experimental Protocols

Accurate quantification and functional characterization of tryptophan metabolites are essential for research and development. Below are summaries of widely used experimental protocols.

Quantification of Tryptophan Metabolites by HPLC-MS/MS

This method allows for the simultaneous measurement of multiple tryptophan metabolites in biological samples.

  • Sample Preparation (Plasma/Serum):

    • To 100 µL of plasma or serum, add an internal standard solution.

    • Precipitate proteins by adding a threefold to fourfold volume of ice-cold methanol or acetonitrile.

    • Vortex the mixture and incubate at -20°C for at least 20 minutes to enhance protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution is typically employed using a combination of two mobile phases, such as:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: The gradient is optimized to achieve separation of the various metabolites based on their polarity.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, where specific precursor-to-product ion transitions are monitored for each metabolite and internal standard.

Aryl Hydrocarbon Receptor (AhR) Activation Assay

This assay determines the ability of a compound to activate the AhR signaling pathway.

  • Cell Line: A reporter cell line, such as HepG2-Lucia™ AHR, which contains a luciferase gene under the control of an AhR-responsive promoter, is used.

  • Procedure:

    • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) and a known AhR agonist (e.g., TCDD) as a positive control.

    • Incubate for a specified period (e.g., 24 hours).

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • The fold-induction of luciferase activity relative to the vehicle control indicates the level of AhR activation.

NMDA Receptor Activity Assay (Electrophysiology)

Patch-clamp electrophysiology on cultured neurons or brain slices is the gold standard for assessing the direct effects of metabolites on NMDA receptor function.

  • Preparation: Prepare primary neuronal cultures or acute brain slices containing neurons that express NMDA receptors (e.g., hippocampal or cortical neurons).

  • Recording:

    • Establish a whole-cell patch-clamp recording from a neuron.

    • Apply NMDA to elicit an inward current.

    • Co-apply the test metabolite (e.g., kynurenic acid or quinolinic acid) with NMDA and measure the change in the NMDA-evoked current.

    • An antagonist like kynurenic acid will reduce the current, while an agonist like quinolinic acid will mimic or enhance it.

    • Construct dose-response curves to determine the IC50 or EC50 of the metabolite.

Experimental_Workflow cluster_workflow General Experimental Workflow cluster_assays Functional Characterization Sample Biological Sample (e.g., Plasma, Tissue) Extraction Metabolite Extraction (e.g., Protein Precipitation) Sample->Extraction Quantification Quantification (HPLC-MS/MS) Extraction->Quantification Functional_Assay Functional Assays Extraction->Functional_Assay Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis Functional_Assay->Data_Analysis Receptor_Binding Receptor Binding (e.g., AhR, NMDA-R) Enzyme_Kinetics Enzyme Kinetics (e.g., IDO, TDO) Cell_Viability Cell Viability/ Neurotoxicity

Figure 3: A generalized workflow for the analysis of tryptophan metabolites, from sample preparation to functional characterization and data interpretation.

Conclusion

This compound and other tryptophan-derived metabolites represent a complex and interconnected network of bioactive molecules with profound implications for health and disease. The balance between the neuroprotective and neurotoxic arms of the kynurenine pathway, as well as the interplay with the serotonin pathway, is a critical area of research. This guide provides a foundational comparison of these metabolites, supported by quantitative data and established experimental protocols. Further research is warranted to fully elucidate the specific roles of D- and L-kynurenine and to develop targeted therapeutic interventions that can modulate these pathways for the treatment of a wide range of disorders.

References

Validating AHR Activation by DL-Kynurenine Sulfate: A Comparative Guide Using Reporter Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DL-Kynurenine sulfate's ability to activate the Aryl Hydrocarbon Receptor (AHR) against other known AHR agonists. The data presented is derived from reporter gene assays, a widely accepted method for quantifying AHR activation. Detailed experimental protocols and visual representations of the underlying biological and experimental processes are included to support your research and development efforts.

Data Presentation: Comparative Efficacy of AHR Agonists

The following table summarizes the half-maximal effective concentrations (EC50) of various AHR agonists, including a representative value for kynurenine, as determined by luciferase reporter gene assays. A lower EC50 value indicates a higher potency.

CompoundCell LineAssay TypeEC50 Value
DL-Kynurenine COS-1Luciferase Reporter Assay~13 µM[1]
FICZ (6-formylindolo[3,2-b]carbazole) COS-1Luciferase Reporter Assay36 pM[1]
TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) H4IIE-lucLuciferase Reporter Assay5.6 pM[2]
ITE (2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester) Murine HepatomaLuciferase Reporter Assay~20 nM[3]
Indirubin YeastReporter Gene Assay0.2 nM[3]
Indole-3-carbinol (I3C) HeLaMTT Assay (viability)~500 µM[2]

Note: The EC50 values can vary depending on the specific cell line, reporter construct, and experimental conditions used.[3][4]

Experimental Protocols

This section details a standard protocol for an AHR luciferase reporter gene assay using the human hepatoma cell line, HepG2, which is a common model for studying AHR activation.[5][6][7]

Objective: To quantify the activation of the Aryl Hydrocarbon Receptor (AHR) by this compound and compare its potency to other known AHR agonists.

Materials:

  • Cell Line: HepG2 cells stably transfected with an AHR-responsive luciferase reporter construct (e.g., containing Dioxin Response Elements - DREs).[6][7]

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Test Compounds: this compound, and other AHR agonists (e.g., TCDD, FICZ) for comparison.

  • Vehicle Control: Dimethyl sulfoxide (DMSO).

  • Assay Plate: White, clear-bottom 96-well plates suitable for luminescence readings.

  • Luciferase Assay Reagent: Commercially available luciferase assay kit (e.g., Promega's Luciferase Assay System).

  • Luminometer: Plate-reading luminometer capable of measuring luminescence.

Procedure:

  • Cell Seeding:

    • Culture HepG2-AHR reporter cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells and resuspend them in fresh culture medium.

    • Seed the cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[8]

  • Compound Preparation and Treatment:

    • Prepare stock solutions of this compound and other test compounds in DMSO.

    • Perform serial dilutions of the stock solutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced toxicity.

    • Prepare a vehicle control with the same final concentration of DMSO as the test compound wells.

    • After the 24-hour incubation, carefully remove the culture medium from the wells.

    • Add 100 µL of the prepared compound dilutions or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[9]

  • Cell Lysis and Luminescence Measurement:

    • Equilibrate the 96-well plate and the luciferase assay reagent to room temperature.

    • Follow the manufacturer's instructions for the luciferase assay system. Typically, this involves adding a volume of luciferase reagent equal to the culture volume in each well (e.g., 100 µL).

    • Incubate the plate at room temperature for 10-15 minutes to allow for cell lysis and stabilization of the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Average the relative light unit (RLU) values for each set of triplicates.

    • Subtract the average RLU of the vehicle control from all other values to correct for background luminescence.

    • Plot the fold induction (RLU of treated cells / RLU of vehicle control) as a function of the compound concentration.

    • Calculate the EC50 value for each compound using a suitable non-linear regression model (e.g., sigmoidal dose-response curve).

Mandatory Visualizations

AHR Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the Aryl Hydrocarbon Receptor (AHR).

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (or other AHR agonist) AHR_complex AHR-HSP90-AIP-p23 Complex (inactive) Ligand->AHR_complex Binding AHR_ligand_complex Ligand-AHR Complex AHR_complex->AHR_ligand_complex Conformational Change ARNT ARNT AHR_ligand_complex->ARNT Nuclear Translocation AHR_ARNT AHR-ARNT Heterodimer ARNT->AHR_ARNT Dimerization XRE XRE (Xenobiotic Response Element) AHR_ARNT->XRE Binding Target_Gene Target Gene Transcription (e.g., CYP1A1, Luciferase) XRE->Target_Gene Initiates Transcription

Caption: Canonical AHR Signaling Pathway.

Experimental Workflow for AHR Reporter Assay

The diagram below outlines the key steps in the experimental workflow for an AHR reporter assay.

AHR_Reporter_Assay_Workflow start Start cell_seeding 1. Cell Seeding (HepG2-AHR Reporter Cells) start->cell_seeding end End incubation_24h_1 2. 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h_1 compound_treatment 3. Compound Treatment (this compound, Controls) incubation_24h_1->compound_treatment incubation_24h_2 4. 24h Incubation (37°C, 5% CO2) compound_treatment->incubation_24h_2 cell_lysis 5. Cell Lysis incubation_24h_2->cell_lysis luminescence_reading 6. Luminescence Reading (Luminometer) cell_lysis->luminescence_reading data_analysis 7. Data Analysis (EC50 Calculation) luminescence_reading->data_analysis data_analysis->end

Caption: AHR Reporter Assay Workflow.

References

Navigating the Kynurenine Pathway: A Comparative Guide to DL-Kynurenine Sulfate and its Isomers for Reproducible Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the kynurenine pathway, the choice between DL-Kynurenine sulfate and its individual stereoisomers, L-Kynurenine and D-Kynurenine, is a critical decision that can significantly impact experimental reproducibility and the interpretation of results. This guide provides an objective comparison of these compounds, supported by experimental data, to inform the selection of the most appropriate reagent for your research needs.

The use of the racemic mixture this compound can introduce significant variability in experimental outcomes due to the distinct metabolic fates and biological activities of its constituent D- and L-enantiomers. The L-isomer is the primary endogenous metabolite of tryptophan, while the D-isomer is not naturally abundant in mammals. This fundamental difference dictates their downstream effects, with L-Kynurenine participating in a metabolic cascade that can lead to both neuroprotective and neurotoxic compounds, whereas D-Kynurenine is predominantly converted to the neuroprotective metabolite, kynurenic acid (KYNA).

Comparative Analysis of Kynurenine Isomers

The differential metabolism of L- and D-Kynurenine is the primary source of potential irreproducibility when using the DL-racemic mixture. The balance of enzymatic activity in a given experimental model (e.g., cell line, tissue type, or animal model) will determine the ultimate biological effect, which can be difficult to control or predict when both isomers are present.

FeatureL-KynurenineD-KynurenineThis compound
Primary Metabolic Fate Can be metabolized via three main pathways: to Kynurenic Acid (KYNA) by kynurenine aminotransferases (KATs), to anthranilic acid by kynureninase, or to the neurotoxic 3-hydroxykynurenine (3-HK) and subsequently quinolinic acid (QUIN) by kynurenine-3-monooxygenase (KMO).[1][2][3]Primarily metabolized to the neuroprotective Kynurenic Acid (KYNA) by D-amino acid oxidase (D-AAO).[3][4][5] It is a poor substrate for kynureninase and KMO.[4]A mixture of both L- and D-isomers, leading to a combination of their respective metabolic fates. The resulting metabolite profile and biological effect are dependent on the relative activities of KATs, KMO, and D-AAO in the specific experimental system.
Primary Biological Effect Can be neuroprotective (via KYNA) or neurotoxic (via 3-HK and QUIN), and has immunomodulatory effects.[6][7]Predominantly neuroprotective due to its efficient conversion to KYNA.[5]A composite of the effects of L- and D-Kynurenine, which can lead to variable and less predictable outcomes. The neuroprotective potential of the D-isomer may be confounded by the neurotoxic potential of the L-isomer's metabolites.
Experimental Reproducibility Higher, as the metabolic pathway is defined for a single isomer.Higher, with a more predictable neuroprotective outcome.Lower , due to the competing metabolic pathways of the two isomers, the activities of which can vary between experimental setups, leading to inconsistent results.

Experimental Data: In Vivo Comparison

Studies in animal models of neurological disease highlight the divergent effects of the kynurenine isomers.

Experimental Autoimmune Encephalomyelitis (EAE)

In a mouse model of multiple sclerosis (EAE), prophylactic treatment with L-Kynurenine demonstrated a significant reduction in disease severity.

Treatment GroupDosage & AdministrationKey OutcomeResultp-value
Vehicle ControlVehicleMean EAE Disease ScoreConsistently higher scores
Prophylactic L-Kynurenine200 mg/kg, i.p., once daily for 10 days, starting on day 1Mean EAE Disease ScoreSignificantly lower scores, reduction in relapse< 0.0001
Focal Cerebral Ischemia

In a mouse model of ischemic stroke, L-Kynurenine sulfate showed a dose-dependent reduction in infarct size.

Treatment GroupDosage & AdministrationKey OutcomeResultp-value
Vehicle ControlVehicleInfarct Size (surface area)Baseline infarct size
L-Kynurenine Sulfate30 mg/kg, i.p., 15 min before ischemiaInfarct Size Reduction10%< 0.05
L-Kynurenine Sulfate100 mg/kg, i.p., 15 min before ischemiaInfarct Size Reduction24%< 0.01
L-Kynurenine Sulfate300 mg/kg, i.p., 15 min before ischemiaInfarct Size Reduction25%< 0.01
In Vivo Production of Kynurenic Acid (KYNA) from D-Kynurenine

This study demonstrates the efficient conversion of D-Kynurenine to the neuroprotective KYNA in the cerebellum.

Treatment GroupAdministrationBrain RegionOutcomeResult
BasalCerebellumExtracellular KYNA3.1 ± 1.9 nM
D-Kynurenine100 µM via reverse dialysisCerebellumMaximum Extracellular KYNA237.6 ± 19.1 nM
D-Kymurenine + Kojic Acid (D-AAO inhibitor)100 µM D-Kyn + 1 mM Kojic AcidCerebellumMaximum Extracellular KYNA128.1 ± 17.8 nM

Signaling Pathways and Experimental Workflow

To visualize the metabolic landscape and a typical experimental approach, the following diagrams are provided.

Kynurenine_Pathway TRP Tryptophan L_KYN L-Kynurenine TRP->L_KYN IDO/TDO KYNA Kynurenic Acid (Neuroprotective) L_KYN->KYNA KATs AA Anthranilic Acid L_KYN->AA Kynureninase HK 3-Hydroxykynurenine (Neurotoxic) L_KYN->HK KMO D_KYN D-Kynurenine D_KYN->KYNA D-AAO DL_KYN This compound (Racemic Mixture) DL_KYN->L_KYN DL_KYN->D_KYN QUIN Quinolinic Acid (Neurotoxic) HK->QUIN

Kynurenine Pathway Metabolism

Experimental_Workflow start Start: Select Kynurenine Compound (DL-, L-, or D-) dissolve Dissolve in appropriate vehicle (e.g., saline, PBS) start->dissolve administer Administer to in vivo or in vitro model dissolve->administer endpoint Measure experimental endpoints (e.g., disease score, infarct size, cell viability) administer->endpoint metabolite Quantify Kynurenine Metabolites (LC-MS/MS, HPLC) administer->metabolite analyze Analyze and Compare Data endpoint->analyze metabolite->analyze conclusion Draw Conclusions on Reproducibility and Efficacy analyze->conclusion

Typical Experimental Workflow

Experimental Protocols

In Vivo Administration of Kynurenine in a Mouse Model of EAE

Objective: To assess the therapeutic efficacy of a kynurenine compound in a mouse model of multiple sclerosis.

Materials:

  • This compound, L-Kynurenine, or D-Kynurenine

  • Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)

  • Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • C57BL/6 mice

Procedure:

  • EAE Induction: Induce EAE in mice by immunization with MOG35-55 peptide emulsified in CFA, followed by injections of PTX on day 0 and day 2.

  • Compound Preparation: Prepare a stock solution of the chosen kynurenine compound by dissolving it in sterile saline or PBS. The concentration should be calculated based on the desired dosage (e.g., 200 mg/kg). Ensure complete dissolution. For this compound, note that the effective concentration of each isomer is halved.

  • Administration: Administer the prepared solution or vehicle control to the mice via intraperitoneal (i.p.) injection daily for the specified treatment period (e.g., 10 days for prophylactic treatment starting on day 1).

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5, where 0 is no disease and 5 is moribund).

  • Data Analysis: Compare the mean EAE scores between the treatment and control groups using appropriate statistical methods to determine the effect of the compound on disease severity.

Quantification of Kynurenine Pathway Metabolites using LC-MS/MS

Objective: To measure the levels of kynurenine and its metabolites in biological samples.

Materials:

  • Biological samples (e.g., plasma, brain tissue homogenate)

  • Internal standards for each analyte

  • Protein precipitation agent (e.g., trichloroacetic acid, acetonitrile)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • Add internal standards to each sample.

    • Precipitate proteins by adding a protein precipitation agent, vortexing, and centrifuging at a high speed.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Separate the analytes using a gradient elution on a C18 column.

    • Detect and quantify the metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Construct calibration curves for each analyte using standards of known concentrations.

    • Calculate the concentration of each metabolite in the samples based on the peak area ratios relative to the internal standards and the calibration curves.

Conclusion

For robust and reproducible experimental outcomes in the study of the kynurenine pathway, the use of individual stereoisomers, L-Kynurenine or D-Kynurenine, is strongly recommended over the racemic mixture this compound. The choice between the L- and D-isomer will depend on the specific research question. If the goal is to investigate the full spectrum of the endogenous kynurenine pathway, including both potentially neuroprotective and neurotoxic branches, L-Kynurenine is the appropriate choice. If the focus is on maximizing the neuroprotective effects mediated by KYNA, D-Kynurenine is the preferred compound. By selecting the appropriate, well-defined chemical entity, researchers can minimize experimental variability and generate more reliable and interpretable data.

References

DL-Kynurenine Sulfate: A Comparative Analysis of its Effects on Neuronal Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DL-Kynurenine sulfate, a racemic mixture of the L- and D-enantiomers of kynurenine, is a pivotal compound in the study of the kynurenine pathway, a major route of tryptophan catabolism. This pathway is critically implicated in a spectrum of neurological processes, from neurotransmission to neuroinflammation and neurodegeneration. The differential metabolism of kynurenine by various neuronal and glial cell types dictates a delicate balance between neuroprotective and neurotoxic outcomes. This guide provides an objective comparison of the effects of this compound and its metabolites across different neuronal cell populations, supported by experimental data and detailed protocols.

The Kynurenine Pathway: A Double-Edged Sword in the CNS

More than 95% of L-tryptophan in the central nervous system (CNS) is metabolized through the kynurenine pathway, leading to the production of several neuroactive intermediates.[1] These metabolites can be broadly categorized as either neuroprotective or neurotoxic, and their relative abundance is largely determined by the enzymatic machinery present in specific cell types.[2][3][4]

The pathway bifurcates from L-kynurenine. One branch, primarily active in astrocytes, leads to the synthesis of kynurenic acid (KYNA), a neuroprotectant.[5][6] The other branch, predominantly occurring in microglia and infiltrating macrophages, produces the neurotoxin quinolinic acid (QUIN) and the free radical generator 3-hydroxykynurenine (3-HK).[5][7][8]

Cellular Specificity in Kynurenine Metabolism

The response of a neuronal cell to kynurenine is not uniform; it is dictated by the cell's intrinsic enzymatic profile. This cellular specificity is a crucial factor in determining the ultimate physiological or pathological outcome of kynurenine pathway activation.

Primary Neurons vs. Neuroblastoma Cell Lines

Studies comparing primary human neurons with the SK-N-SH neuroblastoma cell line have revealed significant differences in their handling of kynurenine.[1][9][10] Primary neurons express the enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), which shunts the pathway towards the production of the neuroprotective picolinic acid (PIC).[1][11] In contrast, SK-N-SH cells lack ACMSD expression, leading to the accumulation of the excitotoxin quinolinic acid (QUIN).[1][9][10][11] This fundamental difference underscores the potential for neurotoxic outcomes in tumor cells compared to the neuroprotective profile of healthy neurons.[1][9][10]

The Crucial Role of Glial Cells

Glial cells, particularly astrocytes and microglia, are central players in the metabolism of kynurenine within the brain.

  • Astrocytes: These cells are the primary source of the neuroprotective metabolite, kynurenic acid (KYNA), in the CNS.[5] Human astrocytes lack the enzyme kynurenine 3-monooxygenase (KMO), which is necessary for the production of downstream neurotoxins.[6][12] Consequently, astrocytes primarily convert kynurenine to KYNA. However, under inflammatory conditions, astrocytes can release large quantities of kynurenine, which can then be utilized by neighboring microglia to produce neurotoxic metabolites.[6]

  • Microglia: As the resident immune cells of the brain, microglia are the main producers of the excitotoxin quinolinic acid (QUIN).[7][8][13] When activated by inflammatory stimuli, microglia upregulate the enzymes in the neurotoxic branch of the kynurenine pathway, leading to the synthesis of QUIN and 3-HK.[5]

Quantitative Comparison of Kynurenine Pathway Metabolite Production

The following table summarizes the differential production of key kynurenine pathway metabolites by various CNS cell types, as stimulated by interferon-gamma (IFN-γ), a potent inducer of the pathway.[1]

Cell TypeKey Enzyme ExpressionPrimary Metabolite(s)Functional Outcome
Primary Human Neurons ACMSD presentPicolinic Acid (PIC)Neuroprotection, Immune Regulation[1][9][10]
SK-N-SH Neuroblastoma ACMSD absentQuinolinic Acid (QUIN)Neurotoxicity, Immune Tolerance[1][9][10]
Human Astrocytes KMO absentKynurenic Acid (KYNA)Neuroprotection[5][6]
Human Microglia KMO presentQuinolinic Acid (QUIN), 3-HKNeurotoxicity, Inflammation[5][7]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions within the kynurenine pathway and the experimental approaches used to study them, the following diagrams are provided.

Figure 1: Simplified diagram of the kynurenine pathway highlighting the differential production of neuroprotective and neurotoxic metabolites in various cell types.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis start Primary Neurons / SK-N-SH Cells / Astrocytes / Microglia treatment Treat with this compound +/- IFN-γ (100 IU/ml) start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation supernatant Collect Supernatants incubation->supernatant cells Harvest Cells incubation->cells hplc HPLC/GC-MS Analysis of Metabolites (KYN, KYNA, 3-HK, QUIN, PIC) supernatant->hplc rtpcr RT-PCR for Enzyme mRNA (IDO, TDO, KATs, KMO, ACMSD) cells->rtpcr icc Immunocytochemistry for Enzyme/Metabolite Localization cells->icc

Figure 2: General experimental workflow for comparing the effects of this compound on different neuronal cell types.

Experimental Protocols

Cell Culture and Treatment
  • Primary Human Fetal Neuron Culture: Human fetal brain tissue is dissociated and plated on Matrigel-coated plates. Cultures are maintained in a neurobasal medium supplemented with B27 and glutamine. To eliminate proliferating glial cells, cultures are treated with cytosine arabinoside (Ara-C). Purity of neuronal cultures can be assessed by immunostaining for the neuronal marker MAP2.[1][11]

  • SK-N-SH Neuroblastoma Cell Culture: SK-N-SH cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Treatment: For characterization of the kynurenine pathway, cells are typically treated with interferon-gamma (IFN-γ) at a concentration of 100 IU/ml to induce the expression of indoleamine 2,3-dioxygenase (IDO), the rate-limiting enzyme of the pathway.[1][11] this compound is added to the culture medium at various concentrations.

Measurement of Kynurenine Pathway Metabolites
  • Sample Preparation: Culture supernatants are collected at specified time points (e.g., 24, 48, 72 hours) post-treatment.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV and fluorescence detection is a standard method for quantifying tryptophan, kynurenine, and kynurenic acid.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed for the sensitive detection and quantification of quinolinic acid and picolinic acid.[1]

Gene Expression Analysis
  • RNA Extraction and Reverse Transcription: Total RNA is extracted from harvested cells, and complementary DNA (cDNA) is synthesized using reverse transcriptase.

  • Real-Time Polymerase Chain Reaction (RT-PCR): RT-PCR is used to quantify the mRNA expression levels of key kynurenine pathway enzymes, such as IDO, TDO, KATs, KMO, and ACMSD.[1]

Conclusion

The effects of this compound are highly dependent on the specific neuronal or glial cell type and the inflammatory context. While astrocytes and primary neurons metabolize kynurenine into neuroprotective compounds, microglia and certain cancer cell lines can convert it into potent neurotoxins. This cellular dichotomy is a critical consideration for researchers and drug development professionals investigating the therapeutic potential of modulating the kynurenine pathway. A thorough understanding of the cell-specific enzymatic machinery is paramount for predicting the consequences of administering kynurenine-based compounds and for designing targeted therapeutic strategies for a range of neurological disorders.

References

Safety Operating Guide

Proper Disposal of DL-Kynurenine Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Precautions

Before handling DL-Kynurenine sulfate, ensure the following safety measures are in place:

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of airborne particles.

  • Avoid Contact: Prevent direct contact with the skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water.

  • Spill Management: In the event of a spill, carefully sweep up the solid material, avoiding dust generation, and place it into a designated and labeled container for waste disposal.[2]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the disposal of this compound, assuming it is treated as a non-hazardous solid chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for final approval and to ensure compliance with local regulations.

  • Waste Identification and Segregation:

    • Unless mixed with a hazardous substance, this compound can be managed as a non-hazardous chemical waste.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.

  • Containerization:

    • Place the waste material in a clean, dry, and chemically compatible container with a secure, tight-fitting lid.

    • Ensure the container is in good condition and suitable for holding solid waste.

  • Labeling:

    • Clearly and accurately label the waste container with the full chemical name: "this compound".

    • Include any other relevant information required by your institution, such as the principal investigator's name, laboratory location, and the date of accumulation.

  • Storage:

    • Store the labeled waste container in a designated satellite accumulation area (SAA) or a central waste collection point as directed by your laboratory's safety protocols.

    • The storage area should be secure and away from general laboratory traffic.

  • Disposal Request:

    • Follow your institution's established procedures to request a chemical waste pickup. This may involve submitting an online form or contacting the EHS department directly.

    • Provide all necessary details about the waste to facilitate proper collection and disposal.

Safety Data Summary for Related Compounds

The following table summarizes key safety information derived from the Safety Data Sheets of L-Kynurenine and 3-hydroxy-DL-Kynurenine. This data is provided for informational purposes to guide safe handling and disposal, in the absence of a specific SDS for this compound.

Hazard CategoryFinding for Related Kynurenine CompoundsCitation
GHS Hazard Classification Not classified as a hazardous substance.[1]
Acute Toxicity The toxicological properties have not been fully investigated.
Skin Corrosion/Irritation Not expected to be a skin irritant.
Serious Eye Damage/Irritation Not expected to cause serious eye irritation.
Environmental Precautions Should not be released into the environment.[2]

Disposal Workflow Diagram

The logical steps for the proper disposal of this compound are illustrated in the following diagram:

G cluster_0 Pre-Disposal cluster_1 Disposal Steps cluster_2 Verification A Wear Appropriate PPE C Segregate as Non-Hazardous Waste A->C B Handle in Ventilated Area B->C D Place in Labeled, Sealed Container C->D G Consult Institutional EHS for Final Guidance C->G Crucial Checkpoint E Store in Designated Waste Area D->E F Submit Waste Pickup Request E->F

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Logistics for Handling DL-Kynurenine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of DL-Kynurenine sulfate. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment for researchers, scientists, and drug development professionals. While some forms of kynurenine are not classified as hazardous, related compounds can cause skin, eye, and respiratory irritation.[1] Therefore, treating this compound with a degree of caution and adhering to standard laboratory safety practices for powdered chemicals is strongly recommended.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for all procedures involving this compound to ensure appropriate protective measures are in place.[2] The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards should be worn to protect from dust and potential splashes.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[3] For prolonged or high-exposure tasks, consider double-gloving.[2]
Body Protection Laboratory CoatA long-sleeved lab coat that is fully buttoned is required to protect skin and clothing.[2][3]
Respiratory Protection Fume Hood/Ventilated EnclosureAll handling of powdered this compound and preparation of solutions should occur within a certified chemical fume hood.[3][4][5]

Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt to disposal is crucial for safety and maintaining the integrity of the compound.

  • Receiving and Storage : Upon receipt, store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[6]

  • Preparation :

    • Designate a specific area for handling toxic or potentially hazardous powders.[7][8]

    • Before starting, ensure the chemical fume hood is functioning correctly.

    • Cover the work surface with absorbent bench paper.[7]

    • Gather all necessary equipment, such as spatulas, weigh boats, and containers, and place them inside the fume hood.[4]

  • Weighing :

    • To minimize the generation of airborne dust, use an enclosed balance if possible.[7]

    • Use anti-static weigh boats to prevent scattering of the powder.[8]

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

    • Keep the primary container closed as much as possible.[7]

  • Solution Preparation :

    • Add the solvent to the weighed powder within the fume hood to create the desired concentration.

    • If mixing dry compounds, do so in a sealed container.[7]

  • Post-Handling :

    • Clean all non-disposable equipment and the work surface with a damp cloth or towel to avoid generating dust.[8] Never dry sweep or use a brush.[8]

    • Dispose of all contaminated disposable materials as outlined in the disposal plan.

    • Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, followed by eye protection).

    • Wash hands thoroughly with soap and water after handling is complete.[9]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.

  • Unused Compound : Dispose of unwanted this compound as chemical waste in a properly labeled and sealed container.

  • Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, weigh boats, and absorbent paper, should be considered chemical waste.[4] These items should be collected in a designated, sealed waste container.

  • Solutions : Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers.[3] Do not pour solutions down the drain unless approved by your institution's Environmental Health and Safety (EHS) department.[3][10]

  • Empty Containers : Empty containers of this compound should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[11] Once decontaminated, the container can often be disposed of in the regular trash after defacing the label.[10]

Always consult and adhere to your institution's specific chemical waste disposal guidelines.[11]

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Gather Equipment prep2->prep3 weigh Weigh Powder prep3->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve clean Clean Work Area dissolve->clean Proceed to Cleanup dispose Dispose of Waste clean->dispose decontam Decontaminate Equipment dispose->decontam remove_ppe Remove PPE decontam->remove_ppe wash Wash Hands remove_ppe->wash end End wash->end start Start start->prep1

Caption: Workflow for the safe handling of this compound.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Kynurenine sulfate
Reactant of Route 2
DL-Kynurenine sulfate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.